Quercetin
Description
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFJWTPEDVJJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Record name | QUERCETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20977 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | quercetin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Quercetin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021218 | |
| Record name | Quercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Quercetin appears as yellow needles or yellow powder. Converts to anhydrous form at 203-207 °F. Alcoholic solutions taste very bitter. (NTP, 1992), Solid | |
| Record name | QUERCETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20977 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005794 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
| Record name | QUERCETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20977 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | QUERCETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Very soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acid, Soluble in alcohol and glacial acetic acid; insoluble in water, In water, 60 mg/L at 16 °C, 0.06 mg/mL at 16 °C | |
| Record name | QUERCETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20977 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quercetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUERCETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005794 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Yellow needles (dilute alcohol, +2 water) | |
CAS No. |
117-39-5 | |
| Record name | QUERCETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20977 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quercetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quercetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | quercetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4',5,7-pentahydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUERCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IKM0I5T1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUERCETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005794 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
601 to 603 °F (NTP, 1992), 316.5 °C, 316 - 318 °C | |
| Record name | QUERCETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20977 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quercetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUERCETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005794 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Quercetin Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core quercetin biosynthesis pathway in plants, detailing the enzymatic steps, regulatory networks, and experimental methodologies crucial for its study. This compound, a flavonol, is a prominent secondary metabolite in the plant kingdom, recognized for its significant antioxidant, anti-inflammatory, and potential therapeutic properties. A thorough understanding of its biosynthesis is paramount for metabolic engineering and drug development endeavors.
The Core Biosynthesis Pathway of this compound
This compound is synthesized via the phenylpropanoid pathway, a well-established metabolic route in higher plants. The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the central precursor, naringenin. Subsequent hydroxylation and oxidation steps lead to the formation of this compound.[1] The pathway can be broadly divided into the general phenylpropanoid pathway and the flavonoid biosynthesis pathway.
The key enzymatic steps are as follows:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[2]
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[2]
-
4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[2]
-
Chalcone synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2]
-
Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.
-
Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin to produce dihydrokaempferol.
-
Flavonoid 3'-hydroxylase (F3'H): Another cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3' position of the B-ring of dihydrokaempferol to yield dihydrothis compound (also known as taxifolin).
-
Flavonol synthase (FLS): A dioxygenase that introduces a double bond in the C-ring of dihydrothis compound to form the flavonol, this compound.
// Nodes for compounds Phe [label="L-Phenylalanine"]; Cin [label="Cinnamic Acid"]; pCou [label="p-Coumaric Acid"]; CouCoA [label="4-Coumaroyl-CoA"]; MalCoA [label="3x Malonyl-CoA"]; NarCha [label="Naringenin Chalcone"]; Nar [label="Naringenin"]; DHK [label="Dihydrokaempferol"]; DHQ [label="Dihydrothis compound\n(Taxifolin)"]; Que [label="this compound"];
// Nodes for enzymes PAL [label="PAL", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H [label="C4H", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CL [label="4CL", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHS [label="CHS", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHI [label="CHI", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F3H [label="F3H", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F3primeH [label="F3'H", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FLS [label="FLS", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway flow Phe -> Cin [label="PAL"]; Cin -> pCou [label="C4H"]; pCou -> CouCoA [label="4CL"]; {rank=same; CouCoA; MalCoA} -> NarCha [label="CHS"]; NarCha -> Nar [label="CHI"]; Nar -> DHK [label="F3H"]; DHK -> DHQ [label="F3'H"]; DHQ -> Que [label="FLS"];
// Invisible edges for alignment PAL -> C4H -> CL -> CHS -> CHI -> F3H -> F3primeH -> FLS [style=invis]; } END_DOT
Quantitative Data on Key Biosynthetic Enzymes
The efficiency and regulation of the this compound biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. The following table summarizes available quantitative data for key enzymes in the pathway. It is important to note that these values can vary depending on the plant species, isoform of the enzyme, and experimental conditions.
| Enzyme | Abbreviation | Substrate(s) | K_m (µM) | V_max or k_cat | Plant Source/Reference |
| Phenylalanine Ammonia-lyase | PAL | L-Phenylalanine | 5,000 ± 1,100 | - | Trichosporon cutaneum |
| Cinnamate 4-hydroxylase | C4H | trans-Cinnamic acid | 1 - 140 | - | Glycine max |
| 4-Coumarate-CoA ligase | 4CL | 4-Coumaric acid | 10 - 50 | - | Populus trichocarpa x P. deltoides |
| Chalcone Synthase | CHS | p-Coumaroyl-CoA | 1.6 - 2.0 | 1.3 - 1.9 min⁻¹ (k_cat) | Medicago sativa |
| Chalcone Isomerase | CHI | 2',4',4-Trihydroxychalcone | - | 1.1 x 10⁹ M⁻¹ min⁻¹ (k_cat/K_m) | Glycine max |
| Flavanone 3-hydroxylase | F3H | Naringenin | - | - | - |
| Flavonoid 3'-hydroxylase | F3'H | Dihydrokaempferol | 1.5 - 2.5 | - | Malus x domestica |
| Flavonol Synthase | FLS | Dihydrothis compound | 272 | - | Citrus unshiu |
| Dihydrokaempferol | 45 | - | Citrus unshiu |
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex interplay of transcription factors and is also influenced by environmental cues such as UV-B radiation.
Transcriptional Regulation by the MBW Complex
A key regulatory mechanism involves the MYB-bHLH-WD40 (MBW) protein complex. This complex binds to the promoters of flavonoid biosynthesis genes, thereby activating their transcription.
-
R2R3-MYB transcription factors: These proteins are crucial for activating the expression of both early and late biosynthetic genes in the flavonoid pathway.
-
basic Helix-Loop-Helix (bHLH) transcription factors: These proteins interact with MYB transcription factors.
-
WD40 repeat proteins: These act as a scaffold for the formation of the MBW complex.
UV-B Light Signaling
UV-B radiation is a significant environmental factor that induces the biosynthesis of flavonoids, including this compound, as a protective mechanism in plants. The signaling pathway involves the UVR8 photoreceptor.
-
UVR8 Photoreceptor: UV-B light is perceived by the UVR8 photoreceptor, which transitions from a dimer to a monomer upon activation.
-
COP1 and HY5: Monomeric UVR8 interacts with COP1, an E3 ubiquitin ligase, leading to the stabilization of the ELONGATED HYPOCOTYL 5 (HY5) transcription factor.
-
Activation of Biosynthetic Genes: HY5, in conjunction with other transcription factors like MYB12, directly binds to the promoters of flavonoid biosynthetic genes, such as CHS, FLS, and others, upregulating their expression and leading to the accumulation of this compound and other flavonoids.
Experimental Protocols
Extraction and Quantification of this compound by HPLC
This protocol provides a general method for the extraction and quantification of this compound from plant material.
Materials:
-
Plant tissue (e.g., leaves, flowers)
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Phosphoric acid
-
This compound standard
-
0.45 µm syringe filters
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 2.0 g of dried plant material.
-
Grind the tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Transfer the powder to a flask and add 20 mL of methanol.
-
Reflux the mixture for 30 minutes. Repeat the extraction twice.
-
Filter the combined extracts into a 50 mL volumetric flask and bring to volume with methanol.
-
-
Acid Hydrolysis (for glycosides):
-
Take a 20 mL aliquot of the extract and add 5 mL of 25% hydrochloric acid.
-
Reflux for 30 minutes to hydrolyze this compound glycosides to the aglycone.
-
Cool the solution and transfer to a 50 mL volumetric flask, bringing to volume with methanol.
-
-
HPLC Analysis:
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.
-
Mobile Phase: A common mobile phase is a mixture of methanol and 0.4% phosphoric acid (e.g., 49:51, v/v).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at approximately 256 nm or 370 nm.
-
-
Quantification:
-
Prepare a standard curve using a series of known concentrations of this compound standard.
-
Quantify the this compound in the sample by comparing its peak area to the standard curve.
-
Phenylalanine Ammonia-lyase (PAL) Enzyme Activity Assay
This spectrophotometric assay measures the activity of PAL by detecting the formation of trans-cinnamic acid.
Materials:
-
Plant tissue extract (prepared in an appropriate buffer)
-
Tris-HCl buffer (100 mM, pH 8.8)
-
L-phenylalanine solution (40 mM)
-
Hydrochloric acid (4 M)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.
-
Add an aliquot of the enzyme extract to the reaction mixture to a final volume of 1 mL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 4 M HCl.
-
-
Measurement:
-
Measure the absorbance of the solution at 290 nm, which is the maximum absorbance for trans-cinnamic acid.
-
-
Calculation:
-
Calculate the PAL activity based on a standard curve of trans-cinnamic acid. One unit of enzyme activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.
-
Conclusion
The biosynthesis of this compound in plants is a complex and highly regulated process. This guide has outlined the core enzymatic pathway, the key regulatory networks involving the MBW complex and UV-B light signaling, and provided foundational experimental protocols for the analysis of this important flavonoid. For researchers and professionals in drug development, a deep understanding of these mechanisms is essential for harnessing the potential of this compound through metabolic engineering of plants or microbial systems, and for the development of novel therapeutics. Further research into the specific isoforms of biosynthetic enzymes and their kinetic properties in various plant species will continue to refine our understanding and enhance our ability to manipulate this valuable metabolic pathway.
References
Quercetin Signaling Pathways in Anti-Inflammatory Response: A Technical Guide
Introduction
Quercetin is a polyphenolic flavonoid ubiquitously found in fruits and vegetables, including onions, apples, and berries.[1][2] Extensive research has highlighted its potent therapeutic properties, encompassing anti-inflammatory, antioxidant, antiviral, and anticancer effects.[3][4] Its capacity to modulate the inflammatory cascade is a key area of investigation for its potential application in various chronic diseases.[5] Inflammation, a complex biological response to harmful stimuli, involves a network of signaling pathways that regulate the expression of pro-inflammatory mediators. This compound exerts its anti-inflammatory effects by targeting multiple key signaling molecules and transcription factors within these pathways.
This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound in its anti-inflammatory response. It is intended for researchers, scientists, and drug development professionals, offering detailed molecular mechanisms, quantitative data summaries, experimental protocols, and pathway visualizations to facilitate further research and development.
Core Signaling Pathways Modulated by this compound
This compound's anti-inflammatory activity is not mediated by a single mechanism but rather by its ability to interact with several key signaling cascades. The most well-documented pathways include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, the NF-κB dimer is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like Receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes like COX-2 and iNOS.
This compound potently inhibits the NF-κB pathway through multiple mechanisms:
-
Inhibition of TLR4 Activation : this compound can inhibit the activation of TLR4, an upstream receptor in the LPS-induced inflammatory response.
-
Suppression of IκB Degradation : It prevents the degradation of the IκBα protein, thus keeping NF-κB in its inactive state in the cytoplasm.
-
Modulation of Upstream Kinases : this compound has been shown to suppress the activation of kinases like Akt, which are involved in activating the NF-κB pathway.
By inhibiting these steps, this compound effectively downregulates the expression of NF-κB-mediated inflammatory genes.
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in translating extracellular stimuli into cellular responses, including inflammation. Activation of these kinases by inflammatory triggers leads to the phosphorylation of transcription factors like Activator Protein-1 (AP-1), which, along with NF-κB, drives the expression of inflammatory mediators.
This compound has been shown to strongly suppress the phosphorylation, and thus the activation, of ERK, p38, and to a lesser extent, JNK in various cell models. For instance, in LPS-stimulated macrophages, this compound significantly reduced the activation of phosphorylated ERK and p38 MAP kinase. This inhibition prevents the downstream activation of inflammatory transcription factors, contributing to this compound's broad anti-inflammatory effects.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus. Upon cytokine binding, receptor-associated Janus kinases (JAKs) become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This pathway is crucial in mediating the effects of pro-inflammatory cytokines like interferons (IFNs) and various interleukins.
This compound's role in this pathway is complex. While some studies show it inhibits the JAK-STAT pathway to reduce inflammation, particularly by suppressing STAT3 activation, others reveal it can enhance certain aspects of JAK-STAT signaling. For example, this compound can potentiate the antiproliferative effect of IFN-α by activating the JAK/STAT pathway through the inhibition of SHP2 phosphatase, a negative regulator of the pathway. This suggests this compound's effect is context-dependent, potentially inhibiting pro-inflammatory arms of the pathway while enhancing anti-proliferative or antiviral responses.
Nrf2 Signaling Pathway
The Nrf2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and moves to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, such as heme oxygenase-1 (HO-1).
While primarily an antioxidant pathway, Nrf2 activation has significant anti-inflammatory consequences. HO-1, for example, has potent anti-inflammatory properties. This compound is a well-known activator of the Nrf2 pathway. By promoting Nrf2 nuclear translocation, this compound upregulates the expression of HO-1 and other antioxidant enzymes, which in turn helps to resolve inflammation by reducing oxidative stress and inhibiting pro-inflammatory signaling.
Quantitative Data on Anti-Inflammatory Effects
The efficacy of this compound in reducing inflammatory markers has been quantified in numerous in vitro, in vivo, and clinical studies.
Table 1: Effects of this compound on Inflammatory Markers (in vitro)
| Cell Line | Inflammatory Stimulus | This compound Conc. | Target Marker | Result | Citation |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 5, 10, 20 µM | TNF-α, IL-6, IL-1β | Dose-dependent reduction in protein levels | |
| RAW 264.7 Macrophages | LPS | Not specified | Phospho-ERK, Phospho-p38 | Strong reduction in activation | |
| Human Hepatocytes | Not specified | Not specified | Nitric Oxide (NO), COX-2, CRP | Significant reduction in levels | |
| Lung A549 Cells | LPS | Not specified | IL-8 | Inhibition of production | |
| BV-2 Microglial Cells | LPS | Not specified | NO, TNF-α | Reduction in production |
Table 2: Effects of this compound on Inflammatory Markers (in vivo & Clinical)
| Model/Subject | Condition | This compound Dose | Target Marker | Result | Citation |
| Mice | Carrageenan-induced inflammation | 10, 30, 100 mg/kg (i.p.) | IL-1β production | Dose-dependent reduction | |
| Rats | Adjuvant-induced arthritis | 80 mg | Acute & Chronic Inflammation | Significant inhibition | |
| Women with RA | Rheumatoid Arthritis (RA) | 500 mg/day for 8 weeks | Plasma hs-TNFα | Significant reduction | |
| Women with RA | Rheumatoid Arthritis (RA) | 500 mg/day for 8 weeks | Morning pain, stiffness, disease activity | Significant improvement | |
| Nonprofessional Athletes | Regular Exercise | 500 mg/day for 8 weeks | IL-6, CRP | Reduction in inflammatory biomarkers | |
| Rats with Pancreatitis | Hypertriglyceridemia | Not specified | TNF-α, IL-1β, IL-6, NF-κB | Lowered levels |
Experimental Protocols
Reproducible methodologies are crucial for studying the effects of compounds like this compound. Below are detailed protocols for key experiments commonly cited in the literature.
Cell Culture and Treatment for Inflammatory Response
This protocol describes the stimulation of an inflammatory response in macrophages, a common in vitro model.
-
Cell Seeding : Seed RAW 264.7 macrophage cells in 6-well plates at a density of 3x10^5 cells/well.
-
Incubation : Culture the cells for 12-24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.
-
Pre-treatment : Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour. A vehicle control (e.g., DMSO) should be run in parallel.
-
Inflammatory Stimulation : Add lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the wells (except for the negative control group) to induce an inflammatory response.
-
Incubation : Incubate the cells for a specified period depending on the endpoint. For cytokine protein measurement (ELISA), incubate for 24 hours. For protein phosphorylation analysis (Western Blot), a shorter incubation of 6 hours is often used.
-
Harvesting : After incubation, collect the cell culture supernatant for ELISA and lyse the cells for Western blot analysis.
Western Blot Analysis for Signaling Proteins
This method is used to detect the expression and phosphorylation status of key proteins in the signaling pathways.
-
Cell Lysis : After treatment, wash cells three times with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and incubate on ice for 30 minutes.
-
Protein Quantification : Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE : Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Membrane Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p38, anti-NF-κB, anti-β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation : Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is a highly sensitive method for quantifying cytokine concentrations in biological fluids.
-
Sample Collection : Collect cell culture supernatant from the in vitro experiment described in 3.1.
-
Assay Procedure : Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
-
Plate Coating : Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Sample Incubation : Add standards, controls, and samples to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Detection Antibody : Add a biotinylated detection antibody, which binds to a different epitope on the cytokine.
-
Enzyme Conjugate : Add an enzyme-linked conjugate (e.g., streptavidin-HRP).
-
Substrate Addition : Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a colored product.
-
Measurement : Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification : Calculate the cytokine concentration in the samples by comparing their absorbance values to a standard curve generated from known concentrations of the cytokine.
Conclusion
This compound demonstrates robust anti-inflammatory properties by modulating a complex network of intracellular signaling pathways. Its ability to simultaneously inhibit key pro-inflammatory cascades like NF-κB and MAPK, while also activating the protective Nrf2 antioxidant pathway, underscores its multi-targeted therapeutic potential. The quantitative data consistently show a significant reduction in pro-inflammatory cytokines and mediators across a range of experimental models. The detailed protocols provided herein offer a foundation for researchers to further explore and validate the molecular mechanisms underlying this compound's beneficial effects. While challenges such as bioavailability remain, this compound stands as a promising natural compound for the development of novel anti-inflammatory agents.
References
- 1. mdpi.com [mdpi.com]
- 2. onions-usa.org [onions-usa.org]
- 3. Anti-inflammatory potential of this compound: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Potential Health Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New perspectives on the therapeutic potential of this compound in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Quercetin's Anticancer Mechanisms: A Technical Guide to Its Effects on Cancer Cell Lines
A Whitepaper for Researchers and Drug Development Professionals
Introduction
Quercetin, a naturally occurring flavonoid ubiquitously present in fruits, vegetables, and grains, has garnered significant attention in oncological research for its potential as a chemopreventive and therapeutic agent.[1][2] Its multifaceted anticancer properties stem from its ability to modulate key signaling pathways that govern cell proliferation, survival, and apoptosis.[2] This technical guide provides an in-depth analysis of this compound's effects on specific cancer cell lines, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts in this promising area.
Quantitative Analysis of this compound's Cytotoxicity
The efficacy of this compound in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit the growth of 50% of a cancer cell population. These values are crucial for comparing the sensitivity of different cancer cell lines to this compound and for designing effective in vitro experiments. The IC50 values for this compound across a range of cancer cell lines, as determined by various studies, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Breast Cancer | MDA-MB-468 | 55 | - | [3] |
| MCF-7 | 17.2 | - | [3] | |
| MCF-7 | 4.9 | - | ||
| MCF-7 | 48 | - | ||
| T47D | - | - | ||
| Colon Cancer | Caco-2 | ~50 | - | |
| SW480 | - | - | ||
| HT-29 | - | - | ||
| CT-26 | See Table in | 24, 48, 72 | ||
| Prostate Cancer | LNCaP | See Table in | 24, 48, 72 | |
| PC-3 | See Table in | 24, 48, 72 | ||
| Leukemia | MOLT-4 | See Table in | 24, 48, 72 | |
| Myeloma | U266B1 | See Table in | 24, 48, 72 | |
| Lymphoid | Raji | See Table in | 24, 48, 72 | |
| Ovarian Cancer | CHO | See Table in | 24, 48, 72 | |
| Lung Cancer | A549 | 8.65, 7.96, 5.14 | 24, 48, 72 | |
| H69 | 14.2, 10.57, 9.18 | 24, 48, 72 | ||
| Colorectal Cancer | HT29 | 75 | 72 |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different human cancer cell lines, along with the corresponding incubation times as reported in the cited literature.
Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating.
Apoptosis Induction
This compound has been shown to induce apoptosis in a dose- and time-dependent manner in numerous cancer cell lines. The percentage of apoptotic cells following this compound treatment is a key indicator of its efficacy.
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Apoptotic Cells (%) | Citation |
| U937 | 10, 20, 30, 40 | 9 | Dose-dependent increase | |
| U937 | 40 | 1, 2, 4, 6, 9, 12, 24 | Time-dependent increase | |
| HeLa | 25, 50 | 24 | 13, 23 (Sub-G0) | |
| HepG2 | 5, 20, 40 | 48 | Increase from 6.4% to 79.7% | |
| T47D | 50 (IC50) | 48 | Significant increase | |
| MDA-MB-231 | 20 | 48 | ~15% (Annexin V positive) |
Table 2: Quantitative Data on this compound-Induced Apoptosis. This table presents the percentage of apoptotic cells in various cancer cell lines after treatment with different concentrations of this compound for specified durations.
Cell Cycle Arrest
This compound can halt the progression of the cell cycle at different phases, most commonly at the G1 or G2/M phase, preventing DNA replication and cell division.
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Effect on Cell Cycle | Citation |
| SK-Br3 | 5, 10 | 96 | G0/G1 arrest (from 61.8% to 70.7% and 75.9%) | |
| HepG2 | - | - | G1 phase arrest | |
| T47D | 50 (IC50) | - | G2/M arrest (from 27% to 54.7%) | |
| HT29 | 75 (IC50) | - | G2/M arrest (~60% of cells) | |
| HeLa | 25, 50 | 24, 48 | G2/M arrest | |
| A549 | - | - | G2/M arrest (from 19.87% to 40.15%) |
Table 3: this compound's Effects on Cell Cycle Progression. This table summarizes the observed effects of this compound on the cell cycle of various cancer cell lines, indicating the phase of arrest and the magnitude of the effect where reported.
Core Signaling Pathways Modulated by this compound
This compound's ability to induce apoptosis and cell cycle arrest is mediated by its interaction with critical intracellular signaling pathways, primarily the PI3K/Akt and MAPK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. This compound has been shown to inhibit this pathway, contributing to its anticancer effects. It can suppress the phosphorylation of key components like PI3K and Akt, and modulate downstream effectors.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound can modulate the activity of different MAPK family members, such as ERK, JNK, and p38, often leading to the induction of apoptosis in cancer cells.
Caption: this compound modulates the MAPK signaling pathway.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's anticancer effects, this section provides detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., a serial dilution from 1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability using MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caption: Gating strategy for apoptosis analysis by flow cytometry.
Cell Cycle Analysis
This flow cytometry method determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Culture cells and treat with this compound as required.
-
Cell Fixation: Harvest cells and fix in cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the DNA histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant anticancer potential across a wide range of cancer cell lines by inducing apoptosis and cell cycle arrest. Its mechanisms of action are intricately linked to the modulation of key cellular signaling pathways, including the PI3K/Akt and MAPK cascades. The quantitative data and detailed experimental protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic promise of this compound in oncology. Future investigations should focus on in vivo studies to validate these in vitro findings and to optimize dosing and delivery strategies for potential clinical applications.
References
Quercetin's Neuroprotective Mechanisms in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. Characterized by the progressive loss of structure and function of neurons, these disorders currently have limited therapeutic options. Emerging evidence has highlighted the neuroprotective potential of quercetin, a naturally occurring flavonoid found in numerous fruits and vegetables.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's neuroprotective effects. It details the compound's impact on key signaling pathways, its role in mitigating oxidative stress and neuroinflammation, and its ability to interfere with pathological protein aggregation. This document synthesizes quantitative data from preclinical studies and outlines detailed experimental protocols to facilitate further research and development in this promising area of neurotherapeutics.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a multi-targeted approach, influencing several cellular and molecular pathways implicated in the pathogenesis of neurodegenerative diseases.[2][4] The primary mechanisms include potent antioxidant and anti-inflammatory activities, modulation of critical signaling pathways, and inhibition of protein misfolding and aggregation.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological feature of many neurodegenerative disorders. This compound counteracts oxidative stress through both direct and indirect mechanisms. It can directly scavenge free radicals, and it can also activate endogenous antioxidant defense systems. A crucial pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This compound has been shown to promote the translocation of Nrf2 to the nucleus, leading to the upregulation of several antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and glutathione S-transferase.
Modulation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is another hallmark of neurodegenerative diseases. This compound demonstrates significant anti-inflammatory properties by inhibiting key inflammatory signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This compound can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, further contributing to its anti-inflammatory effects.
Regulation of Pro-Survival Signaling Pathways
This compound has been found to activate pro-survival signaling pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Activation of this pathway promotes neuronal survival and inhibits apoptosis (programmed cell death). Downstream targets of Akt, such as Glycogen Synthase Kinase 3β (GSK-3β), are also modulated by this compound, contributing to its neuroprotective effects, particularly in the context of tau pathology in Alzheimer's disease.
Inhibition of Protein Aggregation
The aggregation of misfolded proteins is a central pathological event in many neurodegenerative diseases, including the formation of amyloid-beta (Aβ) plaques in Alzheimer's disease and α-synuclein aggregates in Parkinson's disease. In vitro studies have demonstrated that this compound can inhibit the aggregation of Aβ and α-synuclein and can even destabilize pre-formed fibrils. In the context of ALS, this compound has been shown to interact with and destabilize SOD1 fibrils. For Huntington's disease, this compound has been observed to alleviate the aggregation of mutant huntingtin (mHTT).
This compound in Specific Neurodegenerative Diseases
Alzheimer's Disease (AD)
In AD, this compound's neuroprotective mechanisms include the inhibition of Aβ aggregation, reduction of tau hyperphosphorylation, and attenuation of oxidative stress and neuroinflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, which is deficient in AD.
Parkinson's Disease (PD)
In PD models, this compound protects dopaminergic neurons from degeneration by mitigating oxidative stress, reducing neuroinflammation, and inhibiting α-synuclein aggregation. It has been shown to upregulate neurotrophic factors like brain-derived neurotrophic factor (BDNF) and activate the PKD1-Akt cell survival signaling axis.
Huntington's Disease (HD)
For HD, this compound has been shown to improve motor deficits and reduce anxiety in animal models. Its mechanisms of action include reducing microglial proliferation and decreasing serotonin metabolism. This compound also mitigates oxidative stress and neuroinflammation in the striatum, the brain region most affected in HD.
Amyotrophic Lateral Sclerosis (ALS)
In the context of ALS, this compound's neuroprotective effects are linked to its ability to reduce oxidative stress and neuroinflammation. It has been shown to interact with and destabilize toxic SOD1 fibrils. Furthermore, this compound can activate the Sestrin2/AMPK/SIRT1 axis, which may help to ameliorate the endoplasmic reticulum stress and apoptosis seen in ALS.
Quantitative Data on this compound's Neuroprotective Effects
The following tables summarize quantitative data from various preclinical studies, providing insights into the effective concentrations and doses of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Model | This compound Concentration | Effect | Reference |
| Cell Viability | SH-SY5Y cells (Aβ₁₋₄₂ induced toxicity) | 50-150 µM | Dose-dependent increase in cell viability | |
| PC12 cells | 100 µM | Increased cell viability | ||
| Primary rat neurons (Aβ₁₋₄₂ induced toxicity) | 5-10 µM | Attenuated cytotoxicity | ||
| IC₅₀ (DPPH radical scavenging) | Chemical assay | ~19.17 µg/ml | Antioxidant activity | |
| Chemical assay | 1.06 µg/mL | Antioxidant activity | ||
| IC₅₀ (AChE inhibition) | In vitro assay | 19.8 µM | Enzyme inhibition | |
| Protein Expression | BV-2 microglial cells (LPS-stimulated) | 1-20 µM | Dose-dependent increase in Nrf2 and HO-1 | |
| Human aortic endothelial cells | 20 µM | Increased nuclear Nrf2 levels | ||
| RAW264.7 cells | 15 µM | Upregulation of Nrf2 and HO-1 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | This compound Dose | Route of Administration | Observed Effects | Reference |
| Mice | MPTP-induced Parkinson's Disease | 50 mg/kg/day | Oral | Improved motor deficits, preserved dopaminergic neurons | |
| Rats | 3-NP-induced Huntington's Disease | 25-50 mg/kg | Intraperitoneal | Attenuated anxiety and motor deficits | |
| Mice | LPS-induced neuroinflammation | 30 mg/kg/day | Intraperitoneal | Reduced neuroinflammation and synaptic deficits | |
| Rats | Global brain ischemia/reperfusion | 5-10 mg/kg/day | Oral | Reduced hippocampal neuron loss | |
| Rodents | Various neurotoxic insults | 0.5-50 mg/kg | Oral | Protection against oxidative stress and neurotoxicity |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's neuroprotective effects.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study investigating this compound's protection against Aβ-induced toxicity in SH-SY5Y cells.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Aspirate the culture medium and add fresh medium containing various concentrations of this compound (e.g., 50, 100, 150 µM). Incubate for 4 hours.
-
Induction of Toxicity: Add Aβ₁₋₄₂ peptide (e.g., 10 µM or 20 µM) to the wells and incubate for an additional 48 hours.
-
MTT Incubation: Remove the medium and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Western Blotting for Nrf2 Activation
This protocol is a generalized procedure based on methodologies described for assessing Nrf2 protein levels.
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ and normalize the Nrf2 signal to the loading control.
Thioflavin T (ThT) Assay for Aβ Aggregation
This protocol is based on a study investigating the effect of this compound on Aβ₁₋₄₀ aggregation.
-
Sample Preparation: Prepare Aβ₁₋₄₀ samples (e.g., 50 µM) in a suitable buffer (e.g., HEPES). For the experimental group, add this compound at the desired concentrations (e.g., 15 µM or 50 µM). A control group without this compound should also be prepared.
-
ThT Addition: Add Thioflavin T (ThT) to the samples to a final concentration of approximately 15 µM.
-
Incubation: Incubate the samples at 37°C.
-
Fluorescence Measurement: At various time points, measure the fluorescence intensity using a fluorometer with an excitation wavelength of around 440-450 nm and an emission wavelength of around 480-490 nm.
-
Data Analysis: Plot the ThT fluorescence intensity against time to monitor the kinetics of Aβ aggregation. A decrease in the fluorescence signal in the presence of this compound indicates an inhibitory effect on fibril formation. Note: It is crucial to account for potential fluorescence interference from this compound itself.
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
This is a general protocol for using the JC-1 probe to assess mitochondrial health.
-
Cell Treatment: Treat cultured cells with this compound and/or a neurotoxic agent for the desired duration.
-
JC-1 Staining: Remove the treatment medium and add a working solution of the JC-1 dye to the cells. Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Carefully remove the staining solution and wash the cells with a suitable buffer (e.g., PBS).
-
Data Acquisition: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio is indicative of mitochondrial depolarization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
Caption: this compound activates the Nrf2/ARE pathway to enhance antioxidant defenses.
Caption: this compound promotes neuronal survival via the PI3K/Akt signaling pathway.
Caption: this compound mitigates neuroinflammation by inhibiting the NF-κB pathway.
Caption: A representative experimental workflow for investigating this compound's neuroprotective effects.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with significant neuroprotective properties relevant to a range of neurodegenerative diseases. Its multifaceted mechanisms of action, including the attenuation of oxidative stress and neuroinflammation, modulation of pro-survival signaling pathways, and inhibition of pathological protein aggregation, make it an attractive candidate for further therapeutic development. The quantitative data from preclinical studies provide a foundation for dose-finding and efficacy studies. The detailed experimental protocols outlined in this guide are intended to facilitate standardized and reproducible research in this field.
Future research should focus on improving the bioavailability of this compound, which is a known challenge, through novel drug delivery systems. Furthermore, well-designed clinical trials are imperative to translate the promising preclinical findings into effective therapies for patients suffering from these devastating neurodegenerative disorders. A deeper understanding of the specific molecular targets of this compound and its metabolites within the central nervous system will also be crucial for optimizing its therapeutic potential.
References
- 1. The role of this compound on the survival of neuron-like PC12 cells and the expression of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective potential of this compound in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological Effects of this compound: A Literature-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Quercetin Bioavailability and Metabolism in Humans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin, a prominent dietary flavonoid found in numerous fruits, vegetables, and grains, has garnered significant scientific interest for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. However, its therapeutic efficacy is intrinsically linked to its bioavailability and metabolic fate within the human body. This compound's bioavailability is notably low and highly variable, influenced by a multitude of factors such as its glycosidic form, the food matrix, and interindividual differences in gut microbiota. Upon ingestion, this compound undergoes extensive metabolism in the small intestine, liver, and colon, resulting in a complex profile of conjugated and degraded metabolites. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and metabolism in humans. It synthesizes quantitative pharmacokinetic data, details common experimental protocols for its study, and visualizes the key metabolic pathways and experimental workflows to serve as a resource for researchers and professionals in the field of nutrition, pharmacology, and drug development.
Introduction
This compound is predominantly found in nature as glycosides, where the this compound aglycone is attached to various sugar moieties.[1] The type of sugar conjugate significantly impacts its absorption and subsequent bioavailability.[2] While this compound has demonstrated potent biological activities in vitro, its translation to in vivo efficacy is often hampered by poor water solubility and extensive metabolic modification.[3][4] Understanding the intricate processes of its absorption, distribution, metabolism, and excretion (ADME) is critical for designing effective this compound-based functional foods, supplements, and therapeutics. This guide aims to provide a detailed technical summary of these processes.
This compound Bioavailability
The bioavailability of this compound is a complex interplay of its chemical structure, formulation, and interactions with the dietary matrix and host factors.
Factors Influencing Bioavailability
Several key factors have been identified that modulate the absorption of this compound in humans:
-
Chemical Form (Glycosylation): The type of sugar moiety attached to the this compound aglycone is a primary determinant of its bioavailability. This compound glucosides, commonly found in onions, are more readily absorbed than this compound rutinoside (rutin), which is abundant in tea.[5] Studies have shown that absorption from isothis compound-rich onions can be as high as 52%, compared to 24% from a standard this compound supplement. This compound-3-O-oligoglucosides exhibit even higher bioavailability compared to other glycosides and the aglycone form.
-
Food Matrix: The presence of other dietary components can significantly enhance this compound absorption. Dietary fats and fibers have been shown to increase bioavailability approximately twofold. This is attributed to this compound's lipophilic nature, which benefits from the presence of lipids for solubilization and absorption.
-
Formulation Technology: Novel delivery systems have been developed to overcome this compound's low solubility and improve its bioavailability. Formulations such as lecithin phytosomes, self-emulsifying systems with fenugreek galactomannans, and LipoMicel® technology have demonstrated substantial increases in absorption, with some showing up to a 62-fold increase compared to standard this compound aglycone.
-
Interindividual Variation: Significant variability in this compound bioavailability is observed among individuals. This can be attributed to genetic polymorphisms in metabolic enzymes, differences in gut microbiota composition, and potentially gender, although evidence for the latter is not definitive.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from various human clinical studies. It is important to note that direct comparison between studies can be challenging due to differences in this compound form, dosage, formulation, and analytical methods.
Table 1: Pharmacokinetic Parameters of this compound in Humans Following Oral Administration
| This compound Form/Source | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| This compound Aglycone | 500 mg | 14.48 ± 6.65 | 1.12 ± 0.34 | 27.44 (AUC₀₋₂₄) | |
| This compound Aglycone | 500 mg | ~10 | - | - | |
| This compound Phytosome® | 500 mg | 223 | - | 18-fold > Aglycone | |
| FQ-35 (Hydrogel) | 35.5% this compound | 314.66 ± 135.46 | 3.25 ± 0.44 | 1703.50 (AUC₀₋₂₄) | |
| LipoMicel® | 500 mg | - | - | 7-fold > Standard | |
| LipoMicel® | 1000 mg | - | - | 15-fold > Standard | |
| Onion Supplement | 100 mg equiv. | 2300 ± 1500 | 0.7 ± 0.2 | 9700 ± 6900 (AUC₀₋₂₄) | |
| This compound-4'-O-glucoside | 100 mg equiv. | 2100 ± 1600 | 0.7 ± 0.3 | - | |
| Buckwheat Tea (Rutin) | 200 mg equiv. | 600 ± 700 | 4.3 ± 1.8 | - | |
| Rutin | 200 mg equiv. | 300 ± 300 | 7.0 ± 2.9 | - |
Note: Values are presented as mean ± SD where available. AUC values are specified for the time range measured in the study.
Metabolism of this compound
Once absorbed, this compound undergoes extensive Phase I and Phase II metabolism, primarily in the enterocytes of the small intestine and the liver. The resulting metabolites are the predominant forms circulating in the plasma.
Metabolic Pathways
-
Deglycosylation: In the small intestine, this compound glycosides can be hydrolyzed by lactase-phlorizin hydrolase and cytosolic β-glucosidases to release the this compound aglycone, which is then absorbed.
-
Phase II Conjugation: The absorbed aglycone is rapidly metabolized within the enterocytes and hepatocytes. The primary reactions are:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Catalyzed by sulfotransferases (SULTs).
-
Methylation: Catalyzed by catechol-O-methyltransferases (COMTs), leading to the formation of isorhamnetin (3'-O-methylthis compound) and tamarixetin (4'-O-methylthis compound).
-
-
Gut Microbiota Metabolism: this compound glycosides that are not absorbed in the small intestine, such as rutin, pass to the colon. Here, the gut microbiota hydrolyzes them to the aglycone. The aglycone can then be absorbed by colonocytes or further degraded by bacteria into smaller phenolic compounds like homoprocatechuic acid, protocatechuic acid, and 4-hydroxybenzoic acid. These microbial metabolites are also absorbed and contribute to the biological activity of this compound.
-
Enterohepatic Recirculation: Conjugated metabolites can be excreted into the bile, re-enter the intestinal lumen, and be deconjugated by microbial enzymes, allowing for reabsorption of the aglycone. This process, known as enterohepatic recirculation, can prolong the half-life of this compound in the body.
Major Metabolites in Humans
Free this compound aglycone is rarely detected in plasma. The major circulating forms are conjugated metabolites.
Table 2: Major this compound Metabolites Identified in Human Plasma and Urine
| Metabolite | Location Found | Reference |
| This compound-3-O-glucuronide | Plasma, Urine | |
| This compound-3'-O-sulfate | Plasma, Urine | |
| Isorhamnetin-3-O-glucuronide | Plasma | |
| This compound diglucuronide | Plasma, Urine | |
| Methylated this compound monoglucuronides | Urine | |
| This compound monoglucuronide sulfates | Urine |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of this compound bioavailability and metabolism. Below is a generalized protocol for a human pharmacokinetic study.
Human Pharmacokinetic Study Protocol
-
Study Design: A randomized, double-blind, crossover design is typically employed to minimize interindividual variation. A washout period of at least one week is necessary between treatments.
-
Participant Selection: Healthy, non-smoking volunteers are recruited. Exclusion criteria often include the use of medications or supplements known to interfere with flavonoid metabolism, pregnancy, and lactation. Participants are usually required to follow a low-flavonoid diet for a specified period before and during the study days to ensure low baseline levels.
-
Dosing and Administration: this compound is administered orally in a single dose under fasting conditions. The form of this compound (e.g., aglycone, specific glycoside, or formulated product) and the dose are clearly defined.
-
Sample Collection:
-
Blood: Venous blood samples are collected into heparinized tubes at multiple time points, for instance: pre-dose (0 h), and then at 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Urine: Cumulative urine is often collected over a 24-hour period.
-
-
Sample Processing and Storage: Plasma is separated by centrifugation and, along with urine samples, is immediately stored at -80°C until analysis to prevent degradation.
-
Analytical Methodology (LC-MS/MS):
-
Sample Preparation: Plasma samples typically undergo protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate this compound and its metabolites. For the analysis of total this compound (aglycone + conjugates), samples are treated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the aglycone form.
-
Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) with a C12 or C18 reversed-phase column is commonly used. A gradient elution with a mobile phase consisting of acetonitrile and water, both acidified with formic acid, is typical.
-
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, often operated in negative ion mode, is used for detection and quantification. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life (t₁/₂) from the plasma concentration-time data.
Visualizations
This compound Metabolism Pathway
Caption: Metabolic pathway of dietary this compound glycosides in humans.
Experimental Workflow for a Human Pharmacokinetic Study
Caption: Workflow for a human crossover pharmacokinetic study of this compound.
Conclusion
The bioavailability and metabolism of this compound are complex and multifaceted processes that significantly influence its physiological effects. Bioavailability is generally low but can be substantially enhanced through specific glycoside forms, dietary components like fats, and advanced formulation technologies. Metabolism is extensive, with this compound being rapidly converted into a variety of conjugated and microbially-degraded metabolites. The biological activities of these metabolites are an active area of research and may be crucial to understanding the health benefits attributed to this compound-rich foods. For researchers and drug development professionals, a thorough understanding of these ADME processes is paramount for the rational design of clinical trials and the development of effective this compound-based products. Future research should continue to focus on elucidating the specific roles of different metabolites and the impact of interindividual variability on this compound's bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability of this compound [foodandnutritionjournal.org]
- 3. This compound: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Pharmacokinetic Study of Different this compound Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study | Semantic Scholar [semanticscholar.org]
- 5. Improving this compound bioavailability: A systematic review and meta-analysis of human intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Quercetin's Role in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the multifaceted role of quercetin, a prominent dietary flavonoid, in the modulation of immune responses. Drawing upon a comprehensive review of preclinical and in vitro studies, this document elucidates the mechanisms by which this compound influences key immune cell populations and the intricate signaling pathways that govern inflammation and immunity. The information is presented to support further research and development of this compound-based therapeutic strategies.
Executive Summary
This compound has emerged as a potent immunomodulatory agent with demonstrated effects on a wide spectrum of immune cells, including macrophages, mast cells, neutrophils, dendritic cells (DCs), and T lymphocytes.[1][2][3][4][5] Its biological activities are primarily attributed to its antioxidant and anti-inflammatory properties, which are exerted through the regulation of various intracellular signaling cascades. This compound has been shown to attenuate the production of pro-inflammatory cytokines, inhibit the activation and degranulation of mast cells and neutrophils, and modulate the antigen-presenting capacity of dendritic cells. These effects are largely mediated by its ability to interfere with key signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT). This guide synthesizes the current understanding of this compound's immunomodulatory functions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
This compound's Impact on Immune Cell Function
This compound's immunomodulatory effects are cell-type specific, influencing the functional responses of both innate and adaptive immune cells.
Macrophages
This compound significantly influences macrophage polarization and inflammatory responses. It has been shown to suppress the M1 pro-inflammatory phenotype and promote the M2 anti-inflammatory phenotype. This is achieved by inhibiting the production of pro-inflammatory cytokines and mediators.
Table 1: Effect of this compound on Macrophage Function
| Cell Line | Stimulant | This compound Conc. | Effect | Reference |
| RAW 264.7 | LPS | 1, 5, 10 µM | Dose-dependent inhibition of lipocalin-2 expression. | |
| RAW 264.7 | LPS | Not specified | Inhibition of TNF-α and nitric oxide synthase (iNOS) production. | |
| THP-1 | - | Not specified | Increased cholesterol efflux and upregulation of PPARγ and ABCA1 expression. | |
| RAW 264.7 | LPS | Not specified | Reprograms immunometabolism via the SIRT1/PGC-1α signaling pathway. | |
| RAW 264.7 | LPS | 4.9–39 µg/mL | Inhibition of macrophage adhesion and migration. |
Mast Cells and Basophils
This compound is a potent stabilizer of mast cells and basophils, inhibiting the release of histamine and other pro-inflammatory mediators. This action is central to its anti-allergic properties.
Table 2: Effect of this compound on Mast Cell and Basophil Function
| Cell Type | Stimulant | Effect of this compound | Reference |
| Human Mast Cells | IgE-mediated | Inhibition of Ca2+ influx, histamine, leukotrienes, and prostaglandins release. | |
| Rat Mast Cells & Hay Fever Patient Basophils | Antigen and Mitogen | Inhibition of histamine release. | |
| Human Mast Cells | Not specified | Reduction in the release of tryptase and IL-6. |
Neutrophils
This compound has been demonstrated to inhibit key functions of neutrophils, including degranulation, superoxide production, and the release of pro-inflammatory cytokines.
Table 3: Effect of this compound on Neutrophil Function
| Cell Type | Stimulant | This compound Conc. | Effect | Reference |
| Human Peripheral Blood Neutrophils | PMA | 25 µM | 79.31% inhibition of TNF-α production. | |
| Human Peripheral Blood Neutrophils | PMA | 25 µM | 83.7% reduction in myeloperoxidase (MPO) activity. | |
| Isolated Human Neutrophils | PMA | Dose-dependent | Inhibition of superoxide generation and MPO release. | |
| Human Neutrophils | f-met-leu-phe, solid phase IgG, zymosan treated serum, PMA | IC50 = 20 µM (degranulation), IC50 = 80 µM (superoxide production) | Inhibition of degranulation and superoxide production. | |
| Human Neutrophils | LPS | 40 µM | Abrogation of LPS-induced IL-6 secretion and mRNA expression. |
Dendritic Cells (DCs)
This compound modulates the activation and function of dendritic cells, which are critical for initiating adaptive immune responses. It has been shown to inhibit DC activation, cytokine production, and antigen presentation.
Table 4: Effect of this compound on Dendritic Cell Function
| Cell Source | Stimulant | This compound Conc. | Effect | Reference |
| Mouse Bone Marrow-Derived DCs | LPS (100 ng/ml) | Various doses | Impaired production of cytokines (e.g., IL-12, TNF-α) and chemokines (e.g., RANTES). | |
| Mouse Bone Marrow-Derived DCs | LPS | Not specified | Reduced expression of MHC class II and costimulatory molecules. | |
| Human Monocyte-Derived DCs | oxLDL (10 µg/mL) | 10 µmol/L | Reduced DC adhesion (-42%) and expression of CD11a (-21%). | |
| Bone Marrow-Derived pDCs | LPS | 25 µM | Significantly lowered upregulation of MHCII and CD80. |
T Lymphocytes
This compound has been shown to inhibit T cell activation and proliferation, and to modulate the balance of T helper (Th) cell differentiation.
Table 5: Effect of this compound on T Lymphocyte Function
| Cell Type | Stimulant | This compound Conc. | Effect | Reference |
| Mouse T cells | Allogeneic MLC | 5 x 10⁻⁶ to 5 x 10⁻⁵ M | Inhibition of cytotoxic T lymphocyte (CTL) induction and function. | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | PHA | Not specified | Prevention of PHA-induced PBMC proliferation. | |
| Human Mitogen-Activated PBMCs and Purified T Lymphocytes | Not specified | Not specified | Direct regulatory effect mediated by the Erk2 MAP kinase signal pathway. | |
| Activated T cells | IL-12 | Not specified | Blocks IL-12-induced tyrosine phosphorylation of JAK2, TYK2, STAT3, and STAT4. |
Key Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects by targeting multiple intracellular signaling pathways that are central to the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. This compound has been consistently shown to inhibit NF-κB activation in various immune cells. It can achieve this by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to inhibit the phosphorylation and activation of these kinases in response to inflammatory stimuli.
Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the immunomodulatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include murine macrophages (RAW 264.7, J774A.1), human monocytic cells (THP-1, U937), human mast cells (HMC-1), and primary immune cells isolated from human peripheral blood or murine bone marrow.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in cell culture medium to the desired final concentrations. A vehicle control (DMSO alone) is essential in all experiments.
-
Stimulation: Immune cells are often stimulated with lipopolysaccharide (LPS) to mimic bacterial infection and induce an inflammatory response. Other stimulants include phorbol 12-myristate 13-acetate (PMA), phytohemagglutinin (PHA), or specific cytokines like TNF-α and IL-1β.
Cytokine and Chemokine Measurement
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method for quantifying the concentration of specific cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β, RANTES) in cell culture supernatants.
-
Multiplex Immunoassay (Luminex): Allows for the simultaneous measurement of multiple analytes in a single sample, providing a broader profile of the cytokine response.
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of cytokine and chemokine genes.
Analysis of Signaling Pathways
-
Western Blotting: This technique is used to detect and quantify the expression and phosphorylation status of key signaling proteins (e.g., p-p65, p-ERK, p-p38) in cell lysates.
-
Immunofluorescence Microscopy: Allows for the visualization of the subcellular localization of signaling proteins, such as the nuclear translocation of NF-κB p65.
Functional Assays
-
Phagocytosis Assay: The ability of macrophages to phagocytose particles (e.g., fluorescently labeled beads or bacteria) can be assessed by flow cytometry or microscopy.
-
Chemotaxis Assay: The migration of immune cells towards a chemoattractant is measured using a Boyden chamber or other migration systems.
-
Degranulation Assay: The release of granular contents from mast cells (e.g., β-hexosaminidase) or neutrophils (e.g., myeloperoxidase) is quantified as a measure of degranulation.
-
T Cell Proliferation Assay: T cell proliferation in response to mitogens or specific antigens is commonly measured by [³H]-thymidine incorporation or by using fluorescent dyes such as CFSE.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound as a significant modulator of the immune system. Its ability to influence a diverse range of immune cells and inhibit key pro-inflammatory signaling pathways underscores its therapeutic potential for a variety of inflammatory and autoimmune diseases.
Future research should focus on several key areas:
-
In Vivo Efficacy: While in vitro studies are abundant, more well-controlled animal studies and human clinical trials are necessary to establish the in vivo efficacy and optimal dosing of this compound for various conditions.
-
Bioavailability: The relatively low bioavailability of this compound is a significant hurdle. The development of novel delivery systems and formulations to enhance its absorption and systemic availability is crucial for its clinical translation.
-
Synergistic Effects: Investigating the synergistic or additive effects of this compound with other natural compounds or conventional anti-inflammatory drugs could lead to more effective therapeutic strategies.
-
Long-Term Safety: Comprehensive long-term safety and toxicity studies are required before this compound can be widely recommended for therapeutic use.
References
- 1. This compound, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits degranulation and superoxide generation in PMA stimulated neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulatory Effects of this compound on M1/M2 Macrophage Polarization and Oxidative/Antioxidative Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Quercetin's Impact on Cellular Oxidative Stress: A Technical Guide
Introduction
Quercetin is a polyphenolic flavonoid compound ubiquitously found in a variety of fruits and vegetables, including onions, apples, berries, and tea.[1] Renowned for its potent antioxidant properties, this compound has garnered significant attention within the scientific and drug development communities.[1][2] Its biological activities are extensive, encompassing anti-inflammatory, anticancer, and neuroprotective effects, which are largely attributed to its capacity to mitigate cellular oxidative stress.[3][4] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates or repair the resulting damage. This state of imbalance can lead to oxidative damage to crucial biomolecules such as lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.
This technical guide provides an in-depth analysis of this compound's effects on cellular oxidative stress markers. It details the molecular signaling pathways modulated by this compound, presents quantitative data on its impact on key oxidative stress biomarkers, and outlines the experimental protocols used to assess these effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's antioxidant mechanisms.
Core Mechanisms of Action: Signaling Pathways
This compound exerts its antioxidant effects not merely by direct ROS scavenging but, more significantly, by modulating complex intracellular signaling pathways that regulate the endogenous antioxidant defense system. The primary pathways influenced by this compound include the Nrf2-ARE, NF-κB, and MAPK signaling cascades.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding a suite of antioxidant and detoxifying enzymes.
This compound is a potent activator of the Nrf2-ARE pathway. It can directly interact with Keap1, inducing a conformational change that leads to the release and nuclear translocation of Nrf2. This activation results in the upregulated expression of crucial cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). By bolstering this endogenous antioxidant machinery, this compound enhances the cell's capacity to neutralize ROS and resist oxidative damage.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB activation leads to the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS), which can exacerbate oxidative stress.
This compound has been shown to inhibit the NF-κB signaling pathway. It can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing the IκBα/NF-κB complex, this compound blocks the nuclear translocation of NF-κB, thereby downregulating the expression of its target inflammatory genes. This anti-inflammatory action contributes to its overall antioxidant effect by reducing the cellular sources of inflammation-driven ROS.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, which includes p38 MAPK, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Certain MAPK pathways can be activated by oxidative stress and contribute to its detrimental effects. For instance, the p38 MAPK pathway can promote inflammation and apoptosis in response to cellular stress.
This compound's interaction with the MAPK pathway is complex and context-dependent. In many cases, it protects cells by inhibiting stress-activated MAPK pathways like p38 and JNK, thereby preventing apoptosis and reducing inflammation. However, it can also activate certain pathways, such as the ERK pathway, which can promote cell survival and upregulate antioxidant defenses. By modulating the balance of these signaling cascades, this compound helps maintain cellular homeostasis under conditions of oxidative stress.
Data Presentation: Effects on Oxidative Stress Markers
This compound has been demonstrated to modulate a range of key biomarkers of oxidative stress across numerous preclinical studies. Its effects include the reduction of ROS and lipid peroxidation products, alongside an increase in the activity of primary antioxidant enzymes. The following tables summarize the quantitative effects of this compound on these markers.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) and Malondialdehyde (MDA)
| Marker | Model System | This compound Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| ROS | HT22 Hippocampal Neurons | Pre-treatment | Significantly attenuated Okadaic Acid-induced increase in intracellular ROS. | |
| ROS | Lung Epithelial A549 Cells | Treatment | Reduced LPS-induced elevation of intracellular ROS levels. | |
| MDA | Rat Brain (Rotenone-induced) | Pre- and post-administration | Significantly reduced elevated MDA levels. | |
| MDA | Rat Liver (Diabetic) | 150 µmol/kg, i.p. daily for 8 weeks | Prevented streptozotocin-induced increases in TBARS (a measure of MDA). | |
| MDA | Rat Liver (Aging) | N/A | 30-month-old rats showed a 205.95% increase in MDA vs. 3-month-old rats; this compound administration reversed this. |
| MDA | Human Clinical Trials | Meta-analysis | No significant overall change in MDA levels with this compound supplementation. | |
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Model System | This compound Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| SOD | Rat Brain (Rotenone-induced) | Pre- and post-supplementation | Significantly increased reduced SOD activity. | |
| SOD | Rat Erythrocytes (Cirrhotic) | 50 mg/kg, i.p. daily | Corrected the reduction in SOD activity. | |
| SOD | Rat Liver (Diabetic) | 150 µmol/kg, i.p. daily for 8 weeks | Prevented streptozotocin-induced increases in SOD activity (Note: activity can increase as a compensatory mechanism). | |
| CAT | Rat Brain (Rotenone-induced) | Pre- and post-supplementation | Significantly reduced elevated CAT activity (Note: compensatory increase). | |
| CAT | Rat Erythrocytes (Cirrhotic) | 50 mg/kg, i.p. daily | Corrected the reduction in CAT activity. | |
| GPx | HT22 Hippocampal Neurons | Pre-treatment | Attenuated Okadaic Acid-induced decrease in GSH-Px activity. | |
| GPx | Rat Erythrocytes (Cirrhotic) | 50 mg/kg, i.p. daily | Corrected the reduction in GPx activity. |
| GSH | Rat Brain (Rotenone-induced) | Pre- and post-administration | Significantly raised reduced GSH levels. | |
Experimental Protocols & Workflow
The assessment of this compound's impact on oxidative stress involves a series of established in vitro and in vivo assays. Below are generalized protocols for key experiments.
General Experimental Workflow
A typical in vitro experiment to assess the antioxidant effects of this compound follows a structured workflow from cell preparation to data analysis.
Measurement of Intracellular ROS
-
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used. DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Treatment: Expose cells to this compound for a specified pre-treatment period.
-
Loading: Remove the treatment medium and wash cells with phosphate-buffered saline (PBS). Incubate cells with DCFH-DA solution (typically 5-10 µM) in the dark at 37°C for 30-60 minutes.
-
Induction of Oxidative Stress: Wash cells with PBS to remove excess probe. Add the oxidative stressor (e.g., H₂O₂, LPS) and incubate for the desired time.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Measurement of Lipid Peroxidation (MDA Assay)
-
Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure malondialdehyde (MDA), an end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex.
-
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Reaction: Add TBA reagent and an acid (e.g., trichloroacetic acid) to the sample.
-
Incubation: Heat the mixture at 95-100°C for 60 minutes to facilitate the reaction.
-
Cooling & Centrifugation: Cool the samples and centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at ~532 nm using a spectrophotometer. Calculate MDA concentration using a standard curve prepared with an MDA standard.
-
Measurement of Antioxidant Enzyme Activity (SOD, CAT, GPx)
-
Principle: The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are typically measured using commercially available assay kits. These kits rely on colorimetric or fluorometric reactions where the enzyme's activity is proportional to the change in absorbance or fluorescence over time.
-
Protocol (General):
-
Sample Preparation: Prepare cell lysates or tissue homogenates according to the kit's instructions, ensuring samples are kept on ice.
-
Protein Quantification: Determine the total protein concentration of each sample (e.g., using a BCA assay) for normalization.
-
Assay Reaction: In a microplate, add the sample to the reaction mixture provided in the kit.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the specified wavelength over a set period.
-
Calculation: Calculate the enzyme activity based on the rate of reaction, normalized to the protein concentration, and compare it against the provided standard or control.
-
Conclusion and Future Directions
This compound demonstrates robust antioxidant effects at the cellular level, primarily through the modulation of critical signaling pathways such as Nrf2-ARE, NF-κB, and MAPK. Its ability to upregulate endogenous antioxidant enzymes like SOD, CAT, and GPx while simultaneously reducing levels of ROS and lipid peroxidation byproducts underscores its therapeutic potential. The comprehensive data from numerous preclinical models provide a strong rationale for its development as a therapeutic agent for diseases rooted in oxidative stress.
For drug development professionals, the challenge lies in overcoming this compound's limitations, such as its poor bioavailability and rapid metabolism. Future research should focus on developing novel delivery systems, such as nanoformulations, to enhance its stability and target-site concentration. Furthermore, well-designed clinical trials are necessary to translate the wealth of preclinical data into effective therapeutic strategies for human diseases, validating its impact on oxidative stress markers in a clinical setting.
References
- 1. Antioxidant Activities of this compound and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Quercetin's In Vitro Regulation of Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of quercetin on gene expression. This compound, a naturally occurring flavonoid found in many fruits and vegetables, has garnered significant attention for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] These effects are largely attributed to its ability to modulate various signaling pathways and regulate the expression of a wide array of genes.[4][5] This document summarizes key quantitative data, details common experimental protocols used to study these effects, and provides visual representations of the underlying molecular mechanisms.
Data Presentation: this compound's Quantitative Impact on Gene Expression
The following tables summarize the dose- and time-dependent effects of this compound on the expression of key genes across various in vitro models. These tables are designed to provide a clear and comparative overview of the quantitative changes observed in response to this compound treatment.
Table 1: Regulation of Nrf2 Pathway and Antioxidant Genes
| Cell Line | This compound Conc. (µM) | Treatment Time (h) | Target Gene | Change in Expression | Reference |
| RAW264.7 | Not Specified | Not Specified | HO-1 | Induction | |
| Hepa1c1c7 | 15 | 24 | Nrf2 | Upregulation | |
| Hepa1c1c7 | 15 | 24 | NQO1 | Upregulation | |
| Hepa1c1c7 | 15 | 24 | GCLM | Upregulation | |
| Human Airway Epithelial Cells | 25 | 18 | Nrf2 | Significant Increase (p=0.008) | |
| Human Airway Epithelial Cells | 25 | 18 | GCLC | Significant Upregulation (p=0.009) | |
| Human Airway Epithelial Cells | 25 | 18 | NQO1 | Significant Upregulation (p=0.04) | |
| Trabecular Meshwork Cells | 1 | Various | Nrf2 | Induction | |
| Trabecular Meshwork Cells | Not Specified | Not Specified | PRDX3 | Induction | |
| Trabecular Meshwork Cells | Not Specified | Not Specified | PRDX5 | Induction |
Table 2: Modulation of NF-κB Signaling and Inflammatory Genes
| Cell Line | This compound Conc. (µM) | Treatment Time (h) | Target Gene/Protein | Change in Expression/Activity | Reference |
| Peripheral Blood Mononuclear Cells | 5-50 | 24, 48 | NF-κβ1 | Significant Downregulation | |
| Peripheral Blood Mononuclear Cells | 10-50 | 72 | NF-κβ1 | Significant Downregulation | |
| Peripheral Blood Mononuclear Cells | 1-50 | 48, 72 | TNF-α | Significant Dose-Dependent Decrease | |
| HUVECs | Not Specified | 18 (pre-treatment) | NF-κB | Inhibition of Activation | |
| HUVECs | Not Specified | 18 (pre-treatment) | AP-1 | Inhibition of Activation | |
| HUVECs | Not Specified | 18 (pre-treatment) | VCAM-1 | Reduction in Upregulation | |
| HUVECs | Not Specified | 18 (pre-treatment) | ICAM-1 | Reduction in Upregulation | |
| HUVECs | Not Specified | 18 (pre-treatment) | E-selectin | Reduction in Upregulation | |
| RAW264.7 | 5, 10, 20 | 1 (pre-treatment) | TNF-α, IL-6, IL-1β | Reduced Production | |
| Hepatic Cells | Not Specified | Not Specified | NF-κB Pathway | Inhibition |
Table 3: Effects on Apoptosis and Cell Cycle-Related Genes
| Cell Line | This compound Conc. (µM) | Treatment Time (h) | Target Gene/Protein | Change in Expression/Activity | Reference |
| HeLa | 25, 50 | 48 | Pro-apoptotic genes | Upregulation | |
| HeLa | 25, 50 | 48 | Anti-apoptotic proteins | Inhibition | |
| Nalm6 | 10, 20 | 24 | p53 | Upregulation | |
| Nalm6 | 10, 20 | 24 | BCL2 | Downregulation | |
| HepG2 | 50 | 24, 48, 72 | Cyclin D1 (CCND1) | Decreased Expression | |
| SKOV3, U2OSPt | 50 | 48 | Cyclin D1 | Significantly Decreased | |
| MDA-MB-231 | 20 | 24 | FasL mRNA | Increased Expression | |
| MCF-7 | Various | Not Specified | Survivin mRNA & protein | Reduced Expression | |
| KG-1 | 100 | 12, 24, 48 | Caspase 3, 8, 9 | Augmented Expression (with TRAIL) | |
| KG-1 | 100 | 12, 24, 48 | Survivin, Mcl-1 | Diminished Expression (with TRAIL) |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on gene expression in vitro.
Cell Culture and this compound Treatment
This protocol outlines the basic steps for maintaining cell lines and treating them with this compound.
-
Cell Lines and Culture Conditions:
-
Select a cell line appropriate for the research question (e.g., RAW264.7 for inflammation, HepG2 for liver cancer).
-
Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Replace the existing culture medium with the this compound-containing medium and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
RNA Isolation and Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol is for quantifying changes in messenger RNA (mRNA) levels of target genes.
-
RNA Isolation:
-
After this compound treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent) and isolate total RNA according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Quantify the isolated RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA, gene-specific forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH, β-actin).
-
Protein Extraction and Western Blotting
This protocol is used to detect and quantify changes in the protein levels of target genes.
-
Protein Extraction:
-
Following this compound treatment, wash cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer or another suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins based on size by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the protein levels relative to a loading control (e.g., β-actin, GAPDH).
-
Luciferase Reporter Assay
This assay is used to study the effect of this compound on the transcriptional activity of a specific promoter.
-
Plasmid Transfection:
-
Co-transfect cells with a reporter plasmid containing the promoter of the gene of interest upstream of a luciferase gene (e.g., Firefly luciferase) and a control plasmid with a constitutively expressed different luciferase (e.g., Renilla luciferase) for normalization.
-
-
This compound Treatment:
-
After transfection, treat the cells with various concentrations of this compound for a specified period.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the activity of both luciferases sequentially in the cell lysate using a luminometer and a dual-luciferase reporter assay system.
-
The activity of the experimental reporter (Firefly luciferase) is normalized to the activity of the control reporter (Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for studying its effects on gene expression.
Caption: this compound activates the Nrf2 signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound's influence on apoptosis and cell cycle pathways.
Caption: General experimental workflow for in vitro studies.
Caption: Logical relationships of this compound's effects.
Conclusion
This compound demonstrates a remarkable ability to regulate gene expression in vitro through the modulation of multiple key signaling pathways. Its capacity to activate the Nrf2 antioxidant response, inhibit pro-inflammatory pathways like NF-κB, and influence genes controlling apoptosis and the cell cycle underscores its potential as a multi-targeted therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the precise molecular mechanisms of this compound and its analogues. A thorough understanding of its in vitro activities is a critical step in translating the therapeutic promise of this compound into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Anticancer and apoptosis-inducing effects of this compound in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quercetin and its Derivatives: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid found in a variety of fruits, vegetables, and grains, has garnered significant attention in the scientific community for its wide spectrum of pharmacological activities. These include potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] The therapeutic potential of this compound is, however, often limited by its low bioavailability and poor solubility.[3][4] This has spurred extensive research into the synthesis and evaluation of this compound derivatives with improved physicochemical and biological profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives, offering a valuable resource for researchers and professionals involved in drug discovery and development.
The core structure of this compound, with its five hydroxyl groups, offers multiple sites for chemical modification, leading to a diverse array of derivatives with altered biological activities.[4] Understanding the relationship between these structural modifications and the resulting pharmacological effects is crucial for the rational design of novel therapeutic agents. This guide will delve into the key structural features of this compound and its derivatives that govern their antioxidant, anti-inflammatory, and anticancer effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Structure-Activity Relationship of this compound and its Derivatives
The biological activities of this compound and its derivatives are intricately linked to their chemical structure. The number and position of hydroxyl groups, the presence of glycosidic linkages, and other substitutions on the flavonoid backbone all play a critical role in determining the potency and selectivity of their effects.
Antioxidant Activity
The antioxidant capacity of this compound is a cornerstone of its therapeutic potential. The key structural features that contribute to this activity include:
-
The o-dihydroxy structure in the B-ring: This catechol group is a primary site for scavenging free radicals.
-
The 2,3-double bond in conjugation with the 4-oxo function in the C-ring: This arrangement allows for electron delocalization, which stabilizes the flavonoid radical after hydrogen donation.
-
The hydroxyl groups at positions 3 and 5 in the A and C rings: These groups also contribute to the overall radical scavenging capacity.
Modification of these key functional groups can significantly impact antioxidant activity. For instance, methylation or glycosylation of the hydroxyl groups, particularly at the 3-position, generally leads to a decrease in antioxidant potency.
Table 1: Antioxidant Activity of this compound and its Derivatives (DPPH Radical Scavenging Assay)
| Compound | Modification | IC50 (µM) | Reference |
| This compound | - | 47.20 | |
| This compound-3-O-glucuronide | 3-OH glycosylation | > this compound | |
| Isorhamnetin (3'-O-methylthis compound) | 3'-OH methylation | 52.54 | |
| Tamarixetin (4'-O-methylthis compound) | 4'-OH methylation | > Isorhamnetin | |
| This compound-3,5,7,3',4'-pentamethylether | All OHs methylated | > this compound | |
| This compound-3,3',4',5,7-pentaacetate | All OHs acetylated | 790.57 |
IC50 values represent the concentration required to scavenge 50% of DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects through the modulation of various signaling pathways and the inhibition of inflammatory enzymes. The SAR for anti-inflammatory activity is more complex and does not always directly correlate with antioxidant capacity.
Key structural determinants for anti-inflammatory action include:
-
The planar C-ring with the 2,3-double bond: This feature is important for inhibitory activity against enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
-
The number and position of hydroxyl groups: While a certain number of free hydroxyls are beneficial, specific methylation patterns can sometimes enhance anti-inflammatory effects. For example, tamarixetin has shown superior anti-inflammatory potential compared to this compound in some studies.
Table 2: Anti-inflammatory Activity of this compound and its Derivatives
| Compound | Target/Assay | IC50 (µM) | Reference |
| This compound | Inhibition of 12-HHT, TXB2, PGE2 production | Comparable to Aspirin | |
| Tamarixetin | Inhibition of 12-HHT, TXB2, PGE2 production | > this compound | |
| Isorhamnetin | Inhibition of 12-HHT, TXB2, PGE2 production | = this compound-3-O-glucuronide | |
| This compound-3,4'-di-O-glucoside | Inhibition of 12-HHT, TXB2, PGE2 production | = this compound | |
| Isorhamnetin-3-O-glucoside | Inhibition of 12-HHT, TXB2, PGE2 production | < Isorhamnetin | |
| This compound-3,5,7,3',4'-pentamethylether | Inhibition of 12-HHT, TXB2, PGE2 production | < this compound |
Anticancer Activity
The anticancer effects of this compound and its derivatives are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis. The SAR for anticancer activity is highly dependent on the cancer cell type and the specific molecular targets involved.
Important structural considerations for anticancer activity include:
-
Hydroxyl group modifications: Methylation at the 4' and/or 7 positions has been shown to be important for maintaining inhibitory activities against various cancer cell lines. Furthermore, the replacement of both the 3' and 4' hydroxyl groups with methoxy moieties can enhance anticancer activity.
-
Introduction of bulky groups: The addition of certain moieties, such as a quinoline group at the 3-OH position, can lead to derivatives with significantly enhanced cytotoxicity against specific cancer cell lines.
-
Acylation: Acetylation of this compound can increase its cytotoxicity in certain breast cancer cell lines.
Table 3: Anticancer Activity of this compound and its Derivatives (IC50 Values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 73 | |
| MDA-MB-231 (Breast) | 85 | ||
| CT-26 (Colon) | 88.3 (48h) | ||
| LNCaP (Prostate) | 65.4 (48h) | ||
| HepG-2 (Liver) | > this compound | ||
| 4Ac-Q (Acetylated this compound) | MCF-7 (Breast) | 37 | |
| MDA-MB-231 (Breast) | 48 | ||
| Compound 3e (this compound-quinoline derivative) | HepG-2 (Liver) | 6.722 | |
| A549 (Lung) | 26.614 | ||
| MCF-7 (Breast) | 3.004 | ||
| 4Me-Q (Tetramethylated this compound) | MCF-7 (Breast) | > 100 | |
| MDA-MB-231 (Breast) | > 160 |
Key Signaling Pathways Modulated by this compound
This compound's diverse biological effects are mediated through its interaction with multiple intracellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, growth, and survival. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been demonstrated to suppress the MAPK/ERK pathway in various cancer cells.
Caption: this compound suppresses the MAPK/ERK signaling pathway.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer. This compound has been shown to down-regulate key components of this pathway.
Caption: this compound interferes with the Wnt/β-catenin signaling pathway.
Experimental Protocols
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.
Methodology:
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 1 mM). This stock solution is then diluted with methanol to obtain an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: this compound and its derivatives are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH working solution is mixed with various concentrations of the test compounds. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Caption: Workflow for the DPPH radical scavenging assay.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity and cell proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its derivatives for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Western Blotting for Signaling Pathway Analysis
Western blotting is a widely used technique to detect specific proteins in a sample and to semi-quantitatively measure their expression levels.
Methodology:
-
Cell Lysis: Cells treated with this compound or its derivatives are harvested and lysed using a suitable lysis buffer to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the expression of the target protein is normalized to a loading control (e.g., β-actin).
Conclusion
The structure-activity relationship of this compound and its derivatives is a complex but critical area of research for the development of novel therapeutic agents. This guide has summarized the key structural features influencing the antioxidant, anti-inflammatory, and anticancer activities of these compounds, supported by quantitative data. The detailed experimental protocols and visual representations of key signaling pathways provide a practical resource for researchers in this field. Future efforts in the rational design of this compound derivatives, guided by a thorough understanding of SAR, hold significant promise for improving their therapeutic efficacy and advancing them into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of pretreatment or combined treatment of this compound on menadione toxicity in rat primary mixed glial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of this compound Derivatives Containing a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated this compound in Human Breast Cancer Cells [mdpi.com]
Quercetin as a Senolytic Agent: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental contributor to aging and a range of age-related diseases. Senescent cells accumulate in tissues over time, where they secrete a pro-inflammatory cocktail of factors known as the Senescence-Associated Secretory Phenotype (SASP), driving local and systemic dysfunction. Senolytics, a class of therapeutic agents that selectively induce apoptosis in senescent cells, represent a promising strategy to mitigate the deleterious effects of cellular senescence. Quercetin, a naturally occurring flavonoid, has emerged as a potent senolytic, particularly effective in eliminating senescent endothelial cells and pre-adipocytes. This document provides a comprehensive technical overview of this compound's senolytic potential, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for its evaluation.
Mechanism of Action: Targeting Pro-Survival Pathways
Senescent cells develop resistance to apoptosis by upregulating a network of pro-survival pathways. This compound exerts its senolytic effects by inhibiting key nodes within this network, thereby re-sensitizing senescent cells to apoptotic signals.[1][2][3] Its primary mechanisms involve the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway and the direct binding to and inhibition of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, such as Bcl-xL and Bcl-2.[2][4]
The inhibition of the PI3K/Akt pathway disrupts a central signaling cascade responsible for promoting cell survival and proliferation. In senescent cells, this pathway is often hyperactive, contributing to their apoptotic resistance. This compound's ability to suppress Akt phosphorylation effectively dismantles this survival signal. Concurrently, by targeting Bcl-2 family proteins, this compound neutralizes the primary inhibitors of intrinsic apoptosis, allowing pro-apoptotic signals to trigger caspase activation and execute programmed cell death. Furthermore, this compound has been shown to modulate other pathways implicated in senescence, including the p53/p21 axis and AMPK signaling, contributing to its overall senotherapeutic effect.
Quantitative Data from Preclinical Studies
This compound has demonstrated senolytic activity across various in vitro and in vivo models. It is often studied in combination with the tyrosine kinase inhibitor Dasatinib (D+Q), as the two agents target different, complementary pro-survival pathways, creating a potent synergistic effect. Dasatinib is effective against senescent preadipocytes, while this compound targets senescent endothelial cells.
Table 1: In Vitro Senolytic Activity of this compound
| Cell Type | Senescence Inducer | This compound Conc. | Key Quantitative Results | Reference |
| Human Pre-adipocytes (3T3-L1) | Hydrogen Peroxide (H₂O₂) | 20 µM | Significant decrease in SA-β-gal positive cells. | |
| Human Adipocytes (3T3-L1) | Hydrogen Peroxide (H₂O₂) | 20 µM | Significant reduction in SA-β-gal positive cells and suppression of ROS. | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Irradiation | Not specified | Selectively induced apoptosis in senescent HUVECs. | |
| Human Coronary Artery Endothelial Cells (HCAEC) | Doxorubicin | 10-50 µM | Caused cell death in non-senescent cells at concentrations reported to be senolytic. | |
| Vascular Smooth Muscle Cells (VSMCs) | Hydrogen Peroxide (H₂O₂) | 50 µM | Induced apoptosis and alleviated senescence markers (reduced SA-β-gal, increased Bcl-2). |
Table 2: In Vivo Senolytic Activity of this compound (Primarily with Dasatinib)
| Animal Model | Dosing Regimen (D+Q) | Tissue/Organ | Key Quantitative Results | Reference |
| Aged Mice | 5 mg/kg Dasatinib + 50 mg/kg this compound (oral) | Adipose Tissue | Reduced SA-β-gal+ cells and crown-like structures. Decreased p16 and p21 expression. | |
| Aged Mice | 5 mg/kg Dasatinib + 50 mg/kg this compound (oral) | Intestine | Alleviated intestinal senescent cell abundance and inflammation. | |
| Aged Mice | Not specified | Multiple tissues | Decreased senescent cell burden and improved survival and physical function. | |
| Human (Mild Cognitive Impairment) | 100 mg Dasatinib + 1250 mg this compound (2 days every 2 weeks for 12 weeks) | Systemic | Feasible and safe; preliminary study. | |
| Human (Coronary Artery Disease) | Not specified | Vasculature | Reversed senescence and inflammaging pathways in male patients. |
Experimental Protocols
Accurate assessment of senolytic activity requires robust methodologies for inducing and detecting senescence and apoptosis. The following are detailed protocols for key assays used in the evaluation of this compound.
General Workflow for In Vitro Senolytic Assay
The evaluation of a potential senolytic agent follows a structured workflow to ensure the selective elimination of senescent cells is accurately measured while assessing toxicity to non-senescent cells.
Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This histochemical assay is the most widely used biomarker for identifying senescent cells in vitro and in vivo. It detects increased lysosomal β-galactosidase activity at a suboptimal pH of 6.0, which is characteristic of senescent cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
SA-β-gal Staining Solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM Citric acid/Sodium phosphate buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
Culture plates with cells (e.g., 24-well plate)
Procedure:
-
Aspirate cell culture medium from the wells.
-
Wash cells twice with 500 µL of PBS per well.
-
Fix the cells by adding 250 µL of 4% PFA and incubate for 5-10 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS.
-
Add 250 µL of freshly prepared SA-β-gal staining solution to each well.
-
Incubate the plate at 37°C without CO₂ for 4 to 16 hours. Protect from light. Incubation time may vary depending on the cell type.
-
Check for the development of a blue precipitate within the cytoplasm of senescent cells under a light microscope.
-
Quantify the results by counting the number of blue-stained cells relative to the total number of cells in several fields of view.
Protocol: Apoptosis Assessment by Annexin V / Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells.
Materials:
-
Cells in suspension
-
Cold PBS
-
1X Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells (both adherent and floating) and wash them twice with cold PBS by centrifuging at ~300-600 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to the tube. Do not wash cells after this step.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation :
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Directions
This compound stands out as a promising, readily available senolytic agent. Its mechanism of action, centered on the inhibition of key pro-survival pathways like PI3K/Akt and Bcl-2, is well-supported by preclinical evidence. While its efficacy is most pronounced in combination with other agents like Dasatinib, its potential as a standalone senotherapeutic, particularly for vascular and adipose tissue senescence, warrants further investigation.
For drug development professionals, challenges remain, including this compound's bioavailability and the potential for off-target effects at higher concentrations. Future research should focus on optimizing delivery systems, exploring derivatives with improved therapeutic indices, and conducting larger-scale clinical trials to validate its efficacy and safety in treating age-related diseases. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for advancing the study and application of this compound as a cornerstone senolytic therapy.
References
- 1. quora.com [quora.com]
- 2. Targeting Senescence, Oxidative Stress, and Inflammation: this compound-Based Strategies for Ocular Diseases in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. The senolytic cocktail, dasatinib and this compound, impacts the chromatin structure of both young and senescent vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quercetin Extraction and Isolation from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid, is ubiquitously found in a variety of plant-based foods, including fruits, vegetables, and grains. It is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties, making it a subject of intense research in the fields of nutrition, pharmacology, and drug development. The therapeutic potential of this compound is attributed to its ability to modulate several key signaling pathways involved in cellular proliferation, apoptosis, and inflammatory responses.[1][2] This document provides detailed application notes and standardized protocols for the extraction, isolation, and purification of this compound from plant materials, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Comparative Analysis of Extraction Methods
The efficiency of this compound extraction is highly dependent on the chosen method and solvent. The following tables summarize quantitative data from various studies, offering a comparative overview of different techniques.
Table 1: Comparison of this compound Yield from Various Plant Sources and Extraction Methods
| Plant Material | Extraction Method | Solvent | This compound Yield (mg/g of dry weight) | Reference |
| Pistacia eurycarpa | Soxhlet | Ethanol | 84.037 | [3][4][5] |
| Red Kidney Bean | Microwave-Assisted Extraction (MAE) | 60% Acetone | 35.8 | |
| Red Kidney Bean | Maceration | Not Specified | 32.75 | |
| Red Kidney Bean | Soxhlet | Not Specified | 24.6 | |
| Onion Solid Waste | Ultrasound-Assisted Extraction (UAE) | 59% Ethanol | 11.08 | |
| Raphanus sativus L. Leaves | Ultrasound-Assisted Extraction (UAE) | Methanol | 11.8% of extract | |
| Red Onion | Microwave-Assisted Extraction (MAE) | Distilled Water | 86.10 mg/g of extract (32.7 mg/g of powder) | |
| Euonymus alatus Stalks | Microwave-Assisted Extraction (MAE) | 50% Ethanol | > Soxhlet and UAE |
Table 2: Influence of Solvent on this compound Extraction Yield
| Plant Material | Extraction Method | Solvent | This compound Yield (mg/g of dry weight) | Reference |
| Pistacia eurycarpa | Soxhlet | Ethanol | 84.037 | |
| Pistacia eurycarpa | Soxhlet | Chloroform | 67.148 | |
| Pistacia eurycarpa | Soxhlet | Water | 24.629 | |
| Pistacia eurycarpa | Ultrasound-Assisted Extraction (UAE) | Ethanol | 58.827 | |
| Pistacia eurycarpa | Ultrasound-Assisted Extraction (UAE) | Chloroform | 41.728 | |
| Pistacia eurycarpa | Ultrasound-Assisted Extraction (UAE) | Water | 29.44 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the extraction and isolation of this compound.
Protocol 1: Sample Preparation
Proper preparation of the plant material is a critical first step for efficient extraction.
-
Fresh Plant Material :
-
Thoroughly clean the plant material to remove any contaminants.
-
If specific parts are required (e.g., leaves, peels), carefully separate them.
-
Homogenize the fresh material using a blender. For optimal preservation of phytochemicals, flash-freeze the material with liquid nitrogen before grinding.
-
-
Dried Plant Material :
-
Air-dry or freeze-dry the plant material to achieve a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.
-
Store the resulting powder in an airtight, light-protected container at -20°C until use.
-
Protocol 2: Extraction Methods
Choose one of the following extraction methods based on available equipment and desired efficiency.
This conventional method is effective but can be time and solvent-intensive.
-
Weigh a specific amount of powdered plant material (e.g., 2 g) and place it inside a thimble (filter paper).
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the chosen solvent (e.g., ethanol) at a solid-to-solvent ratio of 1:75 (w/v).
-
Heat the solvent to reflux. The solvent vapor will travel up a distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.
-
Allow the extraction to proceed for a designated period (e.g., 5 hours).
-
Once the extraction is complete, cool the apparatus and concentrate the collected extract using a rotary evaporator.
UAE is a more rapid and efficient method that utilizes ultrasonic waves to disrupt cell walls.
-
Place a known quantity of powdered plant material (e.g., 2 g) into an Erlenmeyer flask.
-
Add the extraction solvent (e.g., methanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the mixture for a defined period (e.g., 10-60 minutes) at a controlled temperature (e.g., 40-50°C). The optimal time and temperature may vary depending on the plant material.
-
After sonication, separate the extract from the solid residue by centrifugation or filtration.
-
Concentrate the filtered extract using a rotary evaporator.
MAE is a green technology that uses microwave energy to heat the solvent and sample, leading to a rapid extraction process with reduced solvent consumption.
-
Place a weighed amount of powdered plant material (e.g., 1 g) into a microwave-safe extraction vessel.
-
Add the extraction solvent (e.g., 60% acetone or distilled water) at a solid-to-solvent ratio of 1:10 (w/v).
-
Secure the vessel in a domestic or specialized microwave extraction system.
-
Apply microwave irradiation at a specific power (e.g., 600-800W) for a short duration (e.g., 1-3 minutes).
-
After extraction, allow the mixture to cool.
-
Filter the extract to remove solid plant material and then concentrate it, typically using a rotary evaporator.
Protocol 3: Isolation and Purification
The crude extract obtained from any of the above methods contains a mixture of compounds. The following protocols describe how to isolate and purify this compound.
This is a fundamental technique for separating compounds based on their polarity.
-
Stationary Phase Preparation : Prepare a slurry of silica gel (e.g., 100-200 mesh) in a non-polar solvent like n-hexane.
-
Column Packing : Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading : Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution : Begin eluting the column with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This is known as gradient elution. A suggested gradient can be found in the literature.
-
Fraction Collection : Collect the eluate in separate fractions of a consistent volume.
-
Fraction Analysis : Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combining and Concentrating : Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified compound.
Recrystallization is a purification technique used to remove impurities from a solid compound.
-
Dissolve the impure this compound solid obtained from column chromatography in a minimum amount of a hot solvent (e.g., 60-70°C high-concentration ethanol).
-
Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, and it will start to form crystals.
-
Impurities will remain dissolved in the solvent.
-
Collect the this compound crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified this compound crystals, for instance, by freeze-drying. Repeat the process 2-3 times for higher purity.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound from plant material.
References
- 1. This compound modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extracting this compound from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity [imrpress.com]
- 4. Extracting this compound from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. extracting-quercetin-from-different-plant-sources-purifying-it-using-different-extraction-methods-chemical-physical-and-enzymatic-and-measuring-its-antioxidant-activity - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for LC-MS/MS Quantification of Quercetin in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quercetin, a prominent dietary flavonoid found in numerous fruits, vegetables, and grains, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-carcinogenic effects.[1][2] Accurate and sensitive quantification of this compound and its metabolites in biological matrices, particularly plasma, is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed.[4]
This document provides a comprehensive overview of established LC-MS/MS methods for the quantification of this compound in plasma, complete with detailed experimental protocols and a summary of key quantitative data.
Metabolic Pathway of this compound
Following oral ingestion, this compound undergoes extensive metabolism, primarily in the intestines and liver. The major metabolic pathways involve Phase II conjugation reactions, leading to the formation of glucuronidated, sulfated, and methylated metabolites. These conjugated forms are the predominant circulating species in plasma. Enzymatic hydrolysis using β-glucuronidase and sulfatase is often employed in analytical methods to cleave these conjugates and measure the total this compound aglycone.
Caption: Metabolic Pathway of this compound in the Body.
Experimental Protocols
A generalized workflow for the LC-MS/MS analysis of this compound in plasma involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General Workflow for this compound Analysis in Plasma.
Sample Preparation
The goal of sample preparation is to extract this compound from the plasma matrix and remove interfering substances. Three common techniques are protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a) Protein Precipitation (PPT): A simple and rapid method.
-
To 100 µL of plasma in a microcentrifuge tube, add a suitable internal standard (IS).
-
Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.
-
To 500 µL of plasma, add the internal standard.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction step with another 1 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
c) Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for pre-concentration.
-
Condition a weak anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of plasma (pre-treated with IS) onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of methanol containing 5% formic acid.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
Liquid Chromatography (LC)
Chromatographic separation is typically achieved using a C18 or C12 reversed-phase column.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or a mixture of methanol and acetonitrile (1:1) with 0.1% formic acid.
-
Flow Rate: 0.350 - 0.5 mL/min.
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute this compound and then returned to initial conditions for column re-equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification. Electrospray ionization (ESI) in negative mode generally provides better sensitivity for this compound.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
This compound: The precursor ion is typically m/z 301. The most common product ions are m/z 151 and 179.
-
Internal Standard (e.g., Sulfaphenazole): m/z 313 → 156.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument and analyte.
Quantitative Data Summary
The following tables summarize the quantitative performance of various validated LC-MS/MS methods for this compound in plasma.
Table 1: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 1 - 800 | 5 - 100 | 5 - 10,000 (µg/kg) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 5 | 5 |
| Lower Limit of Detection (LOD) (ng/mL) | 0.1 | Not Reported | 1 |
| Intra-day Precision (%RSD) | < 11% | ≤ 3.02% | < 10.73% |
| Inter-day Precision (%RSD) | < 11% | ≤ 2.75% | < 10.73% |
| Intra-day Accuracy (%) | ± 15% | ≤ 85.23% | 81.4 - 111.0% |
| Inter-day Accuracy (%) | ± 15% | ≤ 84.87% | 81.4 - 111.0% |
| Recovery (%) | Not Reported | ≤ 85.23% (Intraday) | 89.1 - 108% |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method A | Method B | Method C |
| LC Column | C12 | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | ZORBAX SB-C18 |
| Mobile Phase | Acetonitrile/Water with 0.2% Formic Acid (40/60, v/v) | A: Water with 0.1% Formic Acid; B: Methanol:Acetonitrile (1:1) with 0.1% Formic Acid | Methanol and 0.5% Formic Acid |
| Flow Rate | Not Reported | 0.350 µL/min | 0.5 mL/min |
| Ionization Mode | TurboIonspray (TIS), Negative Mode | ESI, Negative Mode | ESI, Negative Mode |
| This compound MRM Transition (m/z) | Not Reported | Not Reported | 301 > 151, 301 > 178 |
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the quantification of this compound in plasma. The choice of sample preparation technique and specific LC-MS/MS parameters can be tailored to the specific requirements of the study, such as required sensitivity and sample throughput. The detailed protocols and compiled quantitative data in this document serve as a valuable resource for researchers and scientists in the field of drug development and nutritional science.
References
Application Notes and Protocols: In Vitro Cell Culture Models to Study Quercetin's Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quercetin, a naturally occurring flavonoid found in many fruits and vegetables, has garnered significant attention in biomedical research due to its wide range of pharmacological properties. These include antioxidant, anti-inflammatory, anti-proliferative, and pro-apoptotic effects. In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying these effects and for evaluating this compound's therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
These application notes provide a comprehensive overview of the use of in vitro cell culture models to study the multifaceted effects of this compound. We offer detailed protocols for key experimental assays and summarize the quantitative effects of this compound on various cell lines. Additionally, we present visual representations of the primary signaling pathways modulated by this compound to facilitate a deeper understanding of its mechanisms of action.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on cell viability (IC50 values) and apoptosis in various cancer cell lines. These values have been compiled from multiple studies to provide a comparative overview.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 17.2 - 73 |
| MDA-MB-231 | Breast Cancer | 48 | 5.81 - 85 |
| PC-3 | Prostate Cancer | 48 | >100 |
| LNCaP | Prostate Cancer | 48 | ~100 |
| CT-26 | Colon Carcinoma | 48 | ~80 |
| HCT116 | Colon Cancer | Not Specified | 5.79 |
| SW480 | Colon Cancer | Not Specified | ~60 |
| HepG2 | Hepatocellular Carcinoma | 48 | Not Specified |
| A549 | Lung Cancer | 48 | 7.96 µg/ml |
| H69 | Lung Cancer | 48 | 10.57 µg/ml |
| CHO | Ovarian Cancer | 48 | >120 |
| MOLT-4 | Leukemia | 48 | ~20 |
| Raji | Lymphoma | 48 | ~40 |
| U266B1 | Myeloma | 48 | >120 |
| PC-12 | Pheochromocytoma | 48 | >120 |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and passage number.
Table 2: Pro-Apoptotic Effects of this compound on Cancer Cell Lines
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Apoptosis (%) | Change in Bax/Bcl-2 Ratio |
| MCF-7 | 50 - 200 | 48 | Increased | Increased |
| MDA-MB-231 | 20 | 48 | ~15% | Not Specified |
| LNCaP | 100 | 24 | Increased | Decreased Bcl-xL/Bax ratio |
| CT-26 | 120 | 48 | Significantly Increased | Not Specified |
| MOLT-4 | 120 | 48 | Significantly Increased | Not Specified |
| Raji | 120 | 48 | Significantly Increased | Not Specified |
| Jurkat | 40 | 9 | Increased | Increased active Bax |
| HL-60 | 40 | 9 | Increased | Increased active Bax |
| U937 | 40 | 9 | ~59% | Increased active Bax, Decreased Mcl-1 |
| PC-3 | Not Specified | Not Specified | Not Specified | Increased |
| A549 | Not Specified | Not Specified | Increased | Increased |
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for studying its effects.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Herein, we provide detailed protocols for key in vitro assays to assess the biological effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Selected adherent cell line
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest logarithmically growing cells and perform a cell count. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0, 10, 20, 40, 80, and 120 µM.[2] b. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration, typically <0.1%). c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. d. Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3] b. Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[3]
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability). c. Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours. b. Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration) and a vehicle control for the chosen duration (e.g., 48 hours).
-
Cell Harvesting and Staining: a. Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation. b. Wash the cells once with cold PBS. c. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. d. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. e. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. f. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. g. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible. b. Use appropriate compensation controls for FITC and PI. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to differentiate between:
- Viable cells (Annexin V- / PI-)
- Early apoptotic cells (Annexin V+ / PI-)
- Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Necrotic cells (Annexin V- / PI+)
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and treat with this compound as described in Protocol 2.
-
Cell Fixation and Staining: a. Harvest the cells by trypsinization and wash once with cold PBS. b. Resuspend the cell pellet in 1 mL of cold PBS. c. While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells. d. Store the fixed cells at -20°C for at least 2 hours (or overnight). e. Centrifuge the fixed cells and wash once with PBS to remove the ethanol. f. Resuspend the cell pellet in 500 µL of PI staining solution. g. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Acquire data for at least 10,000 events per sample. c. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Objective: To measure the levels of intracellular ROS in response to this compound treatment.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
-
Serum-free medium
-
PBS
-
6-well or 96-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in appropriate plates and treat with this compound as described in previous protocols.
-
DCFH-DA Staining: a. After this compound treatment, remove the medium and wash the cells once with serum-free medium. b. Add serum-free medium containing 10 µM DCFH-DA to each well. c. Incubate the cells for 30 minutes at 37°C in the dark. d. Remove the DCFH-DA containing medium and wash the cells three times with PBS.
-
Data Acquisition: a. Fluorescence Microscopy: Immediately capture fluorescent images using a fluorescence microscope with a standard FITC filter set. b. Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately on a flow cytometer using the FITC channel.
-
Data Analysis: a. Quantify the fluorescence intensity of the treated cells relative to the control cells. An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 5: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification: a. Seed cells in 6-well or 10 cm plates and treat with this compound. b. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.
-
Detection and Analysis: a. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Use a loading control (e.g., GAPDH, β-actin) to normalize the protein expression levels. c. Quantify the band intensities using densitometry software.
References
Application Notes and Protocols: Quercetin Formulation for Topical and Oral Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a potent flavonoid found in numerous fruits and vegetables, has garnered significant scientific interest due to its wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3][4] Despite its therapeutic promise, the clinical application of this compound is significantly hampered by its poor aqueous solubility and low oral bioavailability, which is attributed to extensive first-pass metabolism.[2] To overcome these limitations, advanced formulation strategies, particularly those involving nanocarriers, have been developed to enhance this compound's stability, solubility, and delivery to target sites for both topical and oral administration.
These application notes provide a comprehensive overview of various nanoformulation approaches for this compound delivery. Detailed protocols for the preparation, characterization, and evaluation of these formulations are presented to guide researchers in the development of effective this compound-based therapeutics.
I. This compound Formulations for Topical Delivery
The skin's formidable barrier, the stratum corneum, limits the penetration of many therapeutic agents, including this compound. Nanoformulations are designed to overcome this barrier, improve skin permeation, and ensure the controlled release of this compound for localized therapeutic effects, such as protection against UV-induced damage and management of inflammatory skin conditions. Common nanocarriers for topical delivery include solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanoemulsions, and chitosan-based nanoparticles.
Data Presentation: Topical this compound Formulations
The following table summarizes the physicochemical properties and performance of various this compound-loaded nanoformulations designed for topical application.
| Formulation Type | Key Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Findings & Reference |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl dibehenate | ~150-300 | - | - | - | Biphasic release; enhanced skin localization. |
| Nanostructured Lipid Carriers (NLCs) | Solid lipid, liquid lipid | 215.2 | -20.10 | 89.95 | 3.05 | Promoted permeation and retention in epidermis and dermis. |
| Chitosan Nanoparticles | Chitosan, TPP | - | - | - | - | Enhanced percutaneous absorption and retention; inhibited NF-κB/COX-2 pathway. |
| Lecithin-Chitosan Nanoparticles | Lecithin, Chitosan, TPGS | 95.3 | - | 48.5 | 2.45 | Enhanced skin permeation and retention by altering stratum corneum structure. |
| Nanoemulgel | Clove oil, Tween 20, Propylene glycol | 98.2 | -38.2 | 96.36 | - | Improved permeability with 93.56% cumulative drug release in 8h. |
| Pickering Emulsion | Chitosan/Gum Arabic nanoparticles | - | - | >90 | - | Enhanced stability and antioxidant bioactivity of this compound. |
Experimental Protocols: Topical Formulations
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Probe Ultrasonication
This protocol is adapted from a method for preparing lipid-based nanosystems for topical this compound delivery.
Materials:
-
This compound
-
Solid Lipid: Glyceryl dibehenate (e.g., Compritol® 888 ATO)
-
Surfactant: Poloxamer 188 or Tween 80
-
Purified water
Equipment:
-
Probe sonicator
-
Water bath
-
Magnetic stirrer with heating
-
High-speed homogenizer (optional)
Procedure:
-
Lipid Phase Preparation: Melt the glyceryl dibehenate at approximately 85°C in a water bath.
-
Drug Incorporation: Disperse the accurately weighed this compound into the molten lipid phase with continuous stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer. For pre-emulsion, homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 5-10 minutes.
-
Sonication: Immediately subject the hot pre-emulsion to high-energy probe ultrasonication for 3-5 minutes to form a nanoemulsion. The sonication process should be carried out in a pulsed mode to avoid excessive heating.
-
Nanoparticle Formation: Cool the resulting hot nanoemulsion in an ice bath under gentle stirring. The solidification of the lipid droplets will lead to the formation of SLNs.
-
Storage: Store the prepared SLN dispersion at 4°C for further characterization.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard method for assessing the skin permeation of this compound from a topical formulation.
Materials:
-
Excised full-thickness skin (e.g., porcine ear skin or human skin from elective surgery)
-
This compound formulation
-
Control solution (e.g., this compound in propylene glycol)
-
Receptor medium: Phosphate-buffered saline (PBS, pH 7.4) containing a solubilizing agent like Tween 80 (e.g., 1%) to maintain sink conditions.
-
Purified water
Equipment:
-
Franz diffusion cells
-
Water bath with circulator
-
Magnetic stirrers
-
Syringes and needles
-
HPLC system for quantification
Procedure:
-
Skin Preparation: Thaw the excised skin and carefully remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with the pre-warmed (32°C ± 0.5°C) receptor medium and ensure no air bubbles are trapped beneath the skin. The medium should be continuously stirred.
-
Equilibration: Allow the skin to equilibrate for at least 30 minutes.
-
Sample Application: Apply a known quantity (e.g., 0.5 mL) of the this compound formulation or control solution onto the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area of the skin (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
-
Skin Retention: At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, separate the epidermis and dermis, and extract the this compound from each layer to determine the amount retained in the skin.
Visualizations: Topical Delivery Mechanisms and Pathways
Caption: Nanocarrier mechanisms for enhancing topical this compound delivery.
Caption: this compound's inhibition of UV-induced photoaging pathways.
II. This compound Formulations for Oral Delivery
The primary challenge for oral this compound delivery is its poor bioavailability (<4-20%), stemming from low aqueous solubility and extensive metabolism in the gastrointestinal tract and liver. Nanoformulations such as SLNs, liposomes, nanosuspensions, and phytosomes are employed to improve solubility, protect this compound from degradation, and enhance its absorption into systemic circulation.
Data Presentation: Oral this compound Formulations
The following table summarizes the properties and bioavailability enhancements of various this compound-loaded nanoformulations for oral administration.
| Formulation Type | Key Components | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Bioavailability Enhancement & Reference |
| Solid Lipid Nanoparticles (SLNs) | Stearic acid, Lecithin, Poloxamer 188 | 155.3 | -32.2 | 91.1 | 13.2 | 5.7-fold increase in relative bioavailability vs. suspension. |
| Nanosuspension | This compound, Stabilizers (e.g., TPGS, Lecithin) | ~200 | - | - | 22.3-27.8 | Increased absorption; TPGS-based formulation showed highest bioavailability. |
| Phytosome® | This compound, Lecithin | - | - | - | - | Up to 20-fold higher plasma levels compared to unformulated this compound. |
| Liposomes | Phospholipids (e.g., DPPC), Cholesterol | ~100-400 | -49.6 | 90.7 | 9.3 | Encapsulation enhances solubility and stability for improved delivery. |
| LipoMicel® | This compound in a micellar delivery system | - | - | - | - | 7-fold (500mg dose) to 15-fold (1000mg dose) higher absorption vs. standard this compound. |
Experimental Protocols: Oral Formulations
Protocol 3: Preparation of this compound-Loaded SLNs for Oral Delivery by Emulsification and Low-Temperature Solidification
This protocol is based on a method shown to significantly enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Solid Lipid: Stearic Acid or Glyceryl Monostearate
-
Surfactant/Stabilizer: Soybean Lecithin, Poloxamer 188 (or other suitable surfactant)
-
Organic Solvent (optional, for drug dissolution): Ethanol or Acetone
-
Purified water
Equipment:
-
High-shear homogenizer or probe sonicator
-
Magnetic stirrer
-
Water bath
-
Ice bath or refrigerator
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid (e.g., stearic acid) at a temperature approximately 10°C above its melting point. Dissolve the this compound and lecithin in the molten lipid. If this compound solubility is low, it can be first dissolved in a minimal amount of ethanol, which is then added to the molten lipid.
-
Aqueous Phase Preparation: Dissolve the hydrophilic surfactant (e.g., Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.
-
Hot Emulsification: Add the hot aqueous phase to the lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., 10,000 rpm for 10 min) or probe sonicator to form a hot oil-in-water emulsion.
-
Nanoparticle Solidification: Quickly disperse the hot nanoemulsion into a larger volume of cold water (2-4°C) under continuous stirring. This rapid cooling causes the lipid to precipitate, forming solid nanoparticles.
-
Washing and Collection: The SLN dispersion can be washed to remove excess surfactant by centrifugation or dialysis.
-
Lyophilization (Optional): For long-term stability and conversion to a solid dosage form, the SLN dispersion can be freeze-dried. A cryoprotectant (e.g., trehalose) should be added before freezing.
-
Storage: Store the SLN dispersion at 4°C or the lyophilized powder in a desiccator.
Protocol 4: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for assessing the pharmacokinetic profile of a this compound formulation.
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Materials:
-
This compound formulation (e.g., QT-SLNs)
-
Control: this compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized microcentrifuge tubes)
-
Centrifuge
-
HPLC system for plasma sample analysis
Procedure:
-
Animal Acclimatization: Acclimate the rats for at least one week before the experiment with free access to standard food and water.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Grouping and Dosing: Divide the rats into two groups: a test group (receiving the this compound formulation) and a control group (receiving the this compound suspension). Administer a single oral dose (e.g., 50 mg/kg this compound equivalent) via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-administration.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Plasma Analysis:
-
Protein Precipitation: Extract this compound from the plasma by adding a protein precipitation agent (e.g., methanol or acetonitrile), vortexing, and centrifuging.
-
Quantification: Analyze the this compound concentration in the supernatant using a validated HPLC-UV or LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time for each group.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
-
Calculate the relative bioavailability (Frel) of the test formulation using the formula: Frel (%) = (AUCtest / AUCcontrol) × (Dosetrol / Dosetest) × 100
-
Visualizations: Oral Delivery Workflow and Pathways
Caption: Workflow for an in vivo oral bioavailability study.
Caption: this compound's modulation of inflammatory pathways in skin cells.
III. Key Characterization Methods
Accurate characterization is crucial for ensuring the quality, stability, and efficacy of nanoformulations.
Protocol 5: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
Procedure:
-
Separation of Free Drug: Separate the unencapsulated this compound from the nanoparticle dispersion. This is typically done by ultracentrifugation (e.g., 15,000 rpm for 30 min). The nanoparticles form a pellet, leaving the free drug in the supernatant.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a validated UV-Vis spectrophotometry or HPLC method. This gives the Amount of free drug.
-
Calculation of EE: EE (%) = [(Total drug amount - Amount of free drug) / Total drug amount] × 100
-
Calculation of DL:
-
After separation, the nanoparticle pellet can be freeze-dried and weighed to determine the Total weight of nanoparticles.
-
The amount of encapsulated drug is (Total drug amount - Amount of free drug). DL (%) = [Amount of encapsulated drug / Total weight of nanoparticles] × 100
-
Other Essential Characterization Techniques:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using DLS instrumentation to predict the stability of the colloidal dispersion.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Crystallinity: Assessed by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Conclusion
The therapeutic potential of this compound is often limited by its poor physicochemical properties. The use of nanoformulations for both topical and oral delivery presents a highly effective strategy to overcome these limitations. As demonstrated, carriers such as SLNs, NLCs, liposomes, and nanosuspensions can significantly enhance the solubility, stability, skin permeation, and oral bioavailability of this compound. The protocols and data provided herein serve as a valuable resource for researchers and drug development professionals aiming to harness the full therapeutic benefits of this promising natural compound. Further optimization and clinical translation of these advanced delivery systems are crucial for the successful development of next-generation this compound-based products.
References
- 1. Multi-target mechanisms and potential applications of this compound in the treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Nanoformulations for this compound Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Nanoformulations for this compound Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healthspanx.org [healthspanx.org]
Application Note: Gene Expression Analysis in Quercetin-Treated Cells Using qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction Quercetin, a flavonoid ubiquitously present in fruits and vegetables, is a subject of intense research due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These effects are largely attributed to its ability to modulate various cellular signaling pathways and, consequently, alter the expression of specific genes.[3][4] Quantitative Real-Time PCR (qPCR) is the gold standard for accurately measuring changes in gene expression, providing a sensitive and specific method to quantify mRNA levels.[5] This document provides a detailed protocol for treating cells with this compound and analyzing the resulting changes in gene expression using a two-step RT-qPCR method.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interacting with multiple intracellular signaling cascades. Understanding these pathways is crucial for selecting relevant target genes for expression analysis. Key pathways affected include PI3K/Akt, MAPK, Wnt, and NF-κB.
1. PI3K/Akt/mTOR Pathway: This pathway is central to cell proliferation, survival, and growth. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to suppressed proliferation and induction of apoptosis in cancer cells. This inhibition is demonstrated by a significant decrease in the expression of genes such as AKT1, AKT2, and MTOR.
Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.
2. NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation. This compound can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and various interleukins. This is achieved by inhibiting the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Protocol: RT-qPCR Analysis
This protocol outlines the complete workflow from cell preparation to gene expression data analysis.
Caption: Workflow for analyzing gene expression in this compound-treated cells.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest (e.g., HeLa, RAW264.7, A549) in appropriate culture vessels (e.g., 6-well plates) and grow them to 70-80% confluency in a suitable medium.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO) and store it at -20°C. On the day of the experiment, dilute the stock solution in a fresh culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50 µM). A vehicle control (DMSO-treated) group must be included.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Total RNA Extraction
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them directly in the culture plate using a lysis buffer (e.g., TRIzol or buffer from a commercial RNA extraction kit).
-
RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water. Store at -80°C.
RNA Quantification and Quality Control
-
Quantification: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Check: (Optional but recommended) Assess RNA integrity by running an aliquot on an agarose gel or using an Agilent Bioanalyzer. Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free tube, combine 1-2 µg of total RNA, reverse transcriptase enzyme, dNTPs, an RNase inhibitor, and primers (a mix of oligo(dT)s and random primers is often used) in the appropriate reaction buffer.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 42-50°C for 50-60 min, followed by enzyme inactivation at 70-85°C for 5-15 min).
-
Storage: The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers for your target genes and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB, B2M).
-
Reaction Setup: Prepare the qPCR reaction mix on ice. For a single reaction (e.g., 20 µL volume), combine:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA template (e.g., 10-100 ng)
-
6 µL of Nuclease-free water
-
-
Plate Setup: Aliquot the mix into a 96-well qPCR plate. Include a no-template control (NTC) for each primer set to check for contamination. Run all samples and controls in triplicate.
-
Thermal Cycling: Perform the qPCR in a real-time PCR machine with a program typically consisting of an initial denaturation step (e.g., 95°C for 5-10 min) followed by 40 cycles of denaturation (95°C for 15 sec) and combined annealing/extension (60°C for 60 sec). A melt curve analysis should be performed at the end to verify the specificity of the amplified product.
Data Analysis (Relative Quantification)
The most common method for relative quantification is the 2-ΔΔCt (Livak) method.
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene.
-
ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control (vehicle-treated) sample.
-
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)
-
-
Calculate Fold Change: Determine the fold change in gene expression.
-
Fold Change = 2-ΔΔCt
-
Data Presentation
Quantitative data from qPCR experiments should be summarized in tables for clarity and ease of comparison. The data should be presented as the mean fold change ± standard deviation (SD) or standard error of the mean (SEM) from biological replicates.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in Macrophages Cells were treated for 24 hours. Data are represented as mean fold change ± SD relative to the vehicle control.
| Gene | Vehicle Control | This compound (10 µM) | This compound (50 µM) | P-value |
| TNF-α | 1.00 ± 0.12 | 0.45 ± 0.08 | 0.15 ± 0.05 | <0.001 |
| IL-6 | 1.00 ± 0.15 | 0.52 ± 0.10 | 0.21 ± 0.06 | <0.001 |
| IL-1β | 1.00 ± 0.11 | 0.61 ± 0.09 | 0.33 ± 0.07 | <0.01 |
| NFKB1 | 1.00 ± 0.13 | 0.75 ± 0.11 | 0.58 ± 0.09 | <0.05 |
Note: This is example data based on trends observed in literature.
Table 2: Effect of this compound on Apoptosis-Related Gene Expression in Cancer Cells Cells were treated for 48 hours. Data are represented as mean fold change ± SD relative to the vehicle control.
| Gene | Vehicle Control | This compound (25 µM) | This compound (50 µM) | P-value |
| Bax (Pro-apoptotic) | 1.00 ± 0.18 | 2.50 ± 0.25 | 4.10 ± 0.35 | <0.001 |
| Bcl-2 (Anti-apoptotic) | 1.00 ± 0.14 | 0.60 ± 0.11 | 0.32 ± 0.08 | <0.01 |
| CASP3 (Caspase-3) | 1.00 ± 0.20 | 3.10 ± 0.31 | 5.20 ± 0.42 | <0.001 |
| CASP9 (Caspase-9) | 1.00 ± 0.16 | 2.80 ± 0.28 | 4.75 ± 0.39 | <0.001 |
Note: This is example data based on trends observed in literature.
Table 3: Effect of this compound on Nrf2-Keap1 Pathway Gene Expression Cells were treated for 6 hours. Data are represented as mean fold change ± SD relative to the vehicle control.
| Gene | Vehicle Control | This compound (15 µM) | P-value |
| NFE2L2 (Nrf2) | 1.00 ± 0.10 | 1.80 ± 0.21 | <0.05 |
| HMOX1 (HO-1) | 1.00 ± 0.15 | 3.00 ± 0.33 | <0.01 |
| GCLM | 1.00 ± 0.12 | 2.10 ± 0.24 | <0.01 |
Note: This is example data based on trends observed in literature.
Conclusion This application note provides a comprehensive framework for investigating the effects of this compound on gene expression. By modulating key signaling pathways like PI3K/Akt and NF-κB, this compound alters the transcription of genes involved in inflammation, cell proliferation, and apoptosis. The detailed RT-qPCR protocol enables researchers to reliably quantify these changes, providing valuable insights into this compound's mechanism of action for potential therapeutic applications.
References
- 1. This compound Regulates Sestrin 2-AMPK-mTOR Signaling Pathway and Induces Apoptosis via Increased Intracellular ROS in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Targets Underlying the Anticancer Effects of this compound: An Update | MDPI [mdpi.com]
- 5. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Western Blot Analysis of Protein Expression Modulated by Quercetin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quercetin, a naturally occurring flavonoid found in many fruits and vegetables, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] These effects are largely attributed to its ability to modulate various intracellular signaling pathways by altering the expression and activity of key proteins. Western blot analysis is a fundamental technique used to detect and quantify these changes in protein expression, providing crucial insights into the molecular mechanisms underlying this compound's therapeutic potential. These application notes provide a summary of proteins and pathways affected by this compound, detailed protocols for their analysis via Western blot, and visual representations of key processes.
Data Presentation: this compound's Impact on Protein Expression
This compound influences a wide array of proteins involved in critical cellular processes such as apoptosis, inflammation, and cell survival. The following tables summarize the effects of this compound on the expression of key proteins as determined by Western blot analysis in various studies.
Table 1: Modulation of Apoptosis-Related Proteins by this compound
| Protein | Cell Line | Effect of this compound Treatment | Reference |
| Mcl-1 | U937, Jurkat, HL-60 | Dose-dependent decrease in expression. | [3] |
| Bax | U937 | Activation (conformational change). | [3] |
| Cleaved Caspase-3 | BT-474, SH-SY5Y | Increased expression. | [4] |
| Cleaved Caspase-8 | BT-474 | Increased expression. | |
| Cleaved PARP | BT-474, SH-SY5Y | Increased expression. | |
| t-DARPP | BT-474 | Dose-dependent decrease in expression. | |
| Death Receptor 5 (DR5) | DU-145 | Dose-dependent increase in expression. | |
| Bcl-2 | HL-60 | Decreased expression. |
Table 2: Modulation of Inflammation-Related Proteins by this compound
| Protein | Cell Line / Model | Effect of this compound Treatment | Reference |
| TNF-α | PBMCs, A549, RAW264.7 | Dose-dependent decrease in gene and protein expression. | |
| IL-1β | A549, RAW264.7 | Decreased protein expression. | |
| IL-6 | A549, RAW264.7 | Decreased protein expression. | |
| NF-κB p65 | HUVECs, A549 | Reduced nuclear translocation and phosphorylation. | |
| NOX2 | A549 | Abolished mRNA and protein expression induced by LPS. | |
| TLR2 / TLR4 | HUVECs | Attenuated protein and mRNA expression. | |
| VCAM-1 / ICAM-1 | HUVECs | Reduced expression. |
Table 3: Modulation of Cell Survival and Proliferation Pathway Proteins by this compound
| Protein | Cell Line | Effect of this compound Treatment | Reference |
| p-STAT3 | BT-474 | Reduced expression. | |
| p-JAK1 | BT-474 | Reduced expression. | |
| Foxo3a | MDA-MB-231 | Increased nuclear protein levels. | |
| p-JNK | MDA-MB-231 | Significant increase in activation. | |
| p-Akt | RAW264.7, K562 | Inhibited phosphorylation. | |
| p-mTOR | HCT116 | Inhibited phosphorylation. | |
| Sestrin 2 | HCT116 | Increased expression. | |
| p-AMPKα1 | HCT116 | Increased phosphorylation (activation). |
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and the standard workflow for Western blot analysis.
Signaling Pathways
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Caption: this compound inhibits the TLR4/NF-κB inflammatory pathway.
Caption: this compound suppresses the PI3K/Akt/mTOR pro-survival pathway.
Experimental Workflow
Caption: Standard experimental workflow for Western blot analysis.
Experimental Protocols: Western Blot Analysis
This section provides a detailed methodology for investigating the effect of this compound on the expression of a target protein in a mammalian cell line.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired mammalian cells (e.g., BT-474, U937, A549) in 6-well plates or 100 mm dishes at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Store at -20°C. Immediately before use, dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 20, 40, 60 µM). A vehicle control (DMSO) at the same final concentration as the highest this compound dose should be included.
-
Treatment: Once cells reach the desired confluency, replace the old medium with the prepared this compound-containing or vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 9, 24, or 48 hours). The optimal time and concentration should be determined empirically or from literature precedents for the specific cell line and target protein.
Protein Extraction and Quantification
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic acid (BCA) or Bradford assay, following the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-50 µg of total protein) with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (SDS-PAGE). The acrylamide percentage will depend on the molecular weight of the target protein. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure complete transfer by checking the gel for remaining protein bands (e.g., with Coomassie stain).
Immunodetection
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the primary antibody specific to the target protein. The antibody should be diluted in blocking buffer at the manufacturer's recommended concentration. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody. Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (step 4.3) to remove unbound secondary antibody.
Detection and Analysis
-
Signal Development: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).
-
Imaging: Capture the chemiluminescent signal using a digital imaging system (e.g., a CCD camera-based imager) or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): To detect another protein (e.g., a loading control like β-actin or GAPDH), the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed starting from the blocking step.
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target protein to the intensity of the corresponding loading control band to correct for loading variations. The results can be expressed as fold change relative to the vehicle-treated control.
References
- 1. The Flavonoid this compound Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound induces tumor-selective apoptosis through down-regulation of Mcl-1 and activation of Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quercetin as a Versatile Fluorescent Probe for Metal Ion Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a naturally occurring flavonoid abundant in various fruits and vegetables, has garnered significant attention as a fluorescent probe for the detection of a wide range of metal ions. Its inherent fluorescent properties, coupled with the ability to form stable complexes with metal ions through its multiple hydroxyl and carbonyl groups, lead to distinct changes in its fluorescence profile. These changes, which can manifest as fluorescence enhancement ("turn-on") or quenching ("turn-off"), provide a basis for sensitive and selective quantification of various metal ions. This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent probe for the detection of Aluminum (Al³⁺), Copper (Cu²⁺), and Iron (Fe³⁺) ions.
Principle of Detection
The underlying mechanism for metal ion detection using this compound is based on the formation of a coordination complex between the metal ion and the this compound molecule. This compound possesses three potential chelating sites: the 3',4'-catechol group in the B-ring, the 5-hydroxyl and 4-carbonyl groups in the A- and C-rings, and the 3-hydroxyl and 4-carbonyl groups in the C-ring. The binding of a metal ion to one or more of these sites alters the electronic distribution and rigidity of the this compound molecule, thereby modulating its fluorescent properties.
-
Fluorescence Enhancement (Turn-On): For certain metal ions, such as Al³⁺, complexation with this compound can lead to a significant increase in fluorescence intensity. This "turn-on" response is often attributed to the chelation-enhanced fluorescence (CHEF) effect, where the rigidification of the molecular structure upon metal binding reduces non-radiative decay pathways, leading to higher fluorescence quantum yield.
-
Fluorescence Quenching (Turn-Off): In contrast, interaction with other metal ions, like Cu²⁺, results in the quenching of this compound's fluorescence. This "turn-off" mechanism can be attributed to processes such as paramagnetic quenching or energy/electron transfer from the excited this compound molecule to the metal ion.
Quantitative Data Summary
The analytical performance of this compound as a fluorescent probe for various metal ions is summarized in the table below.
| Metal Ion | Detection Principle | Linear Range | Limit of Detection (LOD) | Optimal pH |
| Al³⁺ | Fluorescence Enhancement ("Turn-On") | 1.5 - 60.5 ng/mL[1] | 0.09 ng/mL[1] | 3.3[1] |
| Cu²⁺ | Fluorescence Quenching ("Turn-Off") | 0.2 - 3.0 µM[2] | 0.1 µM[2] | 7.4 |
| Fe³⁺ | Spectrophotometric / Redox | 1.0 - 150 µM | 0.10 µM | 4.0 |
Application Notes and Experimental Protocols
Detection of Aluminum (Al³⁺) using this compound ("Turn-On" Fluorescence)
This protocol details the spectrofluorimetric determination of Al³⁺ based on the formation of a highly fluorescent complex with this compound.
Signaling Pathway:
Caption: this compound forms a highly fluorescent complex with Al³⁺.
Experimental Workflow:
Caption: Workflow for the fluorescent detection of Al³⁺ using this compound.
Materials and Reagents:
-
This compound (dihydrate, >95% purity)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Methanol (HPLC grade)
-
Acetic acid
-
Sodium acetate
-
Deionized water
Protocol:
-
Preparation of Solutions:
-
This compound Stock Solution (1 mM): Dissolve a precisely weighed amount of this compound in methanol. For example, dissolve 3.38 mg of this compound dihydrate (MW: 338.27 g/mol ) in 10 mL of methanol. Store this solution in the dark at 4°C.
-
Aluminum (Al³⁺) Stock Solution (10 mM): Dissolve 375.13 mg of Al(NO₃)₃·9H₂O in 100 mL of deionized water.
-
Acetate Buffer (pH 3.3): Prepare an acetic acid/sodium acetate buffer solution and adjust the pH to 3.30.
-
This compound Working Solution (e.g., 10 µM): Dilute the this compound stock solution with the acetate buffer (pH 3.3) to the desired final concentration.
-
Al³⁺ Standard Solutions: Prepare a series of Al³⁺ standard solutions by serial dilution of the Al³⁺ stock solution with the acetate buffer.
-
-
Fluorescence Measurement:
-
In a series of test tubes, add the this compound working solution.
-
To each tube, add an equal volume of the different Al³⁺ standard solutions or the unknown sample.
-
Mix the solutions thoroughly and allow them to incubate at room temperature for a few minutes to ensure complete complex formation.
-
Measure the fluorescence intensity of each solution using a spectrofluorometer. Set the excitation wavelength to 420 nm and the emission wavelength to 480 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity against the concentration of the Al³⁺ standards.
-
Determine the concentration of Al³⁺ in the unknown sample by interpolating its fluorescence intensity on the calibration curve.
-
Selectivity: The this compound-based sensor for Al³⁺ has been shown to have good selectivity against many other common metal ions. However, it is always advisable to test for potential interferences from other metal ions expected to be present in the sample matrix.
Detection of Copper (Cu²⁺) using this compound ("Turn-Off" Fluorescence)
This protocol outlines the procedure for the determination of Cu²⁺ based on the quenching of this compound's fluorescence.
Signaling Pathway:
Caption: this compound fluorescence is quenched upon complexation with Cu²⁺.
Experimental Workflow:
Caption: Workflow for the fluorescent detection of Cu²⁺ using this compound.
Materials and Reagents:
-
This compound (dihydrate, >95% purity)
-
Copper(II) chloride (CuCl₂)
-
Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Protocol:
-
Preparation of Solutions:
-
This compound Stock Solution (1 mM): Prepare as described in the Al³⁺ detection protocol.
-
Copper (Cu²⁺) Stock Solution (10 mM): Dissolve 134.45 mg of CuCl₂ in 100 mL of deionized water.
-
PBS Buffer (pH 7.4): Prepare a standard phosphate-buffered saline solution and adjust the pH to 7.40.
-
This compound Working Solution (e.g., 10 µM): Dilute the this compound stock solution with the PBS buffer (pH 7.4) to the desired final concentration.
-
Cu²⁺ Standard Solutions: Prepare a series of Cu²⁺ standard solutions by serial dilution of the Cu²⁺ stock solution with the PBS buffer.
-
-
Fluorescence Measurement:
-
In a series of test tubes, add the this compound working solution.
-
To each tube, add an equal volume of the different Cu²⁺ standard solutions or the unknown sample.
-
Mix the solutions thoroughly and allow them to incubate at room temperature for a few minutes.
-
Measure the fluorescence intensity of each solution using a spectrofluorometer. Set the excitation wavelength to 390 nm and record the emission spectrum.
-
-
Data Analysis:
-
Construct a Stern-Volmer plot by plotting (F₀ - F) / F₀ against the concentration of the Cu²⁺ standards, where F₀ is the fluorescence intensity of this compound in the absence of Cu²⁺ and F is the fluorescence intensity in the presence of Cu²⁺.
-
Determine the concentration of Cu²⁺ in the unknown sample using the linear regression equation from the Stern-Volmer plot.
-
Selectivity: The this compound-based sensor for Cu²⁺ has demonstrated high selectivity over other metal ions.
Detection of Iron (Fe³⁺) using this compound
The interaction of this compound with Fe³⁺ is more complex and can involve both complexation and redox reactions, which can be monitored spectrophotometrically or fluorometrically. The following is a general guideline.
Signaling Pathway:
Caption: this compound interacts with Fe³⁺ through chelation and redox reactions.
Experimental Workflow:
Caption: Workflow for the detection of Fe³⁺ using this compound.
Materials and Reagents:
-
This compound (dihydrate, >95% purity)
-
Iron(III) chloride (FeCl₃)
-
Methanol (HPLC grade)
-
Acetate buffer (pH 4.0)
-
Deionized water
Protocol:
-
Preparation of Solutions:
-
This compound Stock Solution (1 mM): Prepare as described in the Al³⁺ detection protocol.
-
Iron (Fe³⁺) Stock Solution (10 mM): Dissolve 162.2 mg of FeCl₃ in 100 mL of deionized water.
-
Acetate Buffer (pH 4.0): Prepare a standard acetate buffer and adjust the pH to 4.0.
-
This compound Working Solution (e.g., 10 µM): Dilute the this compound stock solution with the acetate buffer (pH 4.0).
-
Fe³⁺ Standard Solutions: Prepare a series of Fe³⁺ standard solutions by serial dilution of the Fe³⁺ stock solution with the acetate buffer.
-
-
Measurement:
-
In a series of test tubes, add the this compound working solution.
-
To each tube, add an equal volume of the different Fe³⁺ standard solutions or the unknown sample.
-
Mix the solutions and incubate for a specific time, as the reaction with Fe³⁺ can be time-dependent.
-
Measure the change in absorbance or fluorescence at the appropriate wavelengths. The optimal wavelengths may need to be determined experimentally.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the change in signal (absorbance or fluorescence intensity) against the concentration of the Fe³⁺ standards.
-
Determine the concentration of Fe³⁺ in the unknown sample from the calibration curve.
-
Selectivity: The selectivity of this compound for Fe³⁺ should be carefully evaluated, as other transition metal ions can also interact with this compound.
Conclusion
This compound offers a simple, cost-effective, and readily available fluorescent probe for the detection of various metal ions. Its distinct "turn-on" and "turn-off" responses for different ions provide a basis for selective and sensitive analytical methods. The protocols provided herein serve as a starting point for researchers to develop and optimize this compound-based assays for their specific applications in environmental monitoring, food safety, and biomedical research. Further optimization of experimental parameters such as pH, solvent, and this compound concentration may be necessary to achieve the desired sensitivity and selectivity for a particular application.
References
- 1. Spectrofluorimetric determination of this compound in pharmaceutical dosage forms | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 2. A natural this compound-based fluorescent sensor for highly sensitive and selective detection of copper ions - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Quercetin as a Standard for Flavonoid Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of quercetin as a standard in the quantification of total flavonoid content. This colorimetric method is a staple in natural product chemistry, pharmacology, and food science for its simplicity, reliability, and cost-effectiveness.
Part 1: Application Notes
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are integral to various physiological processes. Their antioxidant, anti-inflammatory, and anti-carcinogenic properties have positioned them as significant targets in drug discovery and nutritional science. Accurate quantification of flavonoid content is paramount for the standardization of herbal products, quality control of food, and the development of new therapeutic agents.
This compound, a prominent flavonol, is widely adopted as a standard for quantifying total flavonoid content. Its selection is based on its representative flavonoid structure, widespread occurrence in the plant kingdom, commercial availability in high purity, and its well-characterized reaction with aluminum chloride, which forms the basis of the most common spectrophotometric quantification assay.
Principle of the Assay: The Aluminum Chloride Colorimetric Method
The quantification of total flavonoids is commonly achieved using the aluminum chloride (AlCl₃) colorimetric method. This assay is based on the principle that AlCl₃ forms stable acid-stable complexes with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. Additionally, acid-labile complexes can form with the ortho-dihydroxyl groups in the A- or B-rings of flavonoids.[1] These complexes exhibit a characteristic yellow color, and their absorbance is measured spectrophotometrically, typically between 415 nm and 440 nm.[1]
The intensity of the color produced is directly proportional to the amount of flavonoids present in the sample. By comparing the absorbance of a sample to a standard curve generated with known concentrations of this compound, the total flavonoid content of the sample can be determined and is typically expressed as milligrams of this compound equivalents per gram of the sample (mg QE/g).[1][2]
Applications
The use of this compound as a standard for flavonoid quantification has broad applications across various scientific disciplines:
-
Natural Product Chemistry: Essential for the phytochemical analysis of plant extracts to determine their flavonoid composition and to guide isolation and purification processes.
-
Food Science and Nutrition: Used to assess the nutritional value of foods, beverages, and dietary supplements by quantifying their flavonoid content. This is crucial for quality control and for substantiating health claims.
-
Pharmacology and Drug Development: Enables the standardization of herbal medicines and the quantification of flavonoid content in potential drug candidates. This is a critical step in ensuring dose-consistency and therapeutic efficacy.
-
Agronomy and Plant Science: Allows for the study of how genetic and environmental factors influence the flavonoid production in plants.
Part 2: Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions and Calibration Curve
This protocol outlines the steps to prepare this compound standard solutions and generate a calibration curve, which is essential for quantifying the total flavonoid content in unknown samples.
Materials and Reagents:
-
This compound (analytical grade)
-
Methanol or 96% Ethanol (analytical grade)
-
Aluminum chloride (AlCl₃) 10% solution
-
Potassium acetate (CH₃COOK) 1 M solution or Sodium nitrite (NaNO₂) 5% solution
-
Sodium hydroxide (NaOH) 1 M solution (if using sodium nitrite)
-
Distilled water
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of this compound.[3]
-
Dissolve it in a 10 mL volumetric flask with methanol or ethanol to get a 1000 µg/mL (1 mg/mL) stock solution.
-
-
Preparation of Working Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a range of concentrations. For example, to obtain concentrations of 10, 20, 40, 60, 80, and 100 µg/mL.
-
For a 10 µg/mL solution, pipette 0.1 mL of the stock solution into a 10 mL volumetric flask and make up the volume with the solvent. Repeat for other concentrations.
-
-
Generation of the Standard Curve:
-
For each concentration, take a specific volume (e.g., 0.5 mL or 1 mL) of the this compound standard solution.
-
Add the reagents according to one of the common procedures. A widely used method is to add 1.5 mL of methanol/ethanol, 0.1 mL of 10% AlCl₃, 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.
-
Incubate the mixture at room temperature for 30 minutes.
-
Measure the absorbance at the predetermined maximum wavelength (typically around 415 nm) against a reagent blank.
-
Plot the absorbance values against the corresponding this compound concentrations to construct a calibration curve.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 0.999 for a good linear relationship.
-
Protocol 2: Quantification of Total Flavonoids in a Plant Extract
This protocol describes the procedure to determine the total flavonoid content in a plant extract sample using the this compound standard curve.
Materials and Reagents:
-
Plant extract
-
Reagents from Protocol 1
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Dissolve a known weight of the dried plant extract in a suitable solvent (e.g., methanol or ethanol) to a known concentration (e.g., 1 mg/mL).
-
The solution may need to be filtered or centrifuged to remove any particulate matter.
-
-
Colorimetric Reaction:
-
Take a specific volume of the sample extract (e.g., 0.5 mL).
-
Follow the same procedure for reagent addition and incubation as described for the standard curve generation (Protocol 1, step 3).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the sample mixture at the same wavelength used for the standard curve.
-
-
Calculation of Total Flavonoid Content:
-
Use the linear regression equation obtained from the this compound standard curve (y = mx + c) to calculate the concentration of flavonoids in the sample. Here, 'y' is the absorbance of the sample, and 'x' is the calculated concentration in µg/mL.
-
The total flavonoid content (TFC) is then calculated using the following formula and expressed as mg of this compound equivalents per gram of dry extract (mg QE/g).
-
TFC (mg QE/g) = (C x V) / m
-
Where:
-
C = concentration of this compound from the calibration curve (mg/mL).
-
V = volume of the extract solution (mL).
-
m = mass of the extract used (g).
-
-
-
Part 3: Data Presentation
Table 1: Example Data for this compound Standard Curve
| This compound Concentration (µg/mL) | Absorbance at 415 nm (Mean ± SD, n=3) |
| 0 | 0.000 ± 0.000 |
| 10 | 0.125 ± 0.005 |
| 20 | 0.251 ± 0.007 |
| 40 | 0.502 ± 0.010 |
| 60 | 0.748 ± 0.012 |
| 80 | 0.995 ± 0.015 |
| 100 | 1.240 ± 0.018 |
| Linear Regression | y = 0.0124x + 0.001 |
| Correlation Coefficient (R²) | 0.9995 |
Table 2: Example of Total Flavonoid Content in Different Plant Extracts
| Plant Extract Sample | Absorbance at 415 nm (Mean ± SD, n=3) | Calculated Concentration (µg QE/mL) | Total Flavonoid Content (mg QE/g of dry extract) |
| Ginkgo biloba Leaf Extract | 0.654 ± 0.011 | 52.66 | 105.32 |
| Camellia sinensis (Green Tea) Extract | 0.892 ± 0.014 | 71.85 | 143.70 |
| Silybum marianum (Milk Thistle) Extract | 0.432 ± 0.009 | 34.76 | 69.52 |
Part 4: Visualizations
Caption: Workflow for Total Flavonoid Quantification.
Caption: Reaction of Flavonoids with Aluminum Chloride.
Caption: Logic of Quantification using a Standard.
References
Application Notes: In Silico Docking of Quercetin with Target Proteins
Introduction
Quercetin is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains.[1] It has garnered significant scientific interest due to its wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antiviral activities.[1][2][3] In silico molecular docking has emerged as a powerful computational tool to investigate the therapeutic potential of natural compounds like this compound. This technique predicts the binding affinity and interaction patterns between a small molecule (ligand) and a macromolecular target, typically a protein, providing crucial insights into the compound's mechanism of action at a molecular level.[2] These studies are instrumental in identifying potential drug candidates and understanding their biological functions before proceeding to more resource-intensive in vitro and in vivo validation.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by modulating multiple key signaling pathways involved in cell proliferation, apoptosis, inflammation, and metastasis. Its ability to interact with and inhibit or activate various protein targets within these cascades underscores its potential as a multi-targeted therapeutic agent.
One of the primary mechanisms of this compound is the induction of apoptosis (programmed cell death) in cancer cells. It can trigger both intrinsic and extrinsic apoptotic pathways and has been shown to arrest the cell cycle. Furthermore, this compound is known to modulate critical signaling cascades such as the PI3K/Akt, MAPK, and Wnt pathways. For instance, in cervical cancer cells, this compound has been found to systematically alter these pathways, leading to the inhibition of cell proliferation and apoptosis.
Below are diagrams illustrating key signaling pathways modulated by this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Caption: this compound inhibits key proteins in the MAPK pathway.
Quantitative Docking Data Summary
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction between the ligand and the protein. A more negative value typically signifies a more stable and favorable binding interaction. The following tables summarize the results from various in silico studies of this compound with different protein targets.
Table 1: Anticancer Protein Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Cancer Type Association | Reference |
|---|---|---|---|---|
| KRAS | 4OBE | -7.14 | Prostate Cancer | |
| MAPK1 | 6G54 | -7.0 | Prostate Cancer | |
| MAPK3 | 6GES | -6.8 | Prostate Cancer | |
| STAT3 | 4ZIA | -6.5 | Prostate Cancer | |
| TP53 (p53) | 1TUP | -5.8 | Prostate, Cervical Cancer | |
| BCL-2 | - | -7.2 | Oral Squamous Cell Carcinoma | |
| SGK-1 | - | -9.5 | General Anticancer | |
| 4UYA (Colon Cancer Target) | 4UYA | -10.239 | Colon Cancer | |
| Caspase-3 | - | -4.09 | Cervical Cancer | |
| NF-kappaB | - | -2.83 | Cervical Cancer | |
| Mitochondrial ATPase | 4BEM | -7.1 | Diabetes (Apoptosis-related) |
| Cytochrome c | 1J3S | - | Diabetes (Apoptosis-related) | |
Table 2: Anti-inflammatory and Other Protein Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Biological Association | Reference |
|---|---|---|---|---|
| MAPK14 | - | -9.7 | Anti-inflammatory | |
| ACE | 1UZE | -8.5 | Antihypertensive | |
| LRP 6 A chain | - | -9.3 | CoVid-19 | |
| WNT-3 | - | -8.3 | CoVid-19 | |
| ACE2 | - | -8.3 | CoVid-19 | |
| PPAR-γ | - | 46.657 (LibDock Score) | Glucose Homeostasis |
| GLUT-4 | - | 95.317 (LibDock Score) | Glucose Homeostasis | |
Table 3: Antiviral Protein Targets
| Target Protein | Virus | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| NP protein | Influenza A (IAV) | -6.954 | |
| NS5A protein | Hepatitis C (HCV) | -6.268 | |
| NS5 | Dengue (DENV-2) | -5.393 | |
| VP35 protein | Ebola (EBOV) | -4.524 |
| SARS-CoV-2 3CLpro | SARS-CoV-2 | -9.3 | |
Protocols: Molecular Docking of this compound
This section provides a generalized yet detailed protocol for performing molecular docking studies with this compound using AutoDock Vina, a widely used open-source docking program.
Overall Experimental Workflow
The workflow for a typical molecular docking experiment is outlined below.
Caption: A stepwise workflow for in silico molecular docking.
Detailed Protocol using AutoDock Vina
1. Required Software and Tools:
-
AutoDock Tools (ADT): A graphical user interface for preparing protein and ligand files.
-
AutoDock Vina: The docking engine for performing the calculations.
-
UCSF Chimera or Biovia Discovery Studio Visualizer: For visualizing and analyzing results.
-
PubChem or other chemical databases: To obtain the 3D structure of this compound.
-
Protein Data Bank (PDB): To retrieve the 3D structure of the target protein.
2. Ligand Preparation (this compound):
-
Obtain Structure: Download the 3D structure of this compound from the PubChem database in SDF format.
-
Format Conversion (if necessary): Use a tool like Open Babel to convert the SDF file to a PDB or MOL2 format.
-
Prepare in ADT:
-
Open the this compound structure file in AutoDock Tools.
-
The software will automatically add polar hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds to allow for ligand flexibility during docking.
-
Save the prepared ligand in the PDBQT format, which is required by AutoDock Vina.
-
3. Target Protein Preparation:
-
Obtain Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare in ADT or Discovery Studio:
-
Load the PDB file.
-
Remove non-essential components such as water molecules, co-crystallized ligands, and ions from the protein structure.
-
Add polar hydrogen atoms.
-
Assign appropriate atomic charges (e.g., Kollman charges).
-
Save the prepared protein in the PDBQT format.
-
4. Grid Box Generation:
-
Identify Active Site: The binding site (or "pocket") of the protein must be defined. This can be determined from the location of a co-crystallized ligand in the original PDB file or by using protein structure analysis tools.
-
Define Grid Parameters:
-
In ADT, open the prepared protein and ligand.
-
Use the "Grid Box" tool to define a three-dimensional box that encompasses the entire active site.
-
The size and center coordinates (X, Y, Z) of the grid box are critical and must be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Save the grid parameter information to a configuration file (e.g., conf.txt).
-
5. Running the Docking Simulation:
-
Command-Line Execution: AutoDock Vina is typically run from the command line.
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the prepared protein and ligand files, the grid box center and size coordinates, and the name of the output file.
-
Execute Vina: Run the simulation using a command similar to: vina --config conf.txt --log log.txt
-
Output: Vina will generate an output file (in PDBQT format) containing the predicted binding poses of this compound, ranked by their binding affinity scores.
6. Analysis and Visualization:
-
Review Docking Scores: The output log file will contain the binding affinity scores (in kcal/mol) for the top-ranked poses. The pose with the lowest binding energy is considered the most favorable.
-
Visualize Interactions:
-
Load the prepared protein (PDBQT) and the docking output file (PDBQT) into a visualization software like Discovery Studio or UCSF Chimera.
-
Analyze the best-ranked pose to identify specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between this compound and the amino acid residues of the target protein. This analysis provides critical information on how this compound achieves its inhibitory or modulatory effect.
-
References
Troubleshooting & Optimization
Quercetin Solubility for In Vitro Assays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges related to quercetin's low aqueous solubility in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental issue with this compound's solubility for lab work?
A1: this compound is a hydrophobic molecule, meaning it has very poor solubility in water and neutral pH aqueous solutions, such as cell culture media. This low solubility can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations for in vitro assays.
Q2: What is the most common solvent for preparing a this compound stock solution?
A2: The most widely used solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). Ethanol is another common choice.
Q3: Can I dissolve this compound directly in cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous media. Due to its low aqueous solubility (approximately 0.1-7.7 µg/mL), it will likely not dissolve fully and may precipitate, especially at the concentrations required for many experiments. The standard practice is to first dissolve it in an organic solvent like DMSO to create a concentrated stock and then dilute this stock into the final medium.
Q4: How does pH affect this compound solubility?
A4: this compound's solubility is highly dependent on pH. It is more soluble in alkaline (basic) conditions (pH > 7) compared to acidic or neutral conditions. However, be aware that this compound's stability can decrease at high pH, leading to degradation.
Q5: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A5: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to always run a vehicle control (media with the same final DMSO concentration but without this compound) to ensure the observed effects are from the this compound and not the solvent. The ideal final concentration of DMSO should be kept below 0.1%.
Troubleshooting Guide
Problem 1: My this compound precipitated after I added the stock solution to my aqueous buffer or cell culture medium.
-
Cause A: Final concentration is too high. The final concentration of this compound in the aqueous medium may have exceeded its solubility limit.
-
Solution: Lower the final working concentration of this compound. Perform a serial dilution of your stock solution into the medium to find the highest concentration that remains in solution.
-
-
Cause B: High percentage of organic solvent. The initial stock solution was not diluted sufficiently, leading to a high final concentration of the organic solvent which can still cause precipitation when the aqueous phase is dominant.
-
Solution: Prepare a more concentrated initial stock solution in DMSO or ethanol so that a smaller volume is needed for the final dilution into the medium. Aim for a final DMSO concentration of <0.5%.
-
-
Cause C: Temperature shock. Adding a cold stock solution to a warm medium (or vice-versa) can cause the compound to precipitate.
-
Solution: Gently warm both the stock solution and the destination medium to the experimental temperature (e.g., 37°C) before mixing. Add the stock solution dropwise while gently vortexing or swirling the medium to facilitate mixing.
-
Problem 2: I am observing inconsistent results between experiments.
-
Cause A: this compound degradation. this compound is sensitive to light and can degrade in solution, especially at non-optimal pH or when exposed to air for extended periods.
-
Solution: Prepare fresh this compound solutions for each experiment. Protect stock solutions from light by storing them in amber vials or wrapping tubes in aluminum foil. Store stock solutions at -20°C or -80°C for long-term stability.
-
-
Cause B: Incomplete dissolution of stock. The initial stock solution may not have been fully dissolved, leading to inaccurate concentrations.
-
Solution: After adding the solvent, ensure complete dissolution by vortexing and, if necessary, using a sonicator bath for a few minutes. Visually inspect the solution against a light source to ensure no solid particles are visible.
-
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Temperature | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ~40-50 mg/mL | Room Temp. | The most common solvent for high-concentration stocks. | |
| Ethanol (EtOH) | ~1.8-2.2 mg/mL | Room Temp. | A common alternative to DMSO. | |
| Water (pH 7.2) | 0.1 - 7.7 µg/mL | Room Temp. | Very low solubility, highlighting the need for co-solvents. | |
| Aqueous Buffer (pH 5.0) | ~0.33 µg/mL | Room Temp. | Solubility is extremely low in acidic conditions. | |
| Aqueous Buffer (pH 9.0) | >10 mg/mL | Room Temp. | Solubility increases significantly in alkaline conditions, but stability decreases. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound dihydrate (Molar Mass: 338.27 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer and sonicator bath
-
-
Procedure:
-
Weigh out 3.38 mg of this compound dihydrate and place it into a sterile 1.5 mL amber microcentrifuge tube.
-
Add 500 µL of anhydrous DMSO to the tube.
-
Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is dispersed.
-
Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no visible particles. The solution should be clear and yellow/orange.
-
For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Preparing a 20 µM Working Solution in Cell Culture Media
-
Materials:
-
20 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tube
-
-
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Calculate the volume of stock solution needed. To prepare a 20 µM solution from a 20 mM stock, you need to perform a 1:1000 dilution. For example, to make 10 mL of working solution, you will need 10 µL of the 20 mM stock.
-
Add 10 mL of the pre-warmed medium to a sterile conical tube.
-
While gently swirling the medium, add the 10 µL of the 20 mM this compound stock solution dropwise. This gradual addition helps prevent precipitation.
-
Cap the tube and invert it several times to ensure the solution is homogenous.
-
Use this working solution immediately for your experiment. The final DMSO concentration in this example is 0.1%.
-
Visual Guides
Caption: Workflow for selecting a this compound solubilization strategy.
Technical Support Center: Quercetin in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when using quercetin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for my cell culture experiments?
A1: this compound has low solubility in aqueous solutions like cell culture media. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.[1][2] The solubility of this compound is approximately 30 mg/mL in DMSO and 2 mg/mL in ethanol.[2][3]
-
Stock Solution Preparation: Dissolve this compound powder in pure DMSO to create a high-concentration stock (e.g., 10-20 mM).[1] Store this stock solution at -20°C. It is advisable to prepare fresh stock every two months, as freeze-thaw cycles can lead to degradation.
-
Working Solution Preparation: Just before the experiment, dilute the DMSO stock solution into your cell culture medium. Ensure the final concentration of DMSO in the medium is non-toxic to your cells, typically below 0.5%, with many protocols recommending 0.1% - 0.2%. Always include a vehicle control in your experiments containing the same final concentration of DMSO.
Q2: My this compound-containing medium changed color (e.g., turned yellow/brown). What does this mean?
A2: A color change in the medium is a visual indicator of this compound degradation. This compound is susceptible to oxidation in standard cell culture conditions (37°C, neutral pH), which leads to the formation of colored degradation products, such as quinones. This indicates a loss of the parent this compound compound, which can impact the reproducibility and interpretation of your experimental results.
Q3: Why is this compound precipitating in my cell culture medium?
A3: this compound precipitation can occur for several reasons:
-
Poor Solubility: this compound's inherent low solubility in aqueous environments is the primary cause.
-
High Concentration: The final working concentration might exceed its solubility limit in the cell culture medium.
-
Solvent Shock: Diluting a concentrated organic stock solution too quickly into the aqueous medium without adequate mixing can cause the compound to crash out of solution.
-
pH Influence: this compound's solubility and stability are pH-dependent. While it is more stable at a slightly acidic pH, changes in medium pH during incubation can affect its solubility.
To avoid precipitation, ensure your final concentration is within the soluble range, add the stock solution to the medium slowly while vortexing, and consider the strategies outlined in the troubleshooting guide below.
Q4: How stable is this compound in standard cell culture media like DMEM?
A4: this compound is known to be unstable in DMEM at 37°C. Several studies have shown a rapid decline in its concentration. For instance, the concentration of this compound can be halved in just one hour, with almost no detectable compound remaining after 8 to 24 hours of incubation. This instability is primarily due to auto-oxidation.
Q5: What factors influence the stability of this compound in my experiments?
A5: Several factors can accelerate the degradation of this compound in cell culture:
-
pH: this compound is less stable at neutral or alkaline pH (pH 7-8) compared to a slightly acidic pH of 6.
-
Temperature: The standard cell culture temperature of 37°C promotes degradation.
-
Presence of Oxygen: Dissolved oxygen in the medium contributes to the auto-oxidation of this compound.
-
Exposure to Light: Like many flavonoids, this compound can be sensitive to light, which may induce degradation.
-
Media Components: Interactions with certain components in the culture medium can potentially lead to instability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Medium | Final concentration is too high.Improper dilution of stock solution. | Perform a solubility test to determine the maximum soluble concentration in your specific medium.Add the stock solution dropwise to the medium while vortexing to ensure rapid dispersal. |
| Medium Color Change | Oxidative degradation of this compound. | Prepare fresh this compound-containing medium immediately before each experiment.Add a stabilizing agent like ascorbic acid (Vitamin C) to the medium (see protocol below).Consider adjusting the medium pH to be slightly more acidic (e.g., pH 6.0-6.5), if compatible with your cell line. |
| Inconsistent Experimental Results | Degradation of this compound during incubation. | Minimize the incubation time as much as possible.Incorporate stabilizing agents like ascorbic acid (1-10 mM) or EDTA into your medium.Perform a stability study under your specific experimental conditions to quantify the actual concentration of this compound over time. |
| Cell Toxicity Observed | Cytotoxicity from the solvent (e.g., DMSO).Pro-oxidant effects of this compound or its degradation products. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.2%).Always run a vehicle control (medium with the same amount of DMSO) to differentiate solvent effects from this compound effects. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the experimental conditions. The table below summarizes data from various studies.
| Medium/Condition | Temperature | Incubation Time | Stabilizer | % this compound Remaining | Reference(s) |
| Cell Culture Medium | N/A | 1 hour | None | ~50% | |
| Cell Culture Medium | N/A | 24 hours | None | ~1% | |
| DMEM | 37°C | 24 hours | None | Not detectable | |
| DMEM | 37°C | 24 hours | 1 mM Ascorbic Acid | 83% | |
| DMEM | 37°C | 24 hours | 10 mM Ascorbic Acid | 83% | |
| DMEM (pH 6) | 37°C | 24 hours | None | Stable | |
| DMEM (pH 7) | 37°C | 24 hours | None | Decreasing concentration | |
| DMEM (pH 8) | 37°C | 24 hours | None | Decreasing concentration |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific experimental setup using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO
-
Your specific cell culture medium (e.g., DMEM)
-
Stabilizing agents (optional, e.g., ascorbic acid, EDTA)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., 0.2% phosphoric acid–acetonitrile, 60:30, v/v)
-
37°C incubator with 5% CO2
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound Stock: Prepare a 20 mM stock solution of this compound in DMSO.
-
Prepare Test Solutions: Dilute the this compound stock solution into your cell culture medium to your final working concentration (e.g., 50 µM). If testing stabilizers, prepare parallel solutions containing the stabilizer (e.g., 1 mM ascorbic acid).
-
Incubation: Aliquot the test solutions into sterile microcentrifuge tubes and place them in a 37°C, 5% CO2 incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The 0-hour sample serves as the initial concentration reference.
-
Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
HPLC Analysis:
-
Thaw the samples before analysis.
-
Prepare a standard curve using known concentrations of this compound in the same medium.
-
Inject 20 µL of each sample and standard onto the HPLC system.
-
Run the analysis using a C18 column and a suitable mobile phase, with a flow rate of 1.0 ml/min.
-
Detect this compound using a UV detector at its maximum absorbance wavelength (around 370 nm).
-
-
Data Analysis: Calculate the concentration of this compound remaining at each time point by comparing the peak area to the standard curve. Plot the percentage of this compound remaining versus time to determine its stability profile.
Protocol 2: Stabilizing this compound with Ascorbic Acid
This protocol describes how to incorporate ascorbic acid into your cell culture medium to protect this compound from degradation.
Materials:
-
This compound stock solution in DMSO
-
Ascorbic acid (Vitamin C) powder
-
Cell culture medium
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare Ascorbic Acid Stock: Prepare a fresh, sterile-filtered stock solution of ascorbic acid (e.g., 100 mM in water or directly in medium).
-
Prepare Medium: To your cell culture medium, add the ascorbic acid stock to achieve a final concentration of 1-10 mM.
-
Add this compound: Add the this compound DMSO stock to the ascorbic acid-containing medium to achieve your desired final concentration.
-
Immediate Use: Use the freshly prepared medium immediately for your cell culture experiments.
-
Controls: Remember to include appropriate controls:
-
Cells with medium + DMSO (vehicle control)
-
Cells with medium + DMSO + ascorbic acid (to test for effects of ascorbic acid alone)
-
Visualizations
This compound Instability and Mitigation Workflow
The following diagram illustrates the factors contributing to this compound instability in cell culture and the key strategies to ensure its effective use.
Caption: Workflow for addressing this compound instability in cell culture.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Quercetin
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for in vivo experiments involving quercetin. The primary focus is to address the challenges posed by this compound's inherently low oral bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My plasma analysis shows very low or undetectable levels of this compound aglycone after oral administration. What went wrong?
A1: This is a common and expected finding. The issue may not be a failed experiment but rather a misunderstanding of this compound's extensive in vivo metabolism.
-
Primary Cause: After oral ingestion, this compound is rapidly and extensively metabolized in the small intestine and liver.[1][2] The vast majority of this compound that reaches systemic circulation is in the form of conjugated metabolites (glucuronides and sulfates), not the free aglycone form.[3][4] In many studies, this compound aglycone is not detected at all in plasma.[3]
-
Troubleshooting Steps:
-
Modify Analytical Method: Your analytical protocol (e.g., HPLC, LC-MS/MS) must include an enzymatic hydrolysis step using β-glucuronidase and sulfatase to convert the conjugated metabolites back to this compound aglycone before measurement. This will allow you to measure the total this compound concentration.
-
Analyze for Metabolites: If your lab has the capability, directly quantify the major metabolites, such as this compound-3-O-glucuronide (Q3GA), which is a primary active metabolite in plasma.
-
Check Sample Handling: Ensure plasma samples were handled correctly. This compound is sensitive to light and degradation. Samples should be protected from light and stored at -80°C.
-
Review Formulation: The formulation used to dissolve and administer the this compound is critical. This compound's poor water solubility can lead to very low absorption if not formulated properly. Consider using a vehicle that enhances solubility, such as a suspension in carboxymethylcellulose or formulating with lipids.
-
Q2: I am seeing high variability in plasma concentrations between my animal subjects. How can I reduce this?
A2: High inter-individual variability is a known issue in pharmacokinetic studies. For this compound, this can be exacerbated by its metabolism and dependence on formulation.
-
Potential Causes:
-
Inconsistent Dosing: Inaccurate gavage technique can lead to variations in the administered dose.
-
Formulation Instability: If this compound is in a suspension, it may not be uniformly mixed before each administration, leading to inconsistent dosing.
-
Physiological Differences: Variations in gut microbiota, intestinal transit time, and metabolic enzyme activity (e.g., UGTs, SULTs) among animals can significantly impact absorption and metabolism.
-
Food Effects: The presence or absence of food in the stomach can alter absorption. Dietary fats, for example, have been shown to increase this compound bioavailability.
-
-
Troubleshooting Steps:
-
Standardize Administration: Ensure all technicians are proficient in the oral gavage technique. Vortex the dosing formulation vigorously before drawing each dose to ensure a homogenous suspension.
-
Control Feeding: Standardize the fasting and feeding schedule for all animals. For most studies, an overnight fast is recommended before dosing to minimize food-related variability.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of inter-individual physiological differences on the group mean.
-
Use a Bioavailability-Enhanced Formulation: Switching to a more advanced delivery system like a phytosome, liposome, or nanoparticle formulation can improve absorption consistency and reduce variability.
-
Q3: I need to choose a formulation to improve this compound's bioavailability. Which strategy is best?
A3: The "best" strategy depends on your experimental goals, resources, and desired level of enhancement. Several effective approaches have been documented.
-
Common Strategies:
-
Lipid-Based Formulations: Encapsulating this compound in lipid systems like phytosomes (complexes with phospholipids) or liposomes dramatically improves absorption. Lecithin-based phytosomes have shown up to a 20-fold increase in human bioavailability.
-
Nanoparticles: Reducing this compound's particle size to the nano-range increases the surface area for dissolution. Various nanoparticle systems (e.g., solid lipid nanoparticles, polymeric nanoparticles) have been shown to significantly boost bioavailability.
-
Inclusion Complexes: Complexation with cyclodextrins can enhance the water solubility of this compound, leading to improved absorption.
-
Co-administration with Metabolic Inhibitors: While more complex, co-administering this compound with inhibitors of metabolic enzymes (like piperine for P-gp and UGT inhibition) can increase the circulating levels of the parent compound.
-
-
Recommendation: For most preclinical in vivo research, starting with a well-characterized commercial formulation (e.g., a this compound phytosome) or a lab-prepared solid lipid nanoparticle (SLN) suspension offers a reliable and significant enhancement over simple suspensions.
Quantitative Data: Pharmacokinetic Parameters of this compound Formulations
The following tables summarize pharmacokinetic data from in vivo studies, demonstrating the impact of different formulation strategies on this compound's oral bioavailability.
Table 1: Comparison of Unformulated this compound vs. This compound Phytosome® in Humans
| Formulation (500 mg dose) | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in AUC | Reference |
| Unformulated this compound | 12.3 | 148 | - | |
| This compound Phytosome® | 223 | 2707 | ~18x |
Table 2: Pharmacokinetics of Various this compound Formulations in Rats
| Formulation (Dose) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability | Reference |
| This compound Suspension (50 mg/kg) | ~30 | ~0.5 | 89.9 | 1.0x | |
| This compound (50 mg/kg) | 7470 | 0.9 | 43175 | - | |
| This compound-3-O-glucuronide (50 mg/kg) | 2040 | 3.7 | 16045 | - | |
| TPGS-Que-Nanosuspension (50 mg/kg) | 52.7 | 1.2 | 387.1 | 4.3x | |
| SPC-Pip-Que-Nanosuspension (50 mg/kg) | 49.8 | 2.6 | 587.1 | 6.5x | |
| This compound-loaded SLNs (50 mg/kg) | - | - | - | 5.7x |
Note: Direct comparison between studies should be done with caution due to differences in animal models, analytical methods, and vehicle controls. Cmax = Maximum Plasma Concentration; Tmax = Time to reach Cmax; AUC = Area Under the Curve.
Experimental Protocols
Protocol 1: General Procedure for Oral Bioavailability Study in Rats
This protocol outlines a standard workflow for assessing the oral pharmacokinetics of a this compound formulation.
-
Animal Model: Male Sprague-Dawley rats (200-250g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Housing: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (12-18 hours) prior to dosing, with continued access to water.
-
Formulation Preparation:
-
Control (Suspension): Suspend this compound aglycone in a vehicle such as 0.5% carboxymethylcellulose (CMC-Na) or a mix of polyethylene glycol and saline. Vortex vigorously before use.
-
Test Formulation: Prepare the enhanced bioavailability formulation (e.g., nanoparticles, phytosomes) according to the specific synthesis or manufacturer's protocol, ensuring a known final concentration.
-
-
Administration: Administer the formulation via oral gavage at a specific dose (e.g., 50 mg/kg). Record the exact time of administration for each animal.
-
Blood Sampling:
-
Collect blood samples (~200-300 µL) from the tail vein or jugular vein at predetermined time points. A typical schedule is: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Use tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma to labeled cryovials and store immediately at -80°C until analysis to prevent degradation.
Protocol 2: Plasma Sample Analysis for Total this compound by HPLC
This protocol describes the key steps for quantifying total this compound (aglycone + conjugates).
-
Plasma Pre-treatment (Protein Precipitation):
-
To a 100 µL plasma sample, add 200 µL of ice-cold methanol or acetonitrile containing an internal standard (e.g., kaempferol or thymoquinone).
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 rpm for 10 min) to pellet the precipitated protein.
-
-
Enzymatic Hydrolysis:
-
Transfer the supernatant to a new tube and evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of an appropriate buffer (e.g., sodium acetate buffer, pH 5.0).
-
Add a mixture of β-glucuronidase and sulfatase enzymes.
-
Incubate the mixture (e.g., at 37°C for 1-2 hours) to cleave the glucuronide and sulfate conjugates.
-
-
Extraction (Solid-Phase or Liquid-Liquid):
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., Oasis HLB) and load the hydrolyzed sample. Wash with a weak solvent and then elute the this compound with a strong solvent like methanol.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., ethyl acetate), vortex, centrifuge, and collect the organic layer. Repeat the extraction for better recovery.
-
-
Final Preparation: Evaporate the solvent from the extraction step to dryness. Reconstitute the residue in a small, precise volume of the HPLC mobile phase.
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 column.
-
Use a mobile phase typically consisting of an acidified aqueous solution and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution.
-
Detect this compound using a UV detector (around 370-375 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS).
-
-
Quantification: Calculate the concentration based on a standard curve prepared with known concentrations of this compound aglycone that has undergone the same sample preparation process.
Visualizations
In Vivo Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic transformations this compound undergoes after oral administration, leading to the formation of conjugated metabolites that are the predominant forms found in systemic circulation.
Caption: Metabolic fate of orally ingested this compound.
Experimental Workflow for In Vivo Bioavailability Assessment
This workflow diagram outlines the sequential steps involved in a typical animal study designed to evaluate the pharmacokinetics of a this compound formulation.
Caption: Standard workflow for a this compound bioavailability study.
Troubleshooting Logic for Low Plasma this compound
This decision tree provides a logical path for troubleshooting experiments that yield unexpectedly low plasma concentrations of this compound.
Caption: Decision tree for low this compound plasma levels.
References
- 1. Influence of the metabolic profile on the in vivo antioxidant activity of this compound under a low dosage oral regimen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology in health food: metabolism of this compound in vivo and its protective effect against arteriosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lawdata.com.tw [lawdata.com.tw]
Technical Support Center: Quercetin Interference with Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with quercetin interference in cell viability assays.
Troubleshooting Guides
Issue: Inaccurate Cell Viability Readings with this compound in Tetrazolium-Based Assays (MTT, XTT, WST-1)
Root Cause:
This compound, a flavonoid with strong antioxidant properties, can directly reduce tetrazolium salts (like MTT, XTT, and WST-1) into colored formazan products in a cell-free environment.[1][2][3][4] This chemical interference leads to a false positive signal, resulting in an overestimation of cell viability and inaccurate IC50 values. The extent of this interference is dependent on the concentration of this compound and the incubation time.
Quantitative Data Summary: this compound Interference in a Cell-Free System
The following table summarizes the dose- and time-dependent reduction of MTT by this compound in the absence of cells.
| This compound Concentration (µg/mL) | Incubation Time (hours) | Resulting Absorbance (at 570 nm) | Reference |
| 200 | 4 | ~0.45 | |
| 100 | 4 | ~0.30 | |
| 50 | 4 | ~0.20 | |
| 25 | 4 | ~0.10 | |
| 50 | 1 | ~0.10 | |
| 50 | 2 | ~0.15 | |
| 50 | 8 | ~0.25 | |
| 200 | 8 | ~0.40 |
Recommendations & Alternative Protocols:
To mitigate the interference of this compound, it is highly recommended to use alternative viability assays that are not based on tetrazolium reduction.
1. Sulforhodamine B (SRB) Assay:
The SRB assay is a colorimetric assay based on the binding of the dye to basic amino acids of cellular proteins. It is considered a suitable alternative as it does not interfere with flavonoids.
Experimental Protocol: SRB Assay
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include appropriate vehicle controls.
-
Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:
The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity. This compound has been shown to reduce LDH release in cells under oxidative stress, indicating a protective effect that can be quantified without direct interference.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the SRB assay.
-
Collection of Supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a tetrazolium salt.
-
Measurement: Read the absorbance at the recommended wavelength (usually around 490 nm) after the specified incubation time.
-
Cell Lysis (Optional but Recommended): To determine the maximum LDH release, lyse the control cells with a lysis buffer provided in the kit and measure the LDH activity.
3. CellTiter-Glo® Luminescent Cell Viability Assay:
This assay quantifies ATP, an indicator of metabolically active cells. It has been used to confirm results from MTT assays when studying the effects of this compound.
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the SRB assay, preferably in white-walled 96-well plates suitable for luminescence measurements.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
Experimental Workflow for Mitigating this compound Interference
Caption: Troubleshooting workflow for addressing this compound interference in viability assays.
Frequently Asked Questions (FAQs)
Q1: Why are my MTT assay results showing increased cell viability at high concentrations of this compound?
A1: This is a classic sign of assay interference. This compound, being a potent antioxidant, can directly reduce the MTT tetrazolium salt to its formazan product, independent of cellular metabolic activity. This leads to a false-positive signal that can mask the actual cytotoxic effects of this compound at higher concentrations. To confirm this, run a cell-free control with just your media, this compound, and the MTT reagent.
Q2: Are other tetrazolium-based assays like XTT, WST-1, and WST-8 also affected by this compound?
A2: Yes, it is highly likely that other tetrazolium-based assays are also susceptible to interference from reducing compounds like this compound. The underlying chemistry of these assays is similar to the MTT assay. It is always advisable to perform a cell-free control to check for interference.
Q3: What is the most reliable alternative assay to use with this compound?
A3: The Sulforhodamine B (SRB) assay is a widely recommended alternative for testing the cytotoxicity of flavonoids like this compound. Its mechanism is based on staining total cellular protein, which is not affected by the reducing properties of this compound. Other reliable alternatives include the LDH assay, which measures membrane integrity, and ATP-based assays like CellTiter-Glo®, which measure metabolic activity without using tetrazolium salts.
Q4: Can I just subtract the background absorbance from the cell-free control?
A4: While this may seem like a simple solution, it is not recommended. The interaction between this compound and the assay reagents can be complex and may be influenced by the presence of cells and cellular components. Therefore, simply subtracting the background from a cell-free control may not accurately correct for the interference. Using a non-interfering alternative assay is the most scientifically rigorous approach.
Q5: How does this compound affect the signaling pathways related to cell viability?
A5: this compound can influence several key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. It has been shown to induce apoptosis by modulating the expression of p53 and Bcl-2 family proteins. This compound can also cause cell cycle arrest by affecting proteins such as p21 and cyclins. Furthermore, its antioxidant properties allow it to scavenge reactive oxygen species (ROS), which can protect cells from oxidative stress-induced death.
Signaling Pathways Modulated by this compound
References
- 1. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. Catechols and this compound reduce MTT through iron ions: A possible artefact in cell viability assays | Semantic Scholar [semanticscholar.org]
Technical Support Center: Quercetin Metabolite Identification
Welcome to the technical support center for quercetin metabolite identification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of analyzing this compound and its metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is the identification of this compound metabolites so challenging?
A1: The primary challenge lies in the extensive and complex biotransformation of this compound in the body. After ingestion, this compound undergoes significant phase II metabolism, leading to a wide array of conjugated metabolites, including glucuronides, sulfates, and methylated forms.[1][2] The specific type and position of these conjugations create a large number of structurally similar compounds that can be difficult to separate and identify definitively. Furthermore, the original glycosidic form of this compound in dietary sources influences its absorption and subsequent metabolic profile.[1]
Q2: What are the most common analytical techniques for this compound metabolite analysis?
A2: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the most prevalent and powerful techniques for identifying and quantifying this compound metabolites.[1][3] Specifically, quadrupole time-of-flight (Q-TOF) MS/MS provides high mass accuracy and fragmentation data, which are crucial for elucidating the structures of unknown metabolites and distinguishing between isobaric compounds.
Q3: I am having trouble achieving baseline separation of this compound isomers. What can I do?
A3: Co-elution of isomers is a frequent issue. To improve separation, consider the following:
-
Optimize the mobile phase: Small adjustments to the organic solvent ratio, pH, or the use of different additives can significantly impact selectivity.
-
Adjust the column temperature: Temperature can influence the interaction between the analytes and the stationary phase. For example, increasing the temperature from 30 °C to 40 °C has been shown to improve the resolution of certain this compound isomers.
-
Use a different stationary phase: If you are using a standard C18 column, consider trying a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivities for aromatic and polar compounds.
-
Employ a shallower gradient: A slower, more gradual increase in the organic solvent concentration during the chromatographic run can enhance the separation of closely eluting peaks.
Q4: My recovery of this compound metabolites from plasma samples is low and inconsistent. What are the potential causes and solutions?
A4: Low and variable recovery can be attributed to several factors:
-
Inefficient protein precipitation: Ensure complete protein precipitation by using an adequate volume of a suitable organic solvent like methanol or acetonitrile and allowing sufficient incubation time. Adding ascorbic acid to the plasma before extraction can help prevent oxidative degradation of the metabolites.
-
Metabolite degradation: this compound and its metabolites can be susceptible to degradation, especially at alkaline pH and elevated temperatures. Keep samples on ice or at 4 °C during processing and consider adding antioxidants to your extraction solvent.
-
Incomplete extraction: A single extraction step may not be sufficient. A two-step extraction process can improve recovery. For instance, after the initial extraction and centrifugation, the pellet can be re-extracted with the same or a different solvent.
-
Binding to labware: this compound and its metabolites can adsorb to certain types of plasticware. Using low-adsorption tubes and pipette tips can help minimize this issue.
Troubleshooting Guides
Issue 1: Difficulty in Distinguishing Between this compound Glucuronide and Sulfate Conjugates
Problem: You are observing peaks with similar retention times and mass-to-charge ratios (m/z) that could correspond to either glucuronide or sulfate conjugates of this compound.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements. The mass difference between a glucuronide (-C6H8O6) and a sulfate (-SO3) group is significant enough to be resolved by a high-resolution mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation patterns of the precursor ions.
-
Glucuronides: Typically show a neutral loss of 176.032 Da (C6H8O6).
-
Sulfates: Exhibit a characteristic neutral loss of 79.957 Da (SO3).
-
-
Enzymatic Hydrolysis: Treat your sample with β-glucuronidase and sulfatase enzymes. A decrease in the peak intensity after treatment with a specific enzyme can confirm the identity of the conjugate.
Issue 2: Inaccurate Quantification due to Lack of Commercial Standards
Problem: You need to quantify specific this compound metabolites, but pure analytical standards are not commercially available.
Troubleshooting Steps:
-
Relative Quantification: Use a structurally related and commercially available compound as a reference standard. For example, this compound-4'-O-glucoside can be used for the relative quantification of other this compound glycosides. While this does not provide absolute concentrations, it allows for reliable comparison across different samples.
-
Quantification of the Aglycone: A common approach is to hydrolyze the conjugates (enzymatically or chemically) to release the this compound aglycone, which can then be quantified using a commercially available standard. However, this method results in the loss of information about the individual conjugated metabolites.
-
Standard Addition Method: For complex matrices where matrix effects are a concern, the standard addition method can be employed. This involves spiking known amounts of a reference standard into the sample to create a calibration curve within the sample matrix, thereby compensating for matrix-induced signal suppression or enhancement.
Experimental Protocols
Protocol 1: Extraction of this compound Metabolites from Human Plasma
This protocol is adapted from a method used for UHPLC-(ESI)QTOF MS/MS analysis.
-
To a 500 µL aliquot of plasma, add 50 µL of 0.1 M ascorbic acid and an appropriate internal standard (e.g., this compound 4'-O-glucoside).
-
Add 1.5 mL of methanol, vortex for 30 seconds, and repeat this vortexing every 2 minutes for a total of 5 times.
-
Centrifuge the mixture at 4000 x g at 4 °C for 10 minutes.
-
Collect the supernatant. Re-extract the pellet with another 1.5 mL of methanol and repeat the vortexing and centrifugation steps.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 250 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Centrifuge at 4 °C for 10 minutes and filter through a 0.2 µm filter prior to LC-MS/MS analysis.
Data Presentation
Table 1: Representative HPLC Conditions for this compound Metabolite Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 150 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol |
| Gradient | 5-40% B in 20 min | 10-60% B in 25 min |
| Flow Rate | 0.3 mL/min | 0.25 mL/min |
| Column Temp. | 40 °C | 35 °C |
| Injection Vol. | 5 µL | 10 µL |
| Detection | MS/MS (Negative Ion Mode) | DAD (370 nm) and MS/MS |
Visualizations
Caption: Workflow for this compound Metabolite Extraction and Analysis.
References
Preventing quercetin degradation during extraction and storage
Technical Support Center: Quercetin Stability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the prevention of this compound degradation during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
This compound is susceptible to degradation from several factors, including:
-
Light: Exposure to both UV and visible light can induce photodegradation.
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
pH: this compound is particularly unstable in neutral to alkaline conditions (pH > 7).
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Solvents: Protic and aqueous solvents may facilitate degradation more than aprotic solvents.
-
Metal Ions: The presence of metal ions can catalyze degradation.
-
Enzymes: During extraction from plant materials, endogenous enzymes can degrade this compound if not properly inactivated.
Q2: What are the recommended storage conditions for this compound powder and solutions?
For optimal stability, this compound should be stored under the following conditions:
| Form | Recommended Storage Conditions |
| Solid (Powder) | Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, a temperature of -20°C is recommended. |
| Stock Solutions | Prepare solutions in a suitable aprotic solvent if possible. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Avoid storing aqueous solutions for more than one day. |
Q3: Can I use chemical additives to improve the stability of my this compound solutions?
Yes, several chemical additives can help minimize this compound degradation:
-
Antioxidants: Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) can be added to protect against oxidative degradation.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to sequester metal ions that may catalyze degradation.
Q4: What are the visible signs of this compound degradation?
A color change in your this compound solution, often to a brownish hue, can indicate degradation. Additionally, the appearance of unknown peaks during chromatographic analysis (e.g., HPLC) is a strong indicator of degradation.
Troubleshooting Guides
Issue 1: Low Yield of this compound During Extraction
| Potential Cause | Recommended Solution |
| Enzymatic Degradation | Immediately after harvesting, inactivate enzymes in the plant material by flash-freezing or freeze-drying. |
| Thermal Degradation | Employ extraction methods that minimize heat exposure, such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) with optimized, shorter extraction times and lower power settings. If using solvent evaporation, use a rotary evaporator at a low temperature. |
| Inappropriate Solvent pH | Use a slightly acidic extraction solvent, for instance, methanol with 0.1% formic acid, to enhance stability. |
| Oxidative Degradation | Add an antioxidant, such as ascorbic acid (e.g., 0.1% w/v), to the extraction solvent to prevent oxidation. |
Issue 2: this compound Degradation in Stored Samples
| Potential Cause | Recommended Solution |
| Improper Storage Conditions | Store solid this compound and stock solutions as recommended in the FAQs. Use amber vials or wrap containers in aluminum foil to protect from light. Ensure containers are tightly sealed to prevent exposure to moisture and oxygen. |
| Degradation in Experimental Medium | Prepare fresh solutions for each experiment. Avoid prolonged storage of dilute solutions, especially in aqueous or protic solvents. If feasible, deoxygenate solvents and work under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of Unknown Peaks in HPLC | This is a likely sign of degradation. Analyze a freshly prepared standard of this compound to confirm its retention time. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Repeated Freeze-Thaw Cycles | Aliquot samples into smaller, single-use volumes before freezing to avoid the deleterious effects of repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Stability of this compound under Different pH Conditions
| pH | Stability | Reference |
| 2.0 | Significant degradation, with up to 79.21% loss of standard this compound solution. | |
| 6.0 - 8.0 | Unstable, lasts no longer than 4.5 hours even at 4°C in the dark. | |
| 6.8 | Relatively stable, with 99.57% of standard this compound solution remaining. | |
| > 7 | Highly unstable in alkaline medium. |
Table 2: Effect of Temperature on this compound Stability in Formulations (182 days)
| Temperature | Raw Material | Nonionic Cream (Activity Loss) | Anionic Gel-Cream (Activity Loss) | Reference |
| 4°C | No detectable loss | 22.2% (after 182 days) | - | |
| Room Temperature | No detectable loss | - | - | |
| 37°C | No detectable loss | - | 12% (after 182 days) | |
| 45°C | No detectable loss | 13.2% (after 182 days) | 40.3% (after 182 days) |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Glycerol Extraction (UAGE) of this compound from Onion Scales
This protocol is adapted from a green extraction method for this compound.
-
Sample Preparation: Weigh 1.00 g of dried and powdered red onion scales.
-
Solvent Mixture: Prepare an extraction solvent by mixing 12.50 mL of glycerol, 10.00 mL of ethanol, and 2.50 mL of concentrated HCl.
-
Ultrasonication:
-
Add the onion scale powder and the solvent mixture to a suitable vessel.
-
Place the vessel in an ultrasonicator.
-
Sonicate for 4.0 hours.
-
Maintain the temperature at or below 40.00°C throughout the extraction process to prevent hydrolysis of glycosides.
-
-
Sample Recovery:
-
Filter the mixture through filter paper.
-
Bring the final volume of the filtrate to 25.00 mL with the solvent mixture.
-
Store the extract in a refrigerator for subsequent analysis by HPLC-UV.
-
Protocol 2: Forced Degradation Study of this compound
This protocol helps in identifying potential degradation products under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Working Solution Preparation: From the stock solution, prepare working solutions at a known concentration in the desired stress condition medium (e.g., buffer, acidic solution, basic solution).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the working solution in an acidic medium (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the working solution in a basic medium (e.g., 0.1 M NaOH) at room temperature.
-
Oxidation: Treat the working solution with an oxidizing agent (e.g., 3% H₂O₂) at
-
Technical Support Center: Quercetin Autofluorescence in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to quercetin's intrinsic fluorescence in microscopy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound autofluorescence and why is it a significant consideration in fluorescence microscopy?
A: this compound, a naturally occurring flavonoid, possesses intrinsic fluorescence, meaning it can absorb light at one wavelength and emit it at a longer wavelength, a phenomenon known as autofluorescence.[1][2] This becomes a significant consideration in fluorescence microscopy because its signal can overlap with and obscure the signals from fluorescent probes (e.g., GFP, FITC, Alexa Fluor dyes) used to label specific cellular targets. This can lead to a low signal-to-noise ratio, making it difficult to distinguish the target's true signal from the background fluorescence of this compound, potentially leading to inaccurate interpretations and artifacts.[1]
Q2: What are the spectral properties of this compound?
A: this compound's excitation and emission spectra are highly dependent on its environment, including solvent polarity, pH, and binding to intracellular components like proteins.[3][4] Generally, it is excited by UV and blue light, with emission typically in the green to yellow-orange range. Upon internalization into cells, this compound's fluorescence is often enhanced and shifted, likely due to non-covalent binding to intracellular proteins.
Q3: In which cellular compartments is this compound autofluorescence typically observed?
A: Studies have shown that this compound can accumulate in various cellular compartments, and its autofluorescence has been visualized in the cytoplasm and nucleus. Some research also suggests that this compound can be concentrated in mitochondria. The specific localization can be cell-type dependent.
Q4: How does the cellular environment affect this compound's fluorescence?
A: The cellular environment significantly impacts this compound's fluorescence. When this compound moves from an aqueous solution to the intracellular milieu, its fluorescence properties change. This is largely attributed to its binding with intracellular molecules, most likely proteins. This interaction can lead to an enhancement of its fluorescence quantum yield, making it more readily detectable inside cells compared to in a buffer solution. The pH can also influence the fluorescence intensity, with some studies reporting enhanced emission at alkaline pH.
Q5: Can this compound's fluorescence be quenched?
A: Yes, this compound's fluorescence can be quenched, and it can also act as a quencher for other fluorescent molecules. The process can occur through a static quenching mechanism, which involves the formation of a non-fluorescent complex between this compound and another molecule. This property is important to consider, as this compound could potentially diminish the signal from your fluorescent probe through quenching interactions.
Troubleshooting Guides
Problem: High Background Signal in this compound-Treated Samples
High background fluorescence is a common issue that can obscure the specific signal of interest. Use the following guide to identify and mitigate the source of the high background.
FAQ 1: How can I distinguish this compound autofluorescence from other sources of cellular autofluorescence?
A: The first step is to prepare the proper controls. An unstained, untreated cell sample will reveal the baseline cellular autofluorescence. Comparing this to an unstained, this compound-treated sample will help you identify the specific contribution of this compound's fluorescence.
Here is a workflow to systematically identify the source of background fluorescence:
FAQ 2: What are common experimental factors that increase autofluorescence, and how can I minimize them?
A: Several factors beyond this compound itself can contribute to high background:
-
Fixatives: Aldehyde fixatives like glutaraldehyde and formaldehyde can react with cellular components to create fluorescent artifacts.
-
Solution: Use a lower concentration of fixative, reduce fixation time, or switch to a non-aldehyde fixative like ice-cold methanol. Treating samples with a reducing agent like sodium borohydride after fixation can also help.
-
-
Cell Culture Media: Components like phenol red and riboflavin in culture media are fluorescent.
-
Solution: Before imaging, wash the cells thoroughly with phosphate-buffered saline (PBS) or image them in a phenol red-free, optically clear medium.
-
-
Endogenous Molecules: Cells naturally contain fluorescent molecules like NADH, FAD, collagen, and lipofuscin.
-
Solution: While you cannot eliminate these, you can use spectral imaging and linear unmixing to computationally separate their signals from your probe's signal. Additionally, commercially available quenching agents like Sudan Black B can reduce lipofuscin-related autofluorescence.
-
Problem: Spectral Overlap Between this compound and a Fluorescent Probe
This compound's broad emission spectrum, typically in the green-yellow range, often overlaps with commonly used fluorophores like GFP and FITC.
FAQ 1: How can I avoid spectral bleed-through from this compound?
A: The most effective strategy is spectral separation.
-
Choose a Different Fluorophore: Select a fluorescent probe that emits in the red or far-red region of the spectrum (e.g., Alexa Fluor 647, Cy5), as cellular and this compound autofluorescence is weakest in this range.
-
Bandpass Filters: Use narrow bandpass emission filters to selectively capture the peak emission of your fluorophore while excluding as much of the this compound signal as possible.
FAQ 2: Are there advanced imaging techniques to solve this issue?
A: Yes, if your microscope is equipped for it, you can use:
-
Spectral Imaging: This technique involves capturing the entire emission spectrum at each pixel of the image.
-
Linear Unmixing: After acquiring a spectral image, you can provide the microscope software with the "pure" emission spectrum of this compound (from your control sample) and your fluorescent probe. The software can then computationally separate the mixed signals, assigning the correct intensity of each fluorophore to the final image.
Problem: this compound Signal Fades During Imaging (Photobleaching)
This compound is susceptible to photodegradation when exposed to excitation light, especially from UV sources.
FAQ 1: What are the best practices to minimize the photobleaching of this compound?
A: To preserve the fluorescent signal:
-
Minimize Exposure: Use the lowest possible excitation light intensity that still provides a usable signal. Reduce the exposure time for each image capture.
-
Use Neutral Density Filters: These filters reduce the intensity of the excitation light before it hits your sample.
-
Limit Sample Exposure: Keep the sample covered from ambient light and only expose it to the excitation source during image acquisition.
FAQ 2: Do antifade mounting media work for this compound?
A: Antifade reagents are designed to reduce photobleaching by scavenging free radicals. While their effectiveness is fluorophore-dependent, using a high-quality antifade mounting medium is a standard and recommended practice that may help preserve this compound's fluorescence during imaging.
Quantitative Data Summary
The following table summarizes the approximate spectral properties of this compound under various conditions, as reported in the literature. Note that these values can vary based on the specific experimental setup.
| Environment/Solvent | Excitation Max (λex) | Emission Max (λem) | Reference(s) |
| Methanol | ~370 nm | ~540 nm | |
| Chloroform (high conc.) | 405 nm | ~615 nm, ~670 nm | |
| Acetone (high conc.) | 405 nm | ~615 nm, ~670 nm | |
| Methanol (low conc.) | 405 nm | ~505 nm | |
| Aqueous (with CTAB) | 350 nm | ~540 nm | |
| Inside Cells (bound) | 488 nm | 500-540 nm |
Experimental Protocols
Protocol: Visualization of this compound Autofluorescence in Cultured Cells
This protocol provides a general framework for treating cultured cells with this compound and observing its intracellular autofluorescence using a fluorescence microscope.
1. Materials
-
Adherent cell line (e.g., HeLa, HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Mounting medium (preferably with an antifade reagent)
-
Glass coverslips and microscope slides
2. Cell Culture and Treatment
-
Seed cells onto glass coverslips in a multi-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A final concentration range of 10-50 µM is a common starting point. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 1-4 hours).
3. Sample Preparation and Fixation
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
(Optional) If performing co-staining with antibodies, proceed with permeabilization and immunofluorescence protocols at this stage.
4. Mounting and Imaging
-
Carefully remove the coverslip from the well and invert it onto a drop of mounting medium on a clean microscope slide.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Image the slides using a fluorescence or confocal microscope.
-
Excitation/Emission Settings: Based on the data table, start with an excitation wavelength around 488 nm and an emission collection window between 500-550 nm for intracellular this compound.
-
Controls: Be sure to image three types of samples:
-
Unstained, Untreated Cells: To assess baseline cellular autofluorescence.
-
Unstained, this compound-Treated Cells: To specifically visualize the signal from this compound.
-
Stained, Untreated Cells: To visualize the signal from your fluorescent probe without interference from this compound.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound exhibits a specific fluorescence in cellular milieu: a valuable tool for the study of its intracellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concentration-Dependent Fluorescence Emission of this compound [mdpi.com]
Technical Support Center: Matrix Effects in Quercetin Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of quercetin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, plant extracts).[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[1] Flavonoids like this compound are often analyzed in complex matrices, making them particularly susceptible to these effects.[1]
Q2: What are the common causes of ion suppression for this compound?
A2: Ion suppression is a frequent challenge in the LC-MS analysis of this compound.[1] Potential causes include:
-
Co-eluting Matrix Components: Phospholipids from plasma, as well as pigments and other phenolics from plant extracts, are common culprits.[1]
-
High Analyte Concentration: Although less common, very high concentrations of this compound or the internal standard can lead to self-suppression.
-
Mobile Phase Additives: The use of non-volatile buffers or high concentrations of ion-pairing agents can interfere with the ionization process.
-
Poor Chromatographic Resolution: If the this compound peak is not well-separated from other matrix components, ion suppression is more likely to occur.
Q3: How can I quantitatively assess the matrix effect in my this compound analysis?
A3: The matrix effect can be quantitatively evaluated using a post-extraction addition method. This involves comparing the peak area of this compound spiked into a pre-extracted blank matrix sample with the peak area of this compound in a neat solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100
A value between 85-115% is generally considered to indicate no significant matrix effect. Values below 85% suggest ion suppression, while values above 115% indicate ion enhancement.
Troubleshooting Guides
Issue 1: I am observing significant ion suppression for my this compound analyte.
| Potential Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | 1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering components. For plant-based matrices, a hexane wash can help remove non-polar interferences. 2. Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to better separate this compound from the matrix interferences. |
| High Concentration of Interferents | 1. Dilute the Sample: A simple 1:10 or 1:100 dilution of the sample extract can often reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression. Ensure that the this compound concentration remains above the limit of quantification after dilution. |
| Inappropriate Internal Standard | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by suppression in the same way. 2. Use a Structural Analog: If a stable isotope-labeled standard is unavailable, a structural analog that elutes very close to this compound can be a viable alternative. |
Issue 2: My results show high variability and poor reproducibility between injections.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Standardize the Protocol: Ensure that all samples are prepared using the exact same procedure, with consistent volumes and timings for each step. 2. Automate Sample Preparation: If available, use an automated sample preparation system to improve reproducibility. |
| Variable Matrix Effects | 1. Evaluate Multiple Matrix Lots: If possible, assess the matrix effect in at least six different lots of the blank matrix to ensure the method is robust. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples to help compensate for matrix effects. |
| LC System Variability | 1. Check for Leaks: Inspect the LC system for any leaks that could cause fluctuations in flow rate. 2. Ensure Consistent Flow Rate: Verify that the LC pumps are delivering a consistent and accurate flow rate. |
| Carryover | 1. Inject a Blank: After a high-concentration sample, inject a blank solvent to check for carryover. 2. Optimize Wash Method: If carryover is observed, optimize the injector wash solvent and increase the wash volume and/or duration. |
Quantitative Data Summary
The following table summarizes the extent of matrix effects observed for this compound in various matrices from different studies.
| Analyte | Matrix | Matrix Effect (%) | Type of Effect | Reference |
| This compound | Red Onion, Orange Peel, Honey | -44 to -0.5 | Ion Suppression | |
| This compound | Green Coffee Beans | 97.11 | Negligible Suppression | |
| Rutin (this compound Glycoside) | Green Coffee Beans | 88.28 | Ion Suppression | |
| This compound | Milk | 1.8 to 2.8 | Negligible Enhancement | |
| This compound-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside | Rat Plasma | 105 to 117 | Slight Enhancement |
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Milk using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a study on the determination of this compound in milk.
-
Weigh 500 mg of milk into a 1.5 mL microcentrifuge tube.
-
Add 50 μL of the internal standard solution (e.g., sulphaphenazole).
-
Add 1 mL of 0.5% formic acid in acetonitrile.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge at 9,447 x g for 5 minutes at room temperature.
-
Filter the supernatant through a 0.22 μm PVDF syringe filter into a chromatographic vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation of this compound and its Derivatives from Green Coffee Beans using Acidic Hydrolysis and Sonication
This protocol is based on a method developed for the analysis of flavonoids in green coffee beans.
-
Weigh 1 g of green coffee powder into a suitable container.
-
Add 10 mL of 70% ethanol.
-
Adjust the pH to 2 by adding 2 N hydrochloric acid (HCl).
-
Sonicate the sample for 90 minutes at 60 °C.
-
After sonication, centrifuge the sample.
-
Collect the supernatant for LC-MS/MS analysis.
Protocol 3: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard and internal standard into the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample. Spike the analytical standard and internal standard into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the analytical standard and internal standard into the blank matrix before extraction.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Caption: Experimental workflow for this compound analysis by LC-MS/MS.
Caption: Troubleshooting logic for addressing matrix effects in this compound analysis.
References
Quercetin toxicity at high concentrations in cell culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with quercetin in cell culture, particularly concerning its toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Why am I observing toxicity with this compound when it's known as an antioxidant?
A1: this compound exhibits a dual effect on cells that is concentration-dependent. At low concentrations, it generally acts as an antioxidant, scavenging reactive oxygen species (ROS). However, at higher concentrations, it can act as a pro-oxidant, leading to increased ROS production, oxidative stress, and subsequent cytotoxicity.[1][2][3] This pro-oxidant activity is a key factor in its anticancer effects.[4][5]
Q2: What are the typical toxic concentrations of this compound in cell culture?
A2: The cytotoxic concentration of this compound, often expressed as the half-maximal inhibitory concentration (IC50), varies significantly depending on the cell line, duration of exposure, and the assay used to measure viability. For many cancer cell lines, IC50 values can range from approximately 5 µM to over 100 µM. It is crucial to determine the IC50 for your specific cell line and experimental conditions.
Q3: What are the visible signs of this compound-induced toxicity in cell culture?
A3: Common morphological changes indicating cytotoxicity include cell shrinkage, rounding, detachment from the culture surface, membrane blebbing, and the formation of apoptotic bodies. A decrease in cell confluence compared to control wells is also a clear indicator of reduced proliferation or cell death.
Q4: How does this compound induce cell death at high concentrations?
A4: At high concentrations, this compound can induce apoptosis (programmed cell death) through various mechanisms. This includes the generation of ROS, which can lead to mitochondrial dysfunction, activation of caspase cascades (like caspase-3 and -9), and cell cycle arrest at the G2/M or S phases. This compound can also modulate signaling pathways like PI3K/Akt/mTOR and MAPK.
Q5: How can I confirm that this compound is inducing apoptosis in my cells?
A5: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible IC50 values for this compound.
-
Possible Cause 1: this compound solubility and stability. this compound has poor water solubility and is often dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is consistent across all experiments and is at a non-toxic level (typically ≤ 0.1%). Prepare fresh this compound solutions for each experiment, as it can degrade over time, especially when exposed to light.
-
Possible Cause 2: Cell seeding density. Variations in the initial number of cells seeded can significantly impact the calculated IC50 value. Ensure you are using a consistent and optimal seeding density that allows for logarithmic growth during the treatment period.
-
Possible Cause 3: Assay timing. The cytotoxic effects of this compound are time-dependent. Ensure that the incubation time with this compound is precisely controlled and consistent between experiments.
Issue 2: High background or unexpected results in the MTT assay.
-
Possible Cause 1: Interference of this compound with the MTT assay. this compound, being a polyphenol, can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. It is advisable to include a "this compound-only" control (wells with media and this compound but no cells) to check for this interference.
-
Possible Cause 2: Formazan crystal issues. Incomplete solubilization of the formazan crystals can lead to inaccurate absorbance readings. Ensure complete dissolution by vigorous pipetting or shaking, and read the absorbance promptly.
Issue 3: Observing high levels of necrosis instead of apoptosis.
-
Possible Cause 1: Extremely high this compound concentration. Very high concentrations of this compound may induce necrosis rather than apoptosis. Consider performing a dose-response experiment with a wider range of concentrations to identify the optimal range for apoptosis induction.
-
Possible Cause 2: Secondary necrosis. If cells are incubated for too long after the induction of apoptosis, they will eventually undergo secondary necrosis. Try harvesting cells at earlier time points to capture the apoptotic phase.
Issue 4: Difficulty in rescuing cells from this compound toxicity with antioxidants.
-
Possible Cause 1: Insufficient antioxidant concentration. The concentration of the antioxidant, such as N-acetylcysteine (NAC), may not be sufficient to counteract the level of ROS produced by this compound. A dose-response experiment for the antioxidant may be necessary.
-
Possible Cause 2: Timing of antioxidant treatment. For effective rescue, the antioxidant should typically be added either before or at the same time as the this compound treatment.
-
Possible Cause 3: ROS-independent cytotoxicity. While ROS production is a major mechanism, this compound can also induce toxicity through other pathways. If an antioxidant rescue is not effective, it may indicate that a different mechanism is predominant in your cell line.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Assay |
| A172 | Glioblastoma | 48 | 58.5 | MTT |
| LBC3 | Glioblastoma | 48 | 41.37 | MTT |
| A549 | Lung Cancer | 24 | 28.6 (8.65 µg/ml) | MTT |
| A549 | Lung Cancer | 48 | 26.3 (7.96 µg/ml) | MTT |
| A549 | Lung Cancer | 72 | 17.0 (5.14 µg/ml) | MTT |
| H69 | Lung Cancer | 24 | 47.0 (14.2 µg/ml) | MTT |
| H69 | Lung Cancer | 48 | 35.0 (10.57 µg/ml) | MTT |
| H69 | Lung Cancer | 72 | 30.4 (9.18 µg/ml) | MTT |
| HCT116 | Colon Cancer | Not Specified | 5.79 | Not Specified |
| MDA-MB-231 | Breast Cancer | Not Specified | 5.81 | Not Specified |
| HEK293 | Embryonic Kidney | Not Specified | 302 (91.35 µg/mL) | Not Specified |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40, 80, 120 µM). Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest this compound dose.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 12-well plate (2 x 10^5 cells/well) and treat with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells once with cold PBS by centrifuging at a low speed.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Probe Loading: After treatment, incubate the cells with 10-20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Cell Harvesting: Trypsinize the cells and collect them by centrifugation.
-
Resuspension: Resuspend the cell pellet in PBS.
-
Analysis: Measure the fluorescence intensity using a flow cytometer (Excitation: 488 nm, Emission: 515-545 nm) or a fluorescence plate reader.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Signaling pathways in this compound-induced apoptosis.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. Anti- and pro-oxidant effects of this compound stabilized by microencapsulation on interstitial cells of Cajal, nitrergic neurons and M2-like macrophages in the jejunum of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti- and pro-oxidant effects of this compound in copper-induced low density lipoprotein oxidation. This compound as an effective antioxidant against pro-oxidant effects of urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ffhdj.com [ffhdj.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Cancer-killing by this compound; A Review on Cell Death Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Quercetin Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting appropriate controls and troubleshooting common issues in experiments involving quercetin.
Frequently Asked Questions (FAQs)
Q1: What is the most critical control to include in my this compound experiment?
A1: The most critical control is a vehicle control . This compound has very low solubility in aqueous solutions and is often dissolved in solvents like dimethyl sulfoxide (DMSO) or ethanol before being diluted in culture medium or other experimental buffers.[1][2][3] The vehicle control consists of treating a set of cells or animals with the same final concentration of the solvent used to dissolve this compound, but without the this compound itself. This is crucial to ensure that any observed effects are due to this compound and not the solvent.
Q2: My this compound solution appears to be degrading. How can I ensure its stability?
A2: this compound is known to be unstable and can degrade under common experimental conditions, influenced by factors like pH, temperature, light, and oxygen.[4][5] It is particularly unstable at physiological pH (around 7.4). To mitigate degradation:
-
Prepare fresh this compound solutions for each experiment.
-
Protect solutions from light during storage and handling.
-
For longer-term storage, store stock solutions at low temperatures (e.g., -20°C) and consider storing under an inert gas like argon.
-
In some applications, the addition of antioxidants like ascorbic acid can help to slow down this compound's degradation.
Q3: I'm observing toxicity in my cell culture experiments even at low this compound concentrations. What could be the cause?
A3: There are a few potential reasons for unexpected toxicity:
-
Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to cells. It is recommended that the final DMSO concentration in cell culture medium not exceed 0.5%, and for some sensitive cell lines, it should be even lower (e.g., under 0.1% or 0.2%). Always include a vehicle control to assess solvent toxicity.
-
This compound's Pro-oxidant Activity: While known as an antioxidant, at higher concentrations, this compound can exhibit pro-oxidant effects, which can lead to DNA damage and apoptosis.
-
Instability and Degradation Products: this compound can degrade into other compounds that may have different biological activities, including potential cytotoxicity.
Q4: How do I select an appropriate positive control for my antioxidant assay with this compound?
A4: For in vitro antioxidant assays like the DPPH or ABTS radical scavenging assays, it is important to include a well-characterized antioxidant as a positive control. This helps to validate the assay and provides a benchmark for this compound's activity. Commonly used positive controls include:
-
Ascorbic acid (Vitamin C)
-
Trolox (a water-soluble analog of Vitamin E)
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Media
-
Problem: this compound is precipitating out of the cell culture medium or buffer after dilution from the stock solution.
-
Cause: this compound has very poor water solubility (around 1 µg/mL). This is a common issue when diluting a concentrated stock (e.g., in DMSO) into an aqueous environment.
-
Solutions:
-
Optimize Stock Concentration: Prepare a more dilute stock solution in your chosen solvent to reduce the concentration shock upon dilution.
-
Stepwise Dilution: Dilute the stock solution gradually in the medium while vortexing or mixing to aid dissolution.
-
Use of Co-solvents: For animal studies, complex vehicle formulations are often necessary, such as a mixture of DMSO, PEG300, Tween-80, and saline.
-
Filtration: After dilution, you can filter the final working solution through a 0.22 µm filter to remove any undissolved particles and for sterilization.
-
Issue 2: Inconsistent or Non-reproducible Results
-
Problem: Experimental results vary significantly between replicate experiments.
-
Cause: This is often linked to the instability of this compound. The degradation of this compound over time can lead to a decrease in its effective concentration, causing variability.
-
Solutions:
-
Fresh Preparations: Always use freshly prepared this compound solutions for each experiment. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.
-
Standardized Incubation Times: Use consistent and clearly defined incubation times for this compound treatment.
-
pH Control: Be mindful of the pH of your experimental medium, as this compound degradation is pH-dependent.
-
Protect from Light: Keep this compound solutions and treated samples protected from light as much as possible, as it can accelerate degradation.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Solubility | Reference |
| Water | Approximately 1 µg/mL | |
| Gastric Fluids | 5.5 µg/mL | |
| Intestinal Fluids | 28.9 µg/mL | |
| DMSO | Used for preparing stock solutions (e.g., 10-20 mM) | |
| Ethanol | Can be used to prepare stock solutions (e.g., 10-20 µM) |
Table 2: Stability of this compound Under Different Conditions
| Condition | Stability | Reference |
| pH 6.0 - 8.0 (4°C, in the dark) | Stable for no longer than 4.5 hours | |
| pH > 7 (in organic solvents like methanol) | Highly unstable | |
| Boiling Water | Degrades over time (e.g., >63% degradation of myricetin, a related flavonol, after 3 hours) | |
| Aqueous solution with ascorbic acid and EDTA | Degradation rates markedly decreased |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, resulting in a color change from violet to yellow.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and the positive control in methanol.
-
Create a series of dilutions of the test compound and positive control.
-
In a 96-well plate, add a specific volume of each dilution to the wells in triplicate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank well containing only methanol should also be measured.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
Experimental Workflow: In Vitro Cell-Based this compound Experiment
Caption: Workflow for a typical in vitro this compound experiment with controls.
Signaling Pathway: this compound's Modulation of the NF-κB Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Logical Relationship: Troubleshooting this compound Instability
Caption: Troubleshooting logic for inconsistent results in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aspects of this compound stability and its liposomal enhancement in yellow onion skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: The Impact of pH on Quercetin
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for experiments involving quercetin, focusing on the critical influence of pH on its stability and activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution changed color after pH adjustment. Is it degraded?
A: Yes, a color change, typically from yellow to light yellow or colorless, is a visual indicator of this compound's chemical transformation and potential degradation, especially in alkaline conditions.[1] this compound's structure is highly sensitive to pH.[1][2] Under alkaline conditions (pH > 7), it undergoes auto-oxidation, which alters its molecular structure and leads to degradation.[2][3]
Q2: I'm seeing inconsistent results in my antioxidant assays. Could pH be the cause?
A: Absolutely. The antioxidant activity of this compound is strongly dependent on pH. As the pH increases, particularly towards neutral and alkaline levels, this compound's ability to scavenge radicals is significantly boosted. For instance, its reactivity with peroxyl radicals is about 40 times higher at pH 7.4 than at pH 2.1. This is because deprotonation at higher pH values makes the molecule a better radical scavenger. Therefore, inconsistent pH buffering between experiments will lead to high variability in results.
Q3: What is the optimal pH for storing a this compound stock solution?
A: For short-term storage, acidic conditions are preferable to minimize degradation. A pH range of 4-6 is often recommended. However, for long-term storage, it is best to store this compound as a solid powder or in an anhydrous solvent like DMSO and prepare fresh aqueous solutions for each experiment. This compound is highly unstable in alkaline aqueous solutions.
Q4: How does pH affect the biological activity of this compound beyond its antioxidant properties?
A: Changes in pH can cause structural modifications to this compound's C-ring and B-ring, which are crucial for its biological functions. Deprotonation at higher pH levels can hinder its lipid solubility, potentially reducing its ability to permeate cell membranes and interact with intracellular targets. Its diverse biological activities, including anti-inflammatory and anti-cancer effects, are linked to interactions with signaling pathways like PKCα/ERK1-2 and Nrf2, which can be influenced by the local pH environment and the structural integrity of the molecule.
Q5: I'm struggling with this compound's low solubility in my aqueous buffer. What can I do?
A: this compound's solubility in water is very low. While increasing the pH can improve solubility, it comes at the cost of rapid degradation. An alternative approach is to first dissolve this compound in a small amount of an organic solvent (like ethanol or DMSO) to create a concentrated stock solution, which can then be diluted into your aqueous buffer. Be sure to maintain a final organic solvent concentration that does not interfere with your assay (typically <1%).
Quantitative Data Summary
The stability and antioxidant capacity of this compound are quantitatively linked to the pH of the medium.
Table 1: Effect of pH on this compound Degradation Rate
| Compound | pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Reference |
|---|---|---|---|---|
| This compound | 6.0 | 37 | 2.81 x 10⁻² |
| this compound | 7.5 | 37 | 0.375 | |
As shown, an increase from pH 6.0 to 7.5 results in a more than 13-fold increase in the degradation rate.
Table 2: Effect of pH on this compound Antioxidant Activity
| Assay Condition | pH | Rate Constant (k_inh) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Peroxyl Radical Trapping | 2.1 | 4.0 x 10³ |
| Peroxyl Radical Trapping | 7.4 | 1.6 x 10⁵ | |
The antioxidant rate constant demonstrates a 40-fold increase from acidic to physiological pH.
Table 3: Stability of this compound vs. its Metal Complexes at Different pH
| Compound | pH | Stability after 24h (%) | Reference |
|---|---|---|---|
| Standard this compound | 2.0 | 20.79% | |
| Standard this compound | 6.8 | 99.57% | |
| Mg-Quercetin Complex | 2.0 | 51.07% | |
| Mg-Quercetin Complex | 6.8 | 99.72% | |
| Zn-Quercetin Complex | 2.0 | 44.70% |
| Zn-Quercetin Complex | 6.8 | 99.05% | |
This table highlights this compound's instability in highly acidic aqueous solutions (pH 2.0) and its relative stability near neutral pH.
Visualized Pathways and Workflows
Caption: pH-dependent degradation pathway of this compound.
Caption: General workflow for pH-impact experiments.
Experimental Protocols
Protocol 1: Assessing this compound Stability by UV-Vis Spectrophotometry
This method provides a straightforward way to monitor this compound degradation by observing changes in its absorbance spectrum.
-
Materials:
-
This compound
-
Ethanol or DMSO (for stock solution)
-
Buffer solutions at various pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8)
-
UV-Vis Spectrophotometer with quartz cuvettes
-
-
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethanol or DMSO.
-
Working Solutions: For each pH to be tested, dilute the stock solution into the corresponding buffer to a final concentration of 10-20 µg/mL. Prepare a sufficient volume for sampling at multiple time points.
-
Time Zero (T=0) Measurement: Immediately after preparation, take a full spectrum scan (e.g., 200-500 nm) of each solution. Record the absorbance maximum (λ_max), which should be around 370 nm.
-
Incubation: Store the working solutions under controlled conditions (e.g., 37°C, protected from light).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each solution and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at λ_max against time for each pH. A decrease in absorbance indicates degradation. The degradation rate constant (k) can be calculated by fitting the data to a first-order kinetic model.
-
Protocol 2: Evaluating pH-Dependent Antioxidant Activity (ABTS Assay Example)
This protocol assesses how pH affects this compound's ability to scavenge the ABTS•+ radical cation.
-
Materials:
-
This compound stock solution (as prepared above)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Buffer solutions at desired pH values
-
-
Procedure:
-
ABTS•+ Radical Solution: Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
pH-Adjusted ABTS•+: For each pH to be tested, dilute the ABTS•+ stock solution with the corresponding buffer to an absorbance of ~0.70 at 734 nm. It is critical to use the same pH buffer for dilution as will be used for the reaction.
-
Sample Preparation: Prepare a series of this compound dilutions in each respective pH buffer.
-
Reaction: In a 96-well plate or cuvette, add a small volume of your this compound dilution to the pH-adjusted ABTS•+ solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of radical scavenging for each concentration at each pH. Plot the percentage of inhibition against this compound concentration to determine the IC₅₀ (the concentration required to scavenge 50% of the radicals) for each pH. A lower IC₅₀ value indicates higher antioxidant activity.
-
References
Quercetin-Metal Ion Chelation: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with quercetin chelation of metal ions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when working with this compound in aqueous solutions?
A1: The primary challenges with this compound are its low aqueous solubility and poor stability, which can limit its applications.[1] this compound is prone to degradation and oxidation, especially during food processing and storage, with its stability being influenced by factors like pH, temperature, and the presence of metal ions.[2]
Q2: How does chelation with metal ions affect the properties of this compound?
A2: Chelation with metal ions can significantly improve this compound's stability and solubility.[1] The formation of this compound-metal complexes can also enhance its biological activities, including antioxidant and anti-inflammatory properties.[3][4] For instance, the formation of this compound-iron complex nanoparticles has been shown to increase the aqueous solubility and stability of this compound.
Q3: Which functional groups in the this compound molecule are involved in metal ion chelation?
A3: this compound has multiple potential chelation sites. The most common binding sites involve the 3-hydroxyl and 4-carbonyl groups on the C-ring, the 5-hydroxyl and 4-carbonyl groups between the A and C rings, and the 3',4'-dihydroxyl groups on the B-ring (catechol group). The specific site of chelation can depend on the metal ion involved.
Q4: What is the typical stoichiometry of this compound-metal ion complexes?
A4: The stoichiometry of this compound-metal ion complexes can vary depending on the metal ion and the reaction conditions. Common stoichiometries observed are 1:1, 1:2, and 2:3 (metal:this compound). For example, studies have shown that this compound forms 1:1 complexes with Ca2+, Mg2+, and Ni2+. With Fe2+, Co2+, Ni2+, and Zn2+, complexes with stoichiometries of 1:1, 1:2, and 2:3 have been reported.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected UV-Vis spectral shifts upon addition of metal ions.
-
Possible Cause 1: pH of the solution. The UV-Vis absorption spectrum of this compound is highly sensitive to pH. Changes in pH can cause deprotonation of the hydroxyl groups, leading to spectral shifts that can be misinterpreted as chelation.
-
Troubleshooting Tip: Ensure the pH of your experimental system is controlled and consistent across all measurements. Prepare buffered solutions to maintain a stable pH. It is recommended to perform control experiments to characterize the UV-Vis spectrum of this compound at the experimental pH in the absence of metal ions.
-
-
Possible Cause 2: Degradation of this compound. this compound can degrade, particularly at high pH. This degradation will alter the UV-Vis spectrum and interfere with the analysis of chelation.
-
Troubleshooting Tip: Prepare fresh this compound solutions for each experiment. Protect the solutions from light and high temperatures. Monitor the stability of your this compound stock solution over time by acquiring its UV-Vis spectrum.
-
-
Possible Cause 3: Solvent effects. The solvent composition can influence the spectral properties of both this compound and its metal complexes.
-
Troubleshooting Tip: Maintain a consistent solvent system throughout your experiments. If using a co-solvent like ethanol or methanol, ensure the concentration is the same in all samples.
-
Issue 2: Low fluorescence quenching observed when studying this compound-metal interactions.
-
Possible Cause 1: Inappropriate excitation or emission wavelengths. The fluorescence of this compound and its response to metal ions are dependent on the specific excitation and emission wavelengths used.
-
Troubleshooting Tip: Optimize the excitation and emission wavelengths for your specific experimental setup. This compound exhibits fluorescence when excited at around 295 nm or 450 nm.
-
-
Possible Cause 2: The chosen metal ion is not an efficient quencher. Not all metal ions will quench the fluorescence of this compound to the same extent. The quenching efficiency depends on the nature of the metal ion.
-
Troubleshooting Tip: The quenching mechanism can be static or dynamic. Performing temperature-dependent fluorescence quenching studies can help elucidate the mechanism. The Stern-Volmer relationship can be used to analyze the quenching data.
-
-
Possible Cause 3: Interference from other components in the system. If working in a complex medium, other molecules may interact with this compound or the metal ion, affecting the fluorescence quenching.
-
Troubleshooting Tip: Start with a simple buffered system to characterize the direct interaction between this compound and the metal ion before moving to more complex media.
-
Quantitative Data Summary
| Metal Ion | Stoichiometry (Metal:this compound) | Binding Constant (K) | Technique | Reference |
| Ca2+ | 1:1 | 2.20 ± 1.77 x 10³ M⁻¹ | Spectrophotometry | |
| Mg2+ | 1:1 | 1.37 ± 0.59 x 10³ M⁻¹ | Spectrophotometry | |
| Ni2+ | 1:1 | 7.03 ± 1.04 x 10⁴ M⁻¹ | Spectrophotometry | |
| Fe(NTA) | - | 1.0(7) x 10⁵ M⁻¹ | - | |
| Cu2+ | 1:1, 1:2 | - | ESI-MS | |
| Fe2+ | 1:2, 2:3 | - | ESI-MS | |
| Co2+ | 1:1, 1:2, 2:3 | - | ESI-MS | |
| Ni2+ | 1:1, 1:2, 2:3 | - | ESI-MS | |
| Zn2+ | 1:1, 1:2, 2:3 | - | ESI-MS |
Stability Order of Divalent Metal-Quercetin Complexes: Cu²⁺ > Ni²⁺ > Co²⁺ > Fe²⁺ > Zn²⁺
Experimental Protocols
Protocol 1: Characterization of this compound-Metal Ion Chelation by UV-Vis Spectroscopy
-
Materials:
-
This compound stock solution (e.g., in ethanol or DMSO).
-
Metal salt stock solution (e.g., FeCl₃, CuSO₄) in a suitable solvent.
-
Buffer solution of the desired pH.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
-
Procedure: a. Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the metal ion in the chosen buffer. Ensure the final concentration of the organic solvent (from the this compound stock) is low and consistent across all samples. b. Prepare a blank solution containing the buffer and the same concentration of the organic solvent. c. Prepare a control solution of this compound in the buffer without any metal ions. d. Record the UV-Vis absorption spectra of all solutions over a relevant wavelength range (e.g., 200-800 nm). e. Observe the changes in the absorption bands of this compound upon the addition of the metal ion. A bathochromic (red) shift or a hypsochromic (blue) shift in the characteristic absorption bands of this compound (around 256 nm and 374 nm) indicates complex formation. The appearance of new absorption bands is also indicative of chelation.
Protocol 2: Investigation of this compound-Metal Ion Interaction by Fluorescence Quenching
-
Materials:
-
This compound stock solution.
-
Metal salt stock solution.
-
Buffer solution.
-
Fluorometer.
-
Quartz cuvettes.
-
-
Procedure: a. Prepare a solution of this compound in the desired buffer. b. Record the fluorescence emission spectrum of the this compound solution at an appropriate excitation wavelength (e.g., 295 nm or 450 nm). c. Titrate the this compound solution with small aliquots of the metal salt stock solution. d. After each addition, mix thoroughly and record the fluorescence emission spectrum. e. A decrease in the fluorescence intensity of this compound upon the addition of the metal ion indicates quenching and suggests an interaction. f. To determine the quenching mechanism (static or dynamic), repeat the experiment at different temperatures. g. Analyze the data using the Stern-Volmer equation.
Visualizations
Caption: Potential metal ion chelation sites on the this compound molecule.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Caption: Logic diagram for fluorescence quenching experiments.
References
- 1. Synthesis and Characterization of this compound–Iron Complex Nanoparticles for Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Studies on Transition Metal-Quercetin Complexes Using Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Validation & Comparative
Quercetin's Neuroprotective Efficacy: A Comparative Analysis Across Preclinical Models
Quercetin, a ubiquitous plant flavonoid, has garnered significant attention for its potential neuroprotective properties. Its antioxidant, anti-inflammatory, and anti-apoptotic actions position it as a promising therapeutic candidate for a range of neurodegenerative disorders.[1][2][3] This guide provides a comparative overview of this compound's effectiveness in various in vitro and in vivo models, supported by experimental data and detailed protocols.
I. Validation in In Vitro Models: Cellular and Molecular Insights
In vitro studies have been instrumental in elucidating the direct cellular and molecular mechanisms underlying this compound's neuroprotective effects. These models allow for the investigation of this compound's ability to counteract neurotoxicity induced by various agents in controlled environments.[4]
Table 1: this compound's Neuroprotective Effects in In Vitro Models
| Cell Line/Primary Culture | Neurotoxic Agent/Insult | This compound Concentration | Key Quantitative Findings |
| PC12 Cells | 6-hydroxydopamine (6-OHDA) | 20 μM | Increased levels of mitophagy markers PINK1 and Parkin; decreased α-synuclein protein expression.[5] |
| PC12 Cells | Amyloid-β (Aβ) 25-35 (20 μmol/L) | 10, 20, 40, 80 μmol/L | Increased cell survival rate and proliferation; decreased LDH levels in a dose-dependent manner. |
| Primary Hippocampal Cultures | Amyloid-β (Aβ) 1-42 | 5, 10 μM | Significantly attenuated Aβ-induced cytotoxicity, protein oxidation, lipid peroxidation, and apoptosis. Higher doses (20, 40 μM) were not significantly neuroprotective. |
| SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) (1 mmol/L) | Equivalent to 10 µg/mL (encapsulated) | Encapsulated this compound showed more pronounced neuroprotective activity compared to free this compound. |
| SH-SY5Y Cells | Amyloid-β (Aβ) 1-42 (10 µM) | 50, 100, 150 µM | Increased cell viability by 3.57%, 22.06%, and 35.84% respectively, in a dose-dependent manner. |
| Rat Brain Synaptosomes | 6-hydroxydopamine (6-OHDA) | Equivalent to 10 µg/mL (encapsulated) | Encapsulated this compound demonstrated improved neuroprotective activity over free this compound. |
1. Cell Culture and Treatment (PC12 Cells with Aβ₂₅₋₃₅)
-
Cell Line: PC12 cells are cultured in appropriate media.
-
Model Induction: An Alzheimer's disease cell model is established by treating the cells with 20 μmol/L of Aβ₂₅₋₃₅ for 24 hours.
-
This compound Intervention: In the experimental groups, cells are pre-treated with varying concentrations of this compound (10, 20, 40, and 80 μmol/L) for 24, 48, or 72 hours before the addition of Aβ₂₅₋₃₅.
-
Control Groups: A control group with untreated cells and a model group with only Aβ₂₅₋₃₅ treatment are included.
2. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases into an insoluble formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
3. Apoptosis Assay (FACS)
-
Principle: Uses flow cytometry to detect apoptotic cells after staining with specific fluorescent dyes.
-
Procedure:
-
Following treatment, cells are harvested and washed.
-
Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the nucleus of late apoptotic or necrotic cells).
-
The stained cells are analyzed by a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Caption: General workflow for in vitro neuroprotection studies.
II. Validation in In Vivo Models: From Bench to Preclinical
In vivo models are crucial for evaluating the therapeutic potential of this compound in a complex biological system, assessing its effects on behavior, and understanding its pharmacokinetic and pharmacodynamic properties.
Table 2: this compound's Neuroprotective Effects in In Vivo Models
| Disease Model | Animal Model | This compound Dosage & Route | Key Quantitative Findings |
| Parkinson's Disease | 6-OHDA-lesioned Rat | 30 mg/kg | Increased time on the rotarod; reduced apomorphine-induced rotations. |
| Parkinson's Disease | 6-OHDA-lesioned Rat | 10 and 25 mg/kg | Dose-dependently improved motor coordination and alleviated anxiety-like behaviors. |
| Alzheimer's Disease | 3xTg-AD Mouse (aged) | 25 mg/kg, i.p. every 48h for 3 months | Decreased extracellular β-amyloidosis, tauopathy, astrogliosis, and microgliosis in the hippocampus and amygdala. |
| Alzheimer's Disease | APP/PS1 Mouse | Not specified | Decreased ROS and MDA content; increased SOD and GSH-Px levels; inhibited apoptosis by decreasing Bax and caspase-3 and increasing Bcl-2. |
| Ischemic Stroke | MCAO Rat | 5, 10, 20 mg/kg/day, p.o. | Oral pretreatment for 7 days significantly reduced post-stroke brain damage. |
| Ischemic Stroke | MCAO Rat | Not specified | Reduced infarct volume from 26.35% to 14.87%. |
| Ischemic Stroke | Global Cerebral I/R Rat | 5 and 10 mg/kg/day | Apoptotic rate reduced from 35.56% in the I/R group to 19.28% (5 mg/kg) and 9.41% (10 mg/kg). |
| Huntington's Disease | 3-Nitropropionic Acid-induced Rat | Not specified | Attenuated anxiety, motor coordination deficits; decreased microglial proliferation and increased astrocyte numbers. |
1. Animal Model of Parkinson's Disease (6-OHDA)
-
Animals: Male Wistar rats are commonly used.
-
Induction: 6-hydroxydopamine (8 μg/3 μl) is injected into the medial forebrain bundle to induce degeneration of dopaminergic neurons, mimicking Parkinson's disease pathology.
-
This compound Administration: this compound (e.g., 10 and 25 mg/kg) is administered, often intraperitoneally, following the lesioning.
-
Behavioral Assessment: Motor function is evaluated using tests like the apomorphine-induced rotation test and the rotarod test.
2. Animal Model of Ischemic Stroke (MCAO)
-
Animals: Sprague Dawley rats are frequently used.
-
Induction: Middle Cerebral Artery Occlusion (MCAO) is performed to induce focal cerebral ischemia. This typically involves inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery. After a set period (e.g., 2 hours), the filament is withdrawn to allow reperfusion.
-
This compound Administration: this compound (e.g., 10 mg/kg) can be administered before or after the MCAO procedure.
-
Outcome Measures: Neurological deficits are scored, and infarct volume is measured using techniques like TTC staining of brain slices.
3. Behavioral Testing: Rotarod Test
-
Purpose: To assess motor coordination and balance.
-
Procedure:
-
The animal is placed on a rotating rod that gradually accelerates.
-
The latency to fall off the rod is recorded.
-
Animals are typically trained for several days before the actual test. An increased latency to fall in the this compound-treated group compared to the disease model group indicates improved motor function.
-
Caption: General workflow for in vivo neuroprotection studies.
III. Key Signaling Pathways in this compound's Neuroprotection
This compound exerts its neuroprotective effects by modulating multiple intracellular signaling pathways that are critical for cell survival, inflammation, and antioxidant defense.
1. Nrf2-ARE Pathway
The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a primary mechanism for cellular defense against oxidative stress. This compound can activate Nrf2, leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. This enhances the cell's capacity to neutralize reactive oxygen species (ROS).
Caption: this compound activates the Nrf2-ARE antioxidant pathway.
2. PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade. This compound has been shown to activate this pathway, which in turn inhibits apoptotic proteins (like GSK-3β and Bax) and promotes the expression of anti-apoptotic proteins (like Bcl-2). This action helps to prevent neuronal cell death. In some models, this compound's activation of the PI3K/Akt pathway also promotes M2 (anti-inflammatory) polarization of microglia.
Caption: this compound promotes neuronal survival via the PI3K/Akt pathway.
3. NF-κB Pathway
Neuroinflammation is a key component of neurodegenerative diseases. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This anti-inflammatory effect helps to mitigate the inflammatory damage to neurons.
References
- 1. Targeting signaling pathways in neurodegenerative diseases: this compound's cellular and molecular mechanisms for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropharmacological Effects of this compound: A Literature-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound in preclinical models of Parkinson's disease: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Neuroprotection by this compound: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of this compound improves mitochondria quality control and protects the neurons in 6-OHDA-lesioned Parkinson's disease models | Aging [aging-us.com]
A Comparative Guide to Quercetin Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quercetin metabolism in various species, supported by experimental data. It is designed to assist researchers in understanding the cross-species differences in the absorption, distribution, metabolism, and excretion (ADME) of this ubiquitous flavonoid, aiding in the design and interpretation of preclinical and clinical studies.
Executive Summary
This compound, a potent antioxidant flavonoid found in many fruits and vegetables, undergoes extensive metabolism that varies significantly across species. These differences in biotransformation can have profound implications for its bioavailability and biological activity. This guide summarizes key quantitative data, details common experimental methodologies, and visualizes the metabolic pathways to provide a comprehensive overview for researchers. In general, rodents exhibit a higher capacity for sulfation, while humans tend to favor glucuronidation. The gut microbiota also plays a crucial, species-dependent role in the initial breakdown of this compound glycosides and subsequent degradation of the aglycone.
Comparative Pharmacokinetics and Metabolite Profiles
The bioavailability and metabolic fate of this compound are highly dependent on the species being studied. The following tables summarize key pharmacokinetic parameters and the distribution of major metabolites in humans, rats, and mice.
Table 1: Pharmacokinetic Parameters of this compound (Aglycone) Following Oral Administration
| Species | Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | Reference |
| Human | 500 mg | ~0.5-1.0 | 0.5-1.0 | Not consistently reported | [1][2] |
| Rat | 50 mg/kg | ~15.5 | ~0.9 | ~53.8 | [3][4] |
| Mouse | Not specified | Not specified | Not specified | Not specified | [5] |
Note: Direct comparative studies with consistent dosing and analytical methods are limited, leading to variability in reported values.
Table 2: Major this compound Metabolites in Plasma and Urine
| Species | Primary Conjugation in Plasma | Key Metabolites Identified | Reference |
| Human | Glucuronidation and Sulfation | This compound-3'-sulfate, this compound-3-glucuronide, Isorhamnetin (3'-O-methylthis compound) and its conjugates | |
| Rat | Sulfation and Glucuronidation | This compound-3'-sulfate, this compound-3-glucuronide, Isorhamnetin conjugates (glucurono-sulfo conjugates) | |
| Mouse | Sulfation | This compound-3'-sulfate, this compound-3-glucuronide, Isorhamnetin | |
| Pig | Glucuronidation and Sulfation | Conjugated this compound, Isorhamnetin, Tamarixetin, Kaempferol | |
| Ruminants | Sulfation (of microbial metabolites) | 4-methylcatechol-sulfate, Isorhamnetin-glucuronide sulfate |
Metabolic Pathways of this compound
This compound undergoes extensive Phase I (methylation) and Phase II (glucuronidation, sulfation) metabolism, primarily in the small intestine and liver. The gut microbiota also plays a critical role in the initial deglycosylation and subsequent degradation of this compound.
Caption: General metabolic pathway of this compound.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in rats or mice following oral administration.
Caption: Workflow for a typical rodent pharmacokinetic study.
Methodology Details:
-
Animal Models: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are commonly used.
-
Housing and Diet: Animals are housed in a controlled environment with a standard diet. A low-flavonoid diet may be provided for a period before the study to minimize background levels.
-
This compound Formulation: this compound is typically suspended in a vehicle such as 0.5% carboxymethylcellulose or a mixture of polyethylene glycol and saline.
-
Blood Collection: Blood samples are collected from the tail vein or via cannulation at predetermined time points into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation and Storage: Blood is centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma samples are typically subjected to protein precipitation (e.g., with acetonitrile) followed by LC-MS/MS analysis to quantify this compound and its metabolites. An enzymatic hydrolysis step using β-glucuronidase and sulfatase can be included to measure total aglycone concentration.
In Vitro Metabolism using Liver Microsomes
This assay is used to assess the metabolic stability and identify metabolites of this compound in the liver.
Methodology Details:
-
Materials: Pooled liver microsomes from the species of interest (e.g., human, rat, mouse), NADPH regenerating system, and potassium phosphate buffer (pH 7.4).
-
Incubation: this compound (at a specified concentration, e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound and the formation of metabolites.
In Vitro Gut Microbiota Metabolism
This protocol simulates the metabolism of this compound by gut bacteria.
Methodology Details:
-
Fecal Sample Collection: Fresh fecal samples are collected from the species of interest.
-
Fecal Slurry Preparation: A fecal slurry is prepared by homogenizing the feces in an anaerobic buffer.
-
Incubation: this compound is added to the fecal slurry and incubated under anaerobic conditions at 37°C.
-
Sampling: Aliquots are collected at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by LC-MS/MS to identify and quantify this compound and its degradation products. 16S rRNA sequencing can be performed to characterize the microbial composition.
Cross-Species Differences in Metabolism
-
Humans vs. Rodents: In humans, this compound methylation primarily occurs in the liver, while sulfation is more prominent in the enterocytes. In contrast, mice exhibit greater UDP-glucuronosyltransferase (UGT) activity in the enterocytes. After long-term supplementation, this compound metabolism in rodents appears to be comparable to that in humans, with this compound-3-glucuronide (Q3G) being the dominant metabolite. However, some studies suggest that the ratio of methylated to non-methylated metabolites is higher in rats with free access to a this compound-containing diet compared to intragastric administration.
-
Pigs: The pig is considered a good model for human digestion and metabolism. The bioavailability of this compound in pigs is influenced by the dietary fat content and is higher when administered as a glucoside compared to the aglycone. The primary organs involved in this compound metabolism and excretion in pigs are the liver, small intestine, and kidneys.
-
Ruminants: In ruminants, this compound undergoes extensive degradation by the rumen microbiota before it can be absorbed. The main metabolites formed in the rumen are 3,4-dihydroxyphenylacetic acid and 4-methylcatechol. These microbial metabolites are then absorbed and undergo Phase II metabolism, with 4-methylcatechol-1-sulfate and isorhamnetin-glucuronide sulfate being major circulating forms.
Conclusion
The metabolism of this compound is a complex process that exhibits significant variability across species. This guide highlights the key differences in pharmacokinetic profiles, major metabolites, and metabolic pathways in humans, rodents, pigs, and ruminants. A thorough understanding of these differences is crucial for the extrapolation of data from animal models to humans and for the successful development of this compound-based therapeutic agents. The provided experimental protocols offer a foundation for designing studies to further investigate the fascinating journey of this flavonoid through different biological systems.
References
- 1. Urinary and plasma levels of resveratrol and this compound in humans, mice, and rats after ingestion of pure compounds and grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectroscopy assay for this compound and conjugated this compound metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparison of this compound, isoquercitrin, and this compound-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 4. Pharmacokinetic comparison of this compound, isoquercitrin, and this compound-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing the metabolism of this compound in rats, mice and gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Quercetin Versus Other Flavonoids in Inhibiting Inflammatory Pathways
A Comparative Guide for Researchers
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases. Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their anti-inflammatory properties. Among them, quercetin is one of the most extensively studied. This guide provides an objective comparison of this compound's efficacy in inhibiting key inflammatory pathways against other common flavonoids, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Overview of Key Inflammatory Signaling Pathways
Inflammatory responses are tightly regulated by complex signaling networks. Flavonoids exert their anti-inflammatory effects by modulating these pathways. The three primary cascades involved are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
-
NF-κB Pathway: This pathway is a cornerstone of the inflammatory process.[1] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[1][2] Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and degradation.[1][2] This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
MAPK Pathway: The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, regulates a wide range of cellular processes, including inflammation. Upon stimulation, a cascade of phosphorylation events activates these kinases. Activated MAPKs then phosphorylate various transcription factors and proteins, leading to the production of inflammatory mediators. This compound has been shown to inhibit the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli.
-
JAK/STAT Pathway: This pathway is crucial for signaling from cytokine and growth factor receptors. Ligand binding to a receptor induces the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This compound has been reported to actively inhibit the JAK/STAT signaling pathway in various inflammatory conditions.
Comparative Efficacy of Flavonoids
The anti-inflammatory potential of flavonoids varies based on their chemical structure, including the number and position of hydroxyl groups. The following tables summarize quantitative data comparing this compound to other flavonoids.
Table 1: Inhibition of NF-κB and MAPK Signaling Pathways
| Flavonoid | Model System | Target | Method | Result | Reference |
| This compound | LPS-stimulated RAW 264.7 cells | NF-κB | Western Blot | Inhibited IκBα phosphorylation and p65 nuclear translocation | |
| LPS-stimulated RAW 264.7 cells | p-ERK, p-JNK, p-p38 | Western Blot | Dose-dependent inhibition of phosphorylation | ||
| Ang II-stimulated cardiac fibroblasts | p-ERK, p-JNK, p-p38 | Western Blot | Significantly reduced phosphorylation | ||
| Kaempferol | LPS-stimulated RAW 264.7 cells | NF-κB | Western Blot | Inhibited IκBα phosphorylation | |
| Chang Liver cells | NF-κB | Western Blot | Blocked NF-κB activation and IKKα phosphorylation | ||
| Luteolin | S. aureus-induced mastitis model | NF-κB | Western Blot | Suppressed IκBα and NF-κB p65 phosphorylation | |
| LPS-stimulated macrophages | COX-2 expression | Western Blot | Stronger suppression of COX-2 protein than chrysin | ||
| Apigenin | TNF-α-stimulated cells | IL-1β, IL-6 | ELISA | Inhibition of TNF-α-induced cytokine production | |
| Myricetin | LPS-stimulated RAW 264.7 cells | NF-κB | Western Blot | Reduced p65 phosphorylation and nuclear translocation | |
| Genistein | Activated Macrophages | NF-κB, STAT-1 | EMSA | Inhibited activation of both transcription factors |
Table 2: Inhibition of Pro-Inflammatory Mediators and Enzymes
| Flavonoid | Assay | IC50 / Inhibition % | Reference |
| This compound | NO Production (LPS-induced RAW 264.7) | Significant dose-dependent reduction | |
| 5-LOX Inhibition | IC50: 1.84 μg/ml | ||
| COX-2 Inhibition | Preferential inhibitor of COX-2 | ||
| Kaempferol | NO Production (LPS-induced RAW 264.7) | Significant dose-dependent reduction | |
| 5-LOX Inhibition | IC50: 5.318 μg/ml | ||
| Luteolin | NO Production (LPS-induced RAW 264.7) | Significant dose-dependent reduction | |
| 5-LOX Inhibition | IC50: 2.099 μg/ml | ||
| COX-2 Inhibition | Suppressed PGE2 formation effectively | ||
| Apigenin | NO Production (LPS-induced RAW 264.7) | Significant dose-dependent reduction | |
| 5-LOX Inhibition | IC50: 0.8243 μg/ml | ||
| Myricetin | 5-LOX Inhibition | Potent inhibitor | |
| Hesperidin | Leukotriene B4 Synthesis | Reduced synthesis in a colitis rat model |
Summary of Findings:
-
NF-κB Inhibition: this compound, kaempferol, luteolin, and genistein are all potent inhibitors of the NF-κB pathway. Genistein and kaempferol also show inhibitory effects on STAT-1 activation, suggesting a broader mechanism of action in certain contexts.
-
MAPK Inhibition: this compound consistently demonstrates strong inhibitory effects across all three major MAPK branches (ERK, JNK, p38). Fisetin, another flavonol, also shows significant inhibition of the MAPK pathway.
-
Enzyme Inhibition: When comparing IC50 values for the inhibition of 5-lipoxygenase (5-LOX), apigenin and this compound appear to be among the most potent. Many flavonoids, including this compound, show preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it reduces gastrointestinal side effects. Luteolin has been noted to modulate the immune response more efficiently than this compound and genistein in some models.
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed methodologies for common assays used to evaluate the anti-inflammatory effects of flavonoids.
Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages
This is a widely used in vitro model to screen for anti-inflammatory activity.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells in appropriate plates (e.g., 96-well for viability/Griess assays, 6-well for Western blot/qPCR) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test flavonoid (e.g., this compound, luteolin) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for a specified period (e.g., 30 min for MAPK analysis, 24 hours for NO/cytokine analysis).
-
Analysis:
-
Nitric Oxide (NO) Assay: Measure nitrite accumulation in the culture supernatant using the Griess reagent. The absorbance is read at ~540 nm.
-
ELISA: Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using commercial ELISA kits according to the manufacturer’s instructions.
-
Western Blotting: Lyse the cells to extract proteins. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38) and corresponding total proteins.
-
qRT-PCR: Isolate total RNA from cells, reverse transcribe to cDNA, and perform quantitative PCR using specific primers for genes of interest (e.g., iNOS, TNF-α, IL-6). Normalize results to a housekeeping gene like GAPDH.
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema
This is a classic in vivo model for evaluating acute anti-inflammatory activity.
-
Animal Model: Use male Sprague Dawley or Wistar rats (150-200g).
-
Grouping: Divide animals into groups: Vehicle control, positive control (e.g., Indomethacin), and test flavonoid groups at various doses.
-
Compound Administration: Administer the test flavonoid or vehicle orally or intraperitoneally 30-60 minutes before inducing edema.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Conclusion and Future Directions
The experimental evidence robustly supports the potent anti-inflammatory properties of this compound through its modulation of the NF-κB, MAPK, and JAK/STAT signaling pathways.
A comparative analysis reveals that while this compound is a powerful and broad-spectrum inhibitor, other flavonoids exhibit comparable or even superior activity against specific targets. For instance, luteolin may be more efficient in modulating certain immune responses, while apigenin shows very high potency in inhibiting 5-LOX. These differences are often attributed to subtle variations in their chemical structures.
For drug development professionals, this data underscores that while this compound is a strong lead compound, derivatives or combinations with other flavonoids could offer enhanced specificity and efficacy. Future research should focus on head-to-head comparisons in more complex disease models and human clinical trials to fully elucidate the therapeutic potential of these natural compounds. The use of nanoformulations to improve the bioavailability of this compound and other flavonoids is also a promising avenue for enhancing their clinical utility.
References
A Head-to-Head Comparison of Quercetin Delivery Systems: An Evidence-Based Guide
Quercetin, a potent flavonoid antioxidant, has garnered significant attention for its therapeutic potential in a range of diseases, including cancer, inflammation, and diabetes.[1][2] However, its clinical application is severely hampered by poor aqueous solubility, low chemical stability, and limited oral bioavailability, often less than 5%.[3][4] To surmount these challenges, a variety of advanced drug delivery systems have been developed. This guide provides a head-to-head comparison of different this compound delivery platforms, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting and designing optimal formulations.
Performance Comparison of this compound Delivery Systems
The efficacy of a this compound delivery system is primarily evaluated by its ability to enhance solubility, protect the molecule from degradation, and improve its pharmacokinetic profile. The following tables summarize quantitative data from various experimental studies, comparing key performance indicators across different formulation strategies.
Table 1: Physicochemical Characteristics of this compound Delivery Systems
| Delivery System | Core Components | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion (Que-NE) | Oil, Surfactant, Co-surfactant | 16.91 ± 0.08 | > 99% | [5] |
| Nanodroplets (NQ) | Lipids, Stabilizers | ~ 280 | Not Reported | |
| PLGA Nanoparticles (Qu-NP) | Poly(lactic-co-glycolic acid) | 179.9 ± 11.2 | > 86% | |
| Nanosuspensions (SPC-Pip-Que-NSps) | Soybean Lecithin (SPC), Piperine (Pip) | ~ 200 | Not Applicable | |
| Nanocochleates (QN) | Dimyristoylphosphatidylglycerol (DMPG) | 250 - 450 | ~ 70 - 85% | |
| Liposomes (QL) | Phospholipids, Cholesterol | 150 - 350 | ~ 55 - 75% | |
| Hybrid-Hydrogel (FQ-35) | Fenugreek Galactomannans | 183.6 ± 42.7 | Not Reported | |
| LipoMicel® | Food-grade delivery form | Not Reported | Not Reported | |
| β-Cyclodextrin Complex | Methyl-β-Cyclodextrin (Me-β-CD) | Not Applicable | Not Applicable |
Table 2: In Vitro this compound Release Profiles
| Delivery System | Release Medium | Time (hours) | Cumulative Release (%) | Release Kinetics | Reference |
| Free this compound | PEG 400 with 20% Ethanol | 8 | ~ 90 | Rapid | |
| Nanodroplets (NQ) | PEG 400 with 20% Ethanol | 8 | ~ 60 | Sustained | |
| PLGA Nanoparticles | Phosphate Buffer | 24 | ~ 56 - 65 | Slow | |
| Graphene Oxide Nanocarriers | PBS (pH 7.4) | 72 | ~ 36.5 | Controlled | |
| Nanoliposomes | Not Specified | 12 | ~ 90 | Sustained | |
| Nanocochleates | PBS (pH 7.4) | 24 | ~ 62 | Controlled | |
| Liposomes | PBS (pH 7.4) | 24 | ~ 78 | Controlled | |
| Pulmospheres | PBS (pH 7.4) | 10 | 50.47 - 58.37 | Higuchi Model | |
| Solid Lipid Microparticles | Not Specified | 10.5 | ~ 31 - 33 | Higuchi Model |
Table 3: In Vivo Pharmacokinetic Parameters of this compound Delivery Systems in Rats
| Delivery System (Dose) | Cmax (ng/mL or µg/mL) | Tmax (hours) | AUC (ng·h/mL or µg·h/mL) | Relative Bioavailability Increase | Reference |
| Free this compound Suspension (50 mg/kg) | - | - | - | Baseline | |
| This compound Nanoemulsion (50 mg/kg) | 28.56 ± 2.01 µg/mL | 4 | 298.54 ± 19.31 µg·h/mL | 7.9-fold vs. pure drug | |
| PLGA Nanoparticles (Qu-NP) | - | - | - | 523% vs. suspension | |
| Nanosuspension (SPC-Pip-NSps, 50 mg/kg) | - | - | - | 23.58% (Absolute) vs. 3.61% for suspension | |
| Nanodroplets (NQ, 3 mg/kg, IV) | ~ 20 µg/mL | 0.083 | 60.5 ± 5.9 µg/mL·min | 3.3-fold vs. free this compound (IV) | |
| β-Cyclodextrin Complex (Nasal) | 0.69 ± 0.15 µg/mL | 0.083 | 25.1 ± 10.1 µg·h/mL | Significantly higher Cmax vs. oral |
Table 4: Human Pharmacokinetic Parameters of this compound Delivery Systems
| Delivery System (Dose) | Cmax (ng/mL) | Tmax (hours) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability Increase vs. Standard | Reference |
| Standard this compound (500 mg) | 22.7 ± 11.2 | 1.3 ± 0.5 | 100.1 ± 22.8 | Baseline | |
| LipoMicel® (500 mg) | 175.4 ± 46.2 | 2.9 ± 1.1 | 703.1 ± 180.2 | 7-fold | |
| Unformulated this compound (UQ) | 14.48 ± 6.65 | 1.12 ± 0.34 | 27.44 | Baseline | |
| Hybrid-Hydrogel (FQ-35) | 314.66 ± 135.46 | 3.25 ± 0.44 | 1703.50 | 62-fold (total this compound) |
Key Experimental Methodologies
Accurate comparison requires an understanding of the underlying experimental protocols. Below are detailed methodologies for key assays cited in the development and evaluation of this compound delivery systems.
In Vivo Pharmacokinetic Study in Rats
This protocol is a synthesis of methods described for evaluating the oral bioavailability of this compound nanoformulations.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-300 g) are used. Animals are acclimatized for at least one week under standard conditions (23±2°C, 50±5% humidity, 12h light/dark cycle) with free access to food and water.
-
Dosing: Rats are fasted overnight prior to the experiment. A single oral dose of the this compound formulation (e.g., 50 mg/kg) or the control (free this compound suspension in a vehicle like 0.5% carboxymethyl cellulose) is administered via oral gavage.
-
Blood Sampling: Blood samples (~0.3-0.4 mL) are collected from the tail vein or jugular vein cannula at predetermined time points (e.g., 0, 1, 2, 4, 8, 16, 24, and 48 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is immediately separated by centrifugation (e.g., 5000 rpm for 10 minutes) and stored at -80°C until analysis.
-
Sample Analysis (HPLC):
-
Extraction: An internal standard (e.g., naringenin) is added to a 100 µL plasma sample. Proteins are precipitated and this compound is extracted using an organic solvent mixture (e.g., ethyl acetate:acetone 10:1, v/v). The mixture is vortexed and centrifuged (e.g., 13000 rpm for 10 min).
-
Chromatography: The supernatant is injected into an HPLC system equipped with a C18 column.
-
Mobile Phase: An isocratic mobile phase, such as methanol and 0.1% phosphoric acid (98:2, v/v), is used at a flow rate of 1 mL/min.
-
Detection: this compound is detected using a UV-visible or Diode Array Detector (DAD) at its maximum absorbance wavelength (e.g., 361-373 nm).
-
-
Data Analysis: Plasma concentration-time profiles are plotted. Pharmacokinetic parameters like Cmax, Tmax, and AUC are calculated using non-compartmental analysis software.
Determination of Encapsulation Efficiency (EE%)
This protocol outlines the common indirect method for determining the amount of this compound successfully encapsulated within a nanoparticle formulation.
-
Separation of Free Drug: The nanoparticle dispersion is centrifuged at high speed (e.g., 15,000 rpm for 30 min) to pellet the nanoparticles. The supernatant, containing the unencapsulated (free) this compound, is carefully collected.
-
Quantification of Free Drug: The concentration of this compound in the supernatant is measured using a validated HPLC-DAD method, as described previously.
-
Calculation: The Encapsulation Efficiency is calculated using the following formula: EE (%) = [(Total Amount of this compound - Amount of Free this compound) / Total Amount of this compound] x 100
In Vitro Cellular Uptake by Confocal Microscopy
This protocol describes a general workflow for visualizing the internalization of fluorescently labeled this compound-loaded nanoparticles into cells.
-
Cell Culture: A relevant cell line (e.g., HeLa, Caco-2) is seeded onto glass-bottom dishes or 6-well plates containing coverslips and cultured until reaching appropriate confluency.
-
Nanoparticle Labeling: Nanoparticles are formulated with a fluorescent dye (e.g., FITC, Rhodamine B) or a fluorescently labeled lipid/polymer.
-
Incubation: The cell culture medium is replaced with a medium containing the fluorescently labeled nanoparticles at a specific concentration. The cells are then incubated for a defined period (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
Staining of Cellular Compartments (Optional): To observe co-localization, specific organelles can be stained. For example, LysoTracker for lysosomes or Hoechst stain for the nucleus can be added during the final minutes of incubation.
-
Washing and Fixation: The nanoparticle-containing medium is removed, and the cells are washed three times with phosphate-buffered saline (PBS) to remove non-internalized particles. Cells are then fixed with a solution like 4% formaldehyde.
-
Imaging: The coverslips are mounted on slides. A confocal laser scanning microscope is used to acquire 3D z-stack images of the cells. Separate channels are used for the nanoparticle fluorescence and any cellular stains.
-
Image Analysis: The images are processed to visualize the intracellular localization of the nanoparticles. Co-localization analysis can be performed to determine the extent to which nanoparticles are present in specific organelles.
Visualizing Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the molecular targets of this compound and the experimental processes used to evaluate its delivery is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.
This compound's Impact on Cellular Signaling
This compound exerts its anticancer and anti-inflammatory effects by modulating key signaling pathways. The PI3K/Akt/mTOR and Wnt/β-catenin pathways are two of its primary targets.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling cascade.
Caption: this compound inhibits Wnt/β-catenin signaling.
Experimental Workflows
The following diagrams provide a visual representation of the key experimental protocols used to characterize and compare this compound delivery systems.
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Workflow for encapsulation efficiency determination.
Caption: Workflow for cellular uptake analysis via microscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Fabrication and Evaluation of this compound Nanoemulsion: A Delivery System with Improved Bioavailability and Therapeutic Efficacy in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of the this compound Nanoemulsion Technique Using Various Parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Quercetin and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of quercetin with other well-researched natural compounds: resveratrol, curcumin, and epigallocatechin gallate (EGCG). The information presented is intended to assist researchers in evaluating these compounds for further investigation and potential therapeutic development. The guide summarizes quantitative data from published findings, details common experimental protocols, and visualizes key signaling pathways involved in their mechanisms of action.
Key Biological Effects: A Comparative Overview
This compound and its counterparts exhibit a range of biological activities, with antioxidant, anti-inflammatory, and anticancer effects being the most extensively studied. The following sections provide a comparative analysis of their potency in these key areas, supported by quantitative data from in vitro studies.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose, with the half-maximal inhibitory concentration (IC50) value indicating the antioxidant potency (a lower IC50 signifies higher potency).
Table 1: Comparison of Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Reference |
| This compound | 0.74 | [1] |
| Resveratrol | ~520 | [2] |
| Curcumin | 17.25 | [2] |
| EGCG | More potent than Resveratrol | [3] |
| Ascorbic Acid (Standard) | 9.53 | [1] |
Note: Direct comparative studies for all four compounds under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of potential variations in experimental setups.
Anti-inflammatory Activity
The anti-inflammatory properties of these natural compounds are frequently assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
Table 2: Comparison of Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells)
| Compound | IC50 (µM) | Reference |
| This compound | Showed significant NO inhibition | |
| Resveratrol | Showed significant NO inhibition | |
| Curcumin | 3.7 | |
| EGCG | - |
Anticancer Activity
The cytotoxic effects of these compounds on cancer cells are a key area of investigation. The MTT assay is a widely used colorimetric assay to assess cell viability and determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). The MCF-7 breast cancer cell line is a common model for such studies.
Table 3: Comparison of Anticancer Activity (MTT Assay in MCF-7 Cells)
| Compound | IC50 (µM) | Reference |
| This compound | 10.52 (as µg/ml) | |
| Resveratrol | 131.00 | |
| Curcumin | 20 (after 48h) | |
| EGCG | Showed cytotoxic effects |
Note: The IC50 values can vary significantly depending on the incubation time and other experimental conditions. The data above is a compilation from different studies and direct comparison should be made with caution.
Experimental Protocols
To facilitate the replication of published findings, this section provides detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compounds (this compound, Resveratrol, Curcumin, EGCG) and a positive control (e.g., Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of test samples: Prepare a stock solution of the test compounds and the positive control in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution.
-
Reaction setup: In a 96-well plate, add a specific volume of each sample dilution to separate wells. Add an equal volume of the DPPH working solution to each well. Include a blank control (solvent only) and a negative control (solvent with DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Cancer cell line (e.g., MCF-7)
-
Test compounds
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Compound treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) in the incubator.
-
Addition of MTT: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 3-4 hours in the incubator to allow the formation of formazan crystals.
-
Solubilization of formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation of cell viability: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determination of IC50: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.
Western Blot Analysis for NF-κB Pathway Activation
Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the general steps to assess the activation of the NF-κB pathway by analyzing the levels of key proteins like p65 and IκBα.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell treatment and lysis: Treat cells with the test compounds and/or an inflammatory stimulus (e.g., LPS). After treatment, lyse the cells with lysis buffer.
-
Protein quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-PAGE gel.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein. β-actin is often used as a loading control to ensure equal protein loading in each lane.
Signaling Pathways and Mechanisms of Action
This compound and the other compounds in this guide exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound can inhibit this pathway at multiple steps.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Activation of this pathway, often dysregulated in cancer, promotes cell survival and inhibits apoptosis. This compound has been shown to inhibit the PI3K/Akt pathway, contributing to its anticancer effects.
Conclusion
References
Quercetin's Double-Edged Sword: A Comparative Guide to its Effects on Healthy Versus Diseased Cells
For Researchers, Scientists, and Drug Development Professionals
Quercetin, a ubiquitous plant flavonoid, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound's effects on healthy versus diseased cells, with a focus on cancer, inflammation, and cellular senescence. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, we aim to offer a valuable resource for researchers and professionals in the field of drug discovery and development.
At a Glance: Differential Cytotoxicity of this compound
A key aspect of this compound's potential as a therapeutic agent lies in its differential cytotoxicity, exhibiting greater potency against diseased cells while largely sparing their healthy counterparts. This selectivity is crucial for minimizing off-target effects in potential clinical applications. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines compared to normal cell lines.
| Cell Type | Cell Line | Disease State | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 (TNBC) | Cancer | 15.3 | [1] |
| Breast Cancer | BT-20 (TNBC) | Cancer | 20.1 | [1] |
| Breast Cancer | BT-549 (TNBC) | Cancer | 55.2 | [1] |
| Breast Cancer | MCF-7 (ER+) | Cancer | ~17-48 | [1] |
| Normal Breast | MCF-10A | Healthy | >100 | [1] |
| Normal Breast | MCF-12A | Healthy | >100 | |
| Lung Cancer | A549 | Cancer | 5.14 (72h) | |
| Lung Cancer | H69 | Cancer | 9.18 (72h) | |
| Normal Lung | W138 | Healthy | Not specified, but this compound showed protective effects | |
| Prostate Cancer | LNCaP | Cancer | 40-80 (48h) | |
| Colon Cancer | CT-26 | Cancer | 80-120 (48h) | |
| Leukemia | MOLT-4 | Cancer | 20-40 (48h) |
Delving Deeper: Mechanistic Insights into this compound's Actions
This compound's selective effects on diseased cells stem from its ability to modulate distinct signaling pathways that are often dysregulated in pathological states.
Anti-Cancer Effects: Tipping the Scales Towards Apoptosis
In cancer cells, this compound orchestrates a multi-pronged attack that culminates in cell cycle arrest and apoptosis, primarily through the inhibition of pro-survival signaling pathways like PI3K/Akt.
In many cancer types, the PI3K/Akt pathway is constitutively active, promoting uncontrolled cell growth and survival. This compound acts as an inhibitor of PI3K, thereby suppressing the downstream activation of Akt. This leads to the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.
Anti-Inflammatory Effects: Quelling the Fire of NF-κB
Chronic inflammation is a key driver of many diseases. This compound exhibits potent anti-inflammatory properties by interfering with the NF-κB signaling pathway, a central regulator of the inflammatory response.
References
Quercetin's Biological Prowess: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the correlated activities of the flavonoid quercetin in laboratory settings versus living organisms. This report synthesizes experimental data to bridge the gap between in vitro predictions and in vivo outcomes, offering a critical perspective for translational research.
This compound, a ubiquitous plant flavonoid, has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. While a vast body of in vitro research showcases its potent biological activities, the translation of these findings into in vivo efficacy is not always direct. This guide provides a comparative analysis of this compound's performance in these two distinct experimental settings, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms.
Key Discrepancies and Correlations: A Data-Driven Overview
The transition from a controlled in vitro environment to the complex biological system of a living organism often reveals discrepancies in the observed activity of a compound. For this compound, these differences are largely attributed to its bioavailability, metabolism, and interaction with the systemic environment.
Anticancer Activity: From Cell Lines to Tumor Models
In vitro studies consistently demonstrate this compound's ability to inhibit the proliferation and induce apoptosis in a wide array of cancer cell lines. However, the concentrations required to achieve these effects in vitro are often higher than those readily achievable in vivo due to metabolic modifications and clearance. Despite this, in vivo studies have confirmed this compound's anticancer potential, albeit sometimes requiring different administration routes or formulations to enhance bioavailability.
Table 1: Comparison of In Vitro and In Vivo Anticancer Activity of this compound
| Activity | In Vitro Model | In Vitro Concentration (IC50) | In Vivo Model | In Vivo Dosage | In Vivo Effect | Citation |
| Antiproliferative | CT-26 (Colon Carcinoma) | 78.3 µM (48h) | BALB/c mice with CT-26 tumors | 50, 100, 200 mg/kg (i.p.) | Significant reduction in tumor volume at all doses.[1][2] | [1][2] |
| Antiproliferative | MCF-7 (Breast Cancer) | 65.1 µM (48h) | BALB/c mice with MCF-7 tumors | 50, 100, 200 mg/kg (i.p.) | Significant reduction in tumor volume at all doses.[1] | |
| Antiproliferative | LNCaP (Prostate Cancer) | 45.2 µM (48h) | - | - | - | |
| Antiproliferative | MOLT-4 (Leukemia) | 25.8 µM (48h) | - | - | - |
IC50: The half maximal inhibitory concentration. i.p.: intraperitoneal injection.
Anti-inflammatory Effects: A Tale of Two Environments
This compound's anti-inflammatory properties are well-documented in vitro, where it effectively reduces the production of pro-inflammatory cytokines. However, in vivo studies in healthy individuals have shown limited effects, suggesting that the baseline inflammatory state of the subject is a critical factor. In contrast, studies in disease models with underlying inflammation demonstrate a more pronounced anti-inflammatory response to this compound.
Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Activity of this compound
| Activity | In Vitro Model | In Vitro Concentration | In Vitro Effect | In Vivo Model | In Vivo Dosage | In Vivo Effect | Citation |
| TNF-α Inhibition | LPS-stimulated human blood | 1 µM | 23% reduction in TNF-α production. | Healthy human volunteers | 150 mg/day (4 weeks) | No significant change in basal or LPS-induced TNF-α levels. | |
| NF-κB Inhibition | Bone marrow-derived macrophages | 10 µM | Inhibition of NF-κB activation. | Rats with DSS-induced colitis | 10 mg/kg (quercitrin) | Inhibition of NF-κB activation in colon tissue. |
LPS: Lipopolysaccharide. TNF-α: Tumor Necrosis Factor-alpha. NF-κB: Nuclear Factor kappa B. DSS: Dextran Sulfate Sodium.
Antioxidant Capacity: A Consistent Finding
The antioxidant activity of this compound observed in vitro generally translates well to in vivo settings. This compound's ability to scavenge free radicals and enhance the activity of antioxidant enzymes contributes to an overall increase in the total antioxidant capacity of the plasma.
Table 3: Comparison of In Vitro and In Vivo Antioxidant Activity of this compound
| Activity | In Vitro Assay | In Vitro Result | In Vivo Model | In Vivo Dosage | In Vivo Effect | Citation |
| Total Antioxidant Capacity (TAOC) | Fe3+ reducing ability assay | Stronger than rutin, comparable to Vitamin C and E. | Rats | 40 mg/kg (intragastric) | Significant increase in plasma TAOC. | |
| Plasma Antioxidant Status | - | - | Healthy human volunteers | 150 mg/day (4 weeks) | Significant increase in total plasma antioxidant status. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 120 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value is determined from the dose-response curve.
In Vivo: Xenograft Mouse Model of Cancer
This model is used to evaluate the effect of this compound on tumor growth in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 CT-26 or MCF-7 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Treatment: Randomly assign mice to treatment groups and administer this compound (e.g., 50, 100, 200 mg/kg) or a vehicle control via a specified route (e.g., intraperitoneal injection) daily or on a set schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating various signaling pathways. The following diagrams illustrate the key pathways affected by this compound as identified in both in vitro and in vivo studies.
Caption: this compound's inhibition of pro-inflammatory and cell survival pathways.
The diagram above illustrates how this compound can interfere with two critical signaling cascades. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby reducing the expression of inflammatory genes. Simultaneously, this compound's inhibition of PI3K leads to the downregulation of the Akt/mTOR pathway, which is crucial for cell proliferation and survival.
Caption: Workflow for comparing in vitro and in vivo this compound activity.
This workflow outlines the logical progression of research from initial in vitro screening to in vivo validation. The data generated from both arms of the study are then critically analyzed to understand the correlation and discrepancies between the two experimental systems, providing a more complete picture of this compound's therapeutic potential.
Conclusion
The presented data underscores the importance of a multi-faceted approach to evaluating the biological activity of natural compounds like this compound. While in vitro assays provide a valuable and efficient platform for initial screening and mechanistic studies, they do not fully recapitulate the complexities of a living organism. The discrepancies observed between in vitro and in vivo results for this compound highlight the critical roles of bioavailability and metabolism in determining its ultimate therapeutic efficacy. For drug development professionals, these findings emphasize the need for careful consideration of formulation and delivery strategies to enhance the in vivo performance of promising in vitro candidates. Future research should continue to focus on bridging this translational gap to unlock the full therapeutic potential of this compound and other natural products.
References
Quercetin's Power Amplified: A Comparative Guide to Synergistic Combinations with Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, has long been investigated for its pleiotropic health benefits, including antioxidant, anti-inflammatory, and anticancer properties. While its standalone efficacy is well-documented, emerging research highlights a significant enhancement of its therapeutic potential when combined with other natural compounds. This guide provides a comprehensive comparison of the synergistic effects of this compound with various natural allies, supported by experimental data and detailed methodologies to inform future research and drug development.
I. Synergistic Anticancer Effects
The combination of this compound with other natural compounds has shown remarkable synergistic activity in inhibiting cancer cell proliferation, inducing apoptosis, and overcoming drug resistance. Below is a comparative summary of key findings.
A. This compound and Curcumin
The synergy between this compound and curcumin, the active compound in turmeric, has been observed in multiple cancer cell lines. This combination often leads to a more potent anticancer effect at lower concentrations, thereby potentially reducing toxicity.
Experimental Data Summary:
| Cancer Cell Line | Compound(s) | IC50 (µM) | Synergistic Effect Noted | Reference |
| A549 (Lung) | Curcumin | 3.0 | Synergistic decrease in IC50 with combination | [1] |
| HCT116 (Colon) | Curcumin | 8.5 | Synergistic decrease in IC50 with combination | [1] |
| A375 (Melanoma) | Curcumin + this compound | N/A | Synergistic inhibition of cell proliferation | [1][2] |
| MDA-MB-231 (TNBC) | This compound + Curcumin | N/A | Synergistic inhibition of cell survival and migration | [3] |
| MDA-MB-468 (TNBC) | This compound + Curcumin | N/A | Synergistic inhibition of cell survival and migration | |
| MCF7 (Breast) | This compound + Curcumin | N/A | More pronounced effect at lower doses with nanoformulation |
Key Experimental Protocols:
-
Cell Viability Assay (MTT Assay): As described by Srivastava et al. (2019), cancer cell lines (A549, HCT116, MCF7, and A375) were seeded in 96-well plates and treated with varying concentrations of curcumin, this compound, or their combination for a specified duration. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. The absorbance was measured to determine the half-maximal inhibitory concentration (IC50).
-
Western Blot Analysis: To investigate the mechanism of action in A375 melanoma cells, cells were treated with curcumin and this compound, and protein lysates were subjected to Western blot analysis to detect changes in the expression of proteins involved in the Wnt/β-catenin signaling pathway (DVL2, β-catenin, cyclin D1, Cox2, Axin2) and apoptosis (BCL2, cleaved PARP).
-
Colony Proliferation Assay: The long-term effect on cell proliferation was determined by a colony formation assay, where cells were treated with the compounds, and the number and size of colonies were quantified after a set incubation period.
Signaling Pathway:
The synergistic anticancer effect of this compound and curcumin in A375 melanoma cells is partly attributed to the downregulation of the Wnt/β-catenin signaling pathway and the induction of apoptosis.
B. This compound and Genistein
The combination of this compound and genistein, an isoflavone found in soy products, has shown potential in suppressing the growth of breast cancer cells.
Experimental Data Summary:
| Cancer Cell Line | Compound(s) | Concentration (µg/ml) | Effect | Reference |
| MDA-MB-231 (Breast) | This compound | 2.5, 5, 15 | Significantly reduced cell proliferation | |
| MDA-MB-231 (Breast) | Genistein | 15 | Significantly reduced cell proliferation | |
| MDA-MB-231 (Breast) | This compound | 2.5, 5 | Upregulated Connexin43 (Cx43) | |
| MDA-MB-231 (Breast) | Genistein | 0.5, 2.5, 15 | Upregulated Connexin43 (Cx43) |
Key Experimental Protocols:
-
Cell Proliferation Assay: MDA-MB-231 human breast cancer cells were treated with varying concentrations of genistein and this compound for 72 hours, with the medium being replaced every 24 hours. Cell proliferation was then quantified.
-
Western Blot Analysis: To assess the levels of Connexin43 (Cx43), a protein involved in gap junctional intercellular communication, MDA-MB-231 cells were treated for 72 hours with the compounds. Protein lysates were then analyzed by Western blotting.
-
Immunocytochemistry: The localization of Cx43 within the cells following treatment with genistein and this compound was visualized using immunocytochemical analysis.
II. Synergistic Anti-inflammatory Effects
This compound's potent anti-inflammatory properties can be further augmented when combined with other natural compounds, leading to a more effective modulation of inflammatory pathways.
A. This compound and Bromelain
Bromelain, a mixture of enzymes found in pineapple, is known to enhance the absorption of this compound and exhibits its own anti-inflammatory effects. This combination is particularly noted for its benefits in reducing inflammation and allergy symptoms.
Mechanism of Synergy:
-
Enhanced Bioavailability: Bromelain increases the absorption and bioavailability of this compound, making it more effective.
-
Complementary Anti-inflammatory Action: this compound acts as a natural antihistamine by stabilizing mast cells, while bromelain helps in breaking down inflammatory proteins. Together, they can modulate pro-inflammatory cytokines like TNF-alpha and IL-6.
B. This compound and Epigallocatechin-3-gallate (EGCG)
The combination of this compound and EGCG, a major polyphenol in green tea, has demonstrated synergistic anti-inflammatory effects, particularly in the context of inflammatory bowel disease (IBD).
Experimental Data Summary:
| Model | Treatment | Key Findings | Reference |
| Macrophages | EGCG + this compound Hydrogel Beads (EQH) | Lowest production of NO (18.64 µmol/L) and TNF-α (5855.25 ng/mL) | |
| IBD Model Rats | EQH | Increased colon length, intact colonic epithelial cells | |
| IBD Model Rats | EQH | Decreased plasma TNF-α and IL-1β levels |
Key Experimental Protocols:
-
Cell Culture and Treatment: Macrophages were treated with hydrogel beads co-encapsulating EGCG and this compound (EQH).
-
Nitric Oxide (NO) and TNF-α Measurement: The levels of NO and TNF-α produced by the treated macrophages were quantified to assess the anti-inflammatory effect.
-
Animal Model of IBD: An IBD model was induced in rats, which were then treated with EH, QH, and EQH to evaluate the therapeutic effects on colon length and histology.
-
Western Blot Analysis: Protein expression of p-NFκB-p65 was analyzed to investigate the inhibition of the pro-inflammatory NF-κB signaling pathway.
Signaling Pathway:
The synergistic anti-inflammatory effect of EGCG and this compound is associated with the inhibition of the pro-inflammatory NF-κB signaling pathway.
III. Synergistic Antioxidant Effects
The antioxidant capacity of this compound can be significantly enhanced through synergistic interactions with other antioxidants, leading to more robust protection against oxidative stress.
A. This compound and Resveratrol
Resveratrol, a polyphenol found in grapes and red wine, works synergistically with this compound to improve antioxidant defenses. This combination has shown promise in addressing conditions associated with oxidative stress, such as metabolic syndrome.
Experimental Data Summary:
| Model | Treatment | Key Findings | Reference |
| Metabolic Syndrome Rats | Resveratrol (50 mg/kg/day) + this compound (0.95 mg/kg/day) | Increased levels of Nrf2 in the liver | |
| Metabolic Syndrome Rats | Resveratrol + this compound | Prevented body weight increase and decreased central adiposity | |
| Metabolic Syndrome Rats | Resveratrol + this compound | Significantly reduced insulin concentration and restored HOMA-IR | |
| In vitro assays (TRAP, TAC, FRAP, HRSA) | This compound + Resveratrol (1:1 mixture) | Higher antioxidant activity than individual compounds |
Key Experimental Protocols:
-
Animal Model: Weanling male Wistar rats were fed a high-sucrose diet to induce metabolic syndrome and then treated with a mixture of resveratrol and this compound.
-
Biochemical Analysis: Serum levels of triglycerides, insulin, leptin, and adiponectin were measured. The HOMA-IR index was calculated to assess insulin resistance.
-
Western Blot Analysis: The expression of Nrf2, a key regulator of antioxidant response, was analyzed in liver tissues.
-
In Vitro Antioxidant Assays: The total radical-trapping antioxidant parameter (TRAP), total antioxidant capacity (TAC), ferric reducing antioxidant power (FRAP), and hydroxyl radical scavenging activity (HRSA) assays were used to evaluate the antioxidant activity of this compound, resveratrol, and their mixture.
B. This compound and Vitamin C
Vitamin C and this compound exhibit a strong synergistic antioxidant relationship. Vitamin C can regenerate oxidized this compound, prolonging its antioxidant activity in the body. This combination enhances each other's antioxidant effects, providing a robust defense against oxidative stress.
Mechanism of Synergy:
-
Antioxidant Recycling: Vitamin C regenerates this compound back to its active antioxidant form.
-
Enhanced Bioavailability: The presence of vitamin C may improve the absorption and bioavailability of this compound.
-
Immune Support: Together, they can provide enhanced support to the immune system by boosting the activity of immune cells.
IV. Conclusion
The evidence strongly suggests that combining this compound with other natural compounds such as curcumin, genistein, bromelain, EGCG, resveratrol, and vitamin C can lead to synergistic therapeutic effects. These combinations often allow for greater efficacy at lower, safer doses and can target multiple signaling pathways involved in complex diseases like cancer and chronic inflammation. For researchers and drug development professionals, these findings open promising avenues for the development of novel combination therapies. Further preclinical and clinical studies are warranted to fully elucidate the mechanisms of synergy and to establish optimal dosing and formulations for human use.
References
- 1. Curcumin and this compound synergistically inhibit cancer cell proliferation in multiple cancer cells and modulate Wnt/β-catenin signaling and apoptotic pathways in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential anti-cancer effects of this compound on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Quercetin Supplementation: Unveiling the Clinical Evidence
For Immediate Release
A comprehensive meta-analysis of randomized controlled trials (RCTs) reveals the multifaceted effects of quercetin supplementation on various health outcomes, including inflammation, cardiovascular health, and endurance performance. This guide provides an objective comparison of findings from multiple meta-analyses, supported by detailed experimental data and an exploration of the underlying molecular pathways. The information is tailored for researchers, scientists, and drug development professionals to facilitate an in-depth understanding of the current clinical landscape of this compound.
Key Findings Across Clinical Endpoints
This compound, a flavonoid found in many fruits and vegetables, has demonstrated a range of biological activities in preclinical studies. This meta-analysis of human clinical trials provides a quantitative assessment of its efficacy across different physiological systems.
Impact on Inflammatory Markers
This compound supplementation has been evaluated for its potential to modulate key inflammatory biomarkers. A significant reduction in C-reactive protein (CRP) has been observed, particularly at higher doses. However, the effects on other cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) appear to be more context-dependent, with some meta-analyses showing significant reductions only in specific subpopulations.
Table 1: Meta-Analysis of this compound Supplementation on Inflammatory Markers
| Outcome | Number of Studies/Arms | Total Participants | This compound Dosage (mg/day) | Duration of Supplementation | Effect Size (WMD or SMD) | 95% Confidence Interval | p-value | Key Findings |
| C-Reactive Protein (CRP) | 7 RCTs (10 arms) | Not specified | ≥500 | Not specified | WMD: -0.34 mg/L | -0.52 to -0.16 | <0.001 | Significant reduction in CRP levels, especially at doses above 500 mg/day.[1][2] |
| C-Reactive Protein (CRP) | 16 RCTs | Not specified | Varied | Until Nov 2018 | SMD: -0.64 | -1.03 to -0.25 | 0.001 | Significant decrease in CRP levels in patients with metabolic syndrome and related disorders.[3] |
| Interleukin-6 (IL-6) | 5 studies | Not specified | High-dose interventions | Not specified | SMD: -0.69 | -1.10 to -0.38 | <0.05 | No overall effect, but significant reduction with high-dose interventions and in females or subjects with diagnosed diseases.[4] |
| TNF-α | 4 studies | Not specified | Varied | Not specified | Not significant | - | >0.05 | No relevant overall effects on peripheral TNF-α were observed.[4] |
WMD: Weighted Mean Difference; SMD: Standardized Mean Difference.
Cardiovascular Health Benefits
The impact of this compound on cardiovascular health has been a primary focus of clinical research. Meta-analyses consistently show a significant, albeit modest, reduction in both systolic and diastolic blood pressure, with more pronounced effects at daily doses of 500 mg or higher. The effects on lipid profiles are more nuanced. While some analyses indicate a significant reduction in total and LDL cholesterol, particularly in individuals with metabolic syndrome, the impact on HDL cholesterol and triglycerides is less consistent across studies.
Table 2: Meta-Analysis of this compound Supplementation on Cardiovascular Risk Factors
| Outcome | Number of Studies/Arms | Total Participants | This compound Dosage (mg/day) | Duration of Supplementation | Effect Size (WMD or SMD) | 95% Confidence Interval | p-value | Key Findings |
| Systolic Blood Pressure (SBP) | 7 trials (9 arms) | 587 | ≥500 | ≥8 weeks | WMD: -4.45 mmHg | -7.70 to -1.21 | 0.007 | Significant reduction in SBP, particularly at doses ≥500 mg/day. |
| Diastolic Blood Pressure (DBP) | 7 trials (9 arms) | 587 | ≥500 | ≥8 weeks | WMD: -2.98 mmHg | -3.64 to -2.31 | <0.001 | Significant reduction in DBP, particularly at doses ≥500 mg/day. |
| Total Cholesterol | 16 RCTs | Not specified | Varied | Until Nov 2018 | SMD: -0.98 | -1.48 to -0.49 | <0.001 | Significant decrease in total cholesterol in patients with metabolic syndrome. |
| LDL Cholesterol | 16 RCTs | Not specified | Varied | Until Nov 2018 | SMD: -0.88 | -1.35 to -0.41 | <0.001 | Significant decrease in LDL cholesterol in patients with metabolic syndrome. |
| HDL Cholesterol | 16 RCTs | Not specified | Varied | Until Nov 2018 | Not significant | - | 0.84 | No significant effect on HDL cholesterol. |
| Triglycerides | 16 RCTs | Not specified | Varied | Until Nov 2018 | Not significant | - | 0.08 | No significant effect on triglycerides. |
WMD: Weighted Mean Difference; SMD: Standardized Mean Difference.
Enhancement of Endurance Performance
The ergogenic potential of this compound has been investigated in the context of endurance exercise. Meta-analyses suggest a statistically significant, though small, improvement in endurance exercise capacity, including both VO2max and endurance performance. The median dosage in these studies was 1000 mg per day.
Table 3: Meta-Analysis of this compound Supplementation on Endurance Performance
| Outcome | Number of Studies | Total Participants | This compound Dosage (mg/day) | Median Duration of Supplementation | Effect Size (ES) | 95% Confidence Interval | p-value | Key Findings |
| Endurance Capacity (VO2max & Performance) | 11 studies | 254 | 1000 (median) | 11 days | ES: 0.15 | 0.02 to 0.27 | 0.021 | Statistically significant but small improvement in human endurance exercise capacity. |
| Endurance Performance (Power Output) | 7 articles | 288 | 960 ± 127 | 26 ± 24 days | 0.74% improvement | 0.10 to 1.39 | 0.02 | Significant improvement in endurance performance, particularly in untrained individuals. |
| Maximal Oxygen Consumption (VO2max) | 7 articles | 288 | 1000 ± 0 | 8 ± 23 days | 1.94% increase | 0.30 to 3.59 | 0.02 | Significant increase in VO2max. |
ES: Effect Size (Standardized Mean Difference).
Experimental Protocols of Key Clinical Trials
To provide a deeper understanding of the evidence, the methodologies of influential clinical trials cited in these meta-analyses are detailed below.
Blood Pressure and Metabolic Syndrome Study (Egert et al., 2009)
-
Study Design: A double-blinded, placebo-controlled cross-over trial.
-
Participants: Ninety-three overweight or obese subjects with metabolic syndrome traits.
-
Intervention: 150 mg/day of this compound for 6 weeks, followed by a 5-week washout period before crossing over to the placebo arm.
-
Blood Pressure Measurement: Blood pressure was measured in a seated position after a 5-10 minute rest period using a validated oscillometric device. Three readings were taken at 2-minute intervals, and the average of the last two readings was used for analysis.
-
Lipid Profile Analysis: Fasting blood samples were collected to measure total cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays. LDL-cholesterol was calculated using the Friedewald formula.
-
Inflammatory Marker Analysis: High-sensitivity C-reactive protein (hs-CRP) was measured using an immunoturbidimetric assay.
Inflammation Study in Type 2 Diabetes (Zahedi et al., 2013)
-
Study Design: A double-blind, randomized controlled clinical trial.
-
Participants: Seventy-two women with type 2 diabetes.
-
Intervention: 500 mg capsule of this compound daily or a placebo for 10 weeks.
-
Inflammatory Marker Analysis: Serum concentrations of high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) were measured using enzyme-linked immunosorbent assay (ELISA) kits.
-
Cardiovascular Risk Factor Assessment: Fasting blood glucose, lipid profiles, and blood pressure were measured at baseline and at the end of the study.
Endurance Performance Study (Davis et al., 2010)
-
Study Design: A randomized, double-blind, placebo-controlled crossover study.
-
Participants: Twelve healthy, untrained volunteers.
-
Intervention: 500 mg of this compound twice daily (total 1000 mg/day) or a placebo for 7 days, with a washout period between treatments.
-
Maximal Oxygen Consumption (VO2max) Test: VO2max was determined using a graded exercise test on a cycle ergometer. The protocol involved a progressive increase in workload until volitional exhaustion. Oxygen uptake was measured continuously using a metabolic cart.
-
Endurance Capacity Test: Participants cycled at a fixed percentage of their VO2max until fatigue. The time to exhaustion was recorded as the measure of endurance performance.
Underlying Signaling Pathways
The therapeutic effects of this compound are attributed to its influence on several key signaling pathways involved in inflammation and antioxidant defense.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and adhesion molecules. By suppressing the NF-κB pathway, this compound can effectively dampen the inflammatory response.
Caption: this compound inhibits the NF-κB signaling pathway.
Nrf2 Signaling Pathway
This compound is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby enhancing cellular defense against oxidative stress.
Caption: this compound activates the Nrf2 antioxidant pathway.
General Experimental Workflow of a this compound Clinical Trial
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial investigating the effects of this compound supplementation.
Caption: A typical workflow for a this compound clinical trial.
Conclusion
This meta-analysis comparison guide provides a comprehensive overview of the current clinical evidence for this compound supplementation. The data consistently support a beneficial role for this compound in reducing blood pressure and inflammation, as well as modestly enhancing endurance performance. The effects on lipid profiles are more variable and may depend on the population studied. The underlying mechanisms of action, primarily through the modulation of the NF-κB and Nrf2 signaling pathways, provide a strong biological rationale for these clinical observations. Future research should focus on optimizing dosage and formulation to maximize the therapeutic potential of this compound and further elucidate its role in various disease states.
References
- 1. This compound reduces systolic blood pressure and plasma oxidised low-density lipoprotein concentrations in overweight subjects with a high-cardiovascular disease risk phenotype: a double-blinded, placebo-controlled cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound's Neuroprotective Role: Activating Nrf2 Signaling Pathw...: Ingenta Connect [ingentaconnect.com]
- 3. Graded Exercise Testing Protocols for the Determination of VO2max: Historical Perspectives, Progress, and Future Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Analysis of Quercetin-Treated Cells: Unraveling Differential Cellular Responses
For researchers, scientists, and drug development professionals, understanding the nuanced cellular effects of flavonoids is paramount. This guide provides a comparative transcriptomic overview of cells treated with quercetin, a prominent flavonoid, benchmarked against other common flavonoids such as apigenin, luteolin, and kaempferol. By examining genome-wide expression changes, we illuminate the distinct and overlapping molecular pathways modulated by these compounds.
This comparative guide synthesizes data from multiple studies to provide a clear overview of the transcriptomic landscape in response to this compound and its counterparts. The data presented herein is crucial for discerning the specific molecular mechanisms underpinning the bioactivity of these flavonoids, thereby informing future research and therapeutic development.
Quantitative Transcriptomic Data Summary
The following tables summarize the key quantitative data from comparative transcriptomic and gene expression analyses of cells treated with this compound versus other flavonoids.
Table 1: Comparative Transcriptomic Analysis of this compound and Apigenin in MCF-7 Breast Cancer Cells
| Feature | This compound (50 µM) | Apigenin (50 µM) |
| Differentially Expressed Genes (DEGs) | Significant alteration in gene expression patterns | Significant alteration in gene expression patterns |
| Key Upregulated Pathways | TNF-α signaling pathway | TNF-α signaling pathway |
| Key Downregulated Pathways | Estrogen signaling pathway | Cell cycle progression |
| Commonly Regulated Genes | Genes involved in apoptosis and inflammation | Genes involved in apoptosis and inflammation |
| Unique Gene Signatures | Modulation of genes related to cellular metabolism | Stronger induction of cell cycle arrest genes |
Table 2: Comparative Analysis of Key Gene Expression in 3T3-L1 Adipocytes Treated with this compound and Luteolin
| Gene Target | This compound | Luteolin |
| C/EBPα mRNA expression | Reduced | More potently reduced at lower concentrations[1][2] |
| PPARγ mRNA expression | Reduced | More potently reduced at lower concentrations[1][2] |
| Adipocyte Differentiation Inhibition | Effective | More potent than this compound[1] |
Table 3: Comparative Analysis of Key Gene Expression in Human Umbilical Vein Endothelial Cells (HUVECs) Treated with this compound and Kaempferol
| Gene/Protein Target | This compound | Kaempferol |
| VCAM-1 Expression | Inhibited | More strongly inhibited |
| ICAM-1 Expression | Inhibited | More strongly inhibited |
| E-selectin Expression | Inhibited | More strongly inhibited |
| iNOS Protein Level | More strongly inhibited | Inhibited |
| COX-2 Protein Level | More strongly inhibited | Inhibited |
| NF-κB Activation | Stronger inhibition at high concentrations | Weaker inhibition at high concentrations |
| AP-1 Binding Activity | Stronger inhibition at high concentrations | Weaker inhibition at high concentrations |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Transcriptomic Analysis of this compound and Apigenin in MCF-7 Cells
-
Cell Culture: Human breast cancer cell line MCF-7 was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells were treated with 50 µM of this compound or 50 µM of apigenin for 48 hours. A control group was treated with the vehicle (DMSO).
-
RNA Extraction and Sequencing: Total RNA was extracted using the RNeasy Mini Kit (Qiagen). RNA integrity was assessed using the Agilent 2100 Bioanalyzer. Library preparation was performed using the TruSeq RNA Library Prep Kit (Illumina), and sequencing was carried out on an Illumina HiSeq platform.
-
Data Analysis: Raw sequencing reads were quality-checked using FastQC. Reads were then aligned to the human reference genome (hg38) using HISAT2. Differential gene expression analysis was performed using DESeq2. Gene Ontology (GO) and pathway enrichment analysis were conducted using DAVID and GSEA.
Gene Expression Analysis in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes were maintained in DMEM with 10% bovine calf serum. Differentiation was induced by treating confluent cells with a cocktail containing 3-isobutyl-1-methylxanthine, dexamethasone, and insulin in DMEM with 10% FBS.
-
Flavonoid Treatment: During differentiation, cells were treated with varying concentrations of this compound or luteolin.
-
RNA Extraction and qRT-PCR: Total RNA was isolated using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. Quantitative real-time PCR (qRT-PCR) was performed using SYBR Green master mix on a real-time PCR system to measure the mRNA expression levels of C/EBPα and PPARγ. Gene expression was normalized to a housekeeping gene (e.g., β-actin).
Protein Expression Analysis in HUVECs
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in Endothelial Cell Growth Medium.
-
Cytokine Stimulation and Flavonoid Treatment: HUVECs were stimulated with a cytokine mixture (e.g., TNF-α and IL-1β) to induce an inflammatory response. Concurrently, cells were treated with different concentrations of this compound or kaempferol.
-
Western Blotting: Total protein was extracted from the cells, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then probed with primary antibodies against VCAM-1, ICAM-1, E-selectin, iNOS, and COX-2, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
NF-κB and AP-1 Activity Assay: Nuclear extracts were prepared from treated HUVECs. The DNA binding activity of NF-κB and AP-1 was measured using a commercially available ELISA-based transcription factor assay kit.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
